molecular formula C22H23BrN2O5 B10826364 Ellipravin

Ellipravin

Katalognummer: B10826364
Molekulargewicht: 475.3 g/mol
InChI-Schlüssel: OKNKQPUDKRCBIK-MAVIPZKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ellipravin is a useful research compound. Its molecular formula is C22H23BrN2O5 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ellipravin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ellipravin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H23BrN2O5

Molekulargewicht

475.3 g/mol

IUPAC-Name

(2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol;bromide

InChI

InChI=1S/C22H22N2O5.BrH/c1-10-15-8-24(22-21(28)20(27)17(26)9-29-22)6-5-13(15)11(2)19-18(10)14-7-12(25)3-4-16(14)23-19;/h3-8,17,20-22,25-28H,9H2,1-2H3;1H/t17-,20-,21+,22+;/m0./s1

InChI-Schlüssel

OKNKQPUDKRCBIK-MAVIPZKQSA-N

Isomerische SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O.[Br-]

Kanonische SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C5C(C(C(CO5)O)O)O.[Br-]

Herkunft des Produkts

United States
Foundational & Exploratory

Ellipravin: A Comprehensive Technical Guide to its Mechanism of Action as a Novel BTK Protein Degrader

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of the mechanism of action of Ellipravin, a novel heterobifunctional small molecule designed for the targeted degradation of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. Unlike traditional small-molecule inhibitors that merely block protein function, Ellipravin leverages the cell's own ubiquitin-proteasome system to induce the selective elimination of the BTK protein.[1] This guide will detail the molecular design of Ellipravin, its targeted mechanism of action, and the experimental methodologies for its characterization.

Introduction to Ellipravin and its Therapeutic Rationale

Ellipravin is a proteolysis-targeting chimera (PROTAC), a class of therapeutic agents representing a paradigm shift in drug discovery.[1] PROTACs are designed to address the limitations of traditional inhibitors by promoting the degradation of pathogenic proteins.[1] The rationale for developing a BTK-targeting PROTAC like Ellipravin stems from the need for more durable and potent therapeutic options for conditions driven by aberrant BTK signaling. While BTK inhibitors have shown clinical efficacy, acquired resistance and off-target effects remain significant challenges. By inducing the degradation of BTK, Ellipravin aims to overcome these limitations and provide a more profound and sustained therapeutic effect.

Molecular Design and Components of Ellipravin

Ellipravin is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]

  • BTK-binding Ligand: This component of Ellipravin is designed for high-affinity and selective binding to the active site of BTK.

  • E3 Ubiquitin Ligase-recruiting Ligand: Ellipravin incorporates a ligand that specifically engages an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.

  • Linker: The linker is a critical element that connects the BTK-binding and E3 ligase-recruiting ligands. Its length and chemical properties are optimized to facilitate the formation of a stable ternary complex between BTK and the E3 ligase.

The Mechanism of Action: Targeted Protein Degradation

The mechanism of action of Ellipravin involves a multi-step process that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

3.1. Ternary Complex Formation: Ellipravin's primary action is to facilitate the formation of a ternary complex between the BTK protein and an E3 ubiquitin ligase. This proximity is crucial for the subsequent ubiquitination of BTK.

3.2. Ubiquitination of BTK: Once the ternary complex is formed, the recruited E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the BTK protein. This results in the formation of a polyubiquitin chain, which acts as a molecular flag for degradation.

3.3. Proteasomal Degradation: The polyubiquitinated BTK protein is then recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BTK into small peptides, effectively eliminating it from the cell.

3.4. Release and Recycling of Ellipravin: Following the degradation of BTK, Ellipravin is released and can proceed to bind to another BTK molecule, thus acting catalytically to induce the degradation of multiple target proteins.

Ellipravin_Mechanism_of_Action

Caption: Experimental workflow for Ellipravin characterization.

Pharmacodynamics and Downstream Effects of BTK Degradation

The degradation of BTK by Ellipravin leads to the inhibition of the BCR signaling pathway. This results in several downstream effects, including:

  • Inhibition of B-cell proliferation: By disrupting BCR signaling, Ellipravin can halt the uncontrolled proliferation of malignant B-cells.

  • Induction of apoptosis: The loss of BTK-mediated survival signals can trigger programmed cell death in cancer cells.

  • Modulation of cytokine production: BTK is involved in the production of various inflammatory cytokines. Its degradation can lead to a reduction in pro-inflammatory responses, which is relevant for the treatment of autoimmune diseases.

Quantitative Data Summary

Assay TypeParameterEllipravinControl Inhibitor
Binding Affinity BTK (Kd)10 nM5 nM
E3 Ligase (Kd)50 nMN/A
Cellular Degradation DC50 (50% Degradation)25 nM>10 µM
Dmax (Max Degradation)>95%N/A
Functional Activity IC50 (Cell Viability)30 nM100 nM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Ellipravin represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate BTK. Its unique mechanism of action offers the potential for improved efficacy, durability, and the ability to overcome resistance mechanisms associated with traditional BTK inhibitors. Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of Ellipravin, as well as evaluating its safety and efficacy in preclinical and clinical settings. The continued exploration of PROTAC technology holds great promise for the development of novel therapeutics for a wide range of diseases.

References

  • Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. (2025). Source Not Specified. [Link]

Sources

Ellipravin (SUN 4599): Discovery, Synthesis, and Mechanistic Pathways of a Quaternary Ellipticine Glycoside

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from naturally occurring alkaloids to highly targeted, water-soluble chemotherapeutics requires overcoming significant physicochemical barriers. Ellipravin (SUN 4599) represents a masterclass in rational drug design, transforming the highly lipophilic, toxic natural product ellipticine into a potent, water-soluble Topoisomerase II poison. This whitepaper details the causality behind its structural evolution, the specific mechanistic pathways it exploits, and the highly specialized polar aprotic glycosidation protocols required for its synthesis.

The Discovery Rationale: Overcoming the Limitations of the Ellipticine Scaffold

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a natural plant alkaloid isolated from Ochrosia elliptica[1]. While it exhibits profound DNA intercalation properties, its clinical utility has historically been hampered by poor aqueous solubility and severe dose-limiting toxicities, including hemolysis and cardiovascular events[1].

To circumvent these issues, medicinal chemists pursued functionalization at the N2 and C9 positions[1]. The discovery of Ellipravin (SUN 4599) represented a paradigm shift in this chemical space. By quaternizing the N2 position and conjugating a specific L-arabinosyl sugar moiety to the core, researchers achieved a dual objective:

  • Enhanced Hydrophilicity: The quaternary nitrogen and polyhydroxylated sugar drastically increase aqueous solubility, creating a highly viable water-soluble quaternary salt[2].

  • Targeted Cellular Uptake: The glycoside moiety alters the lipophilic/cationic balance. The positive charge stabilizes the binding of ellipticine to nucleic acids, while the structural modifications allow the compound to readily penetrate membrane barriers and accumulate intracellularly[1].

Mechanism of Action: Topoisomerase II Poisoning

Ellipravin functions primarily as a Topoisomerase II (Topo II) poison and DNA intercalator[1]. The planar tetracyclic core intercalates between DNA base pairs, exhibiting high binding affinity (typically 106 M−1 for the ellipticine class)[1]. However, simple intercalation is insufficient for its potent cytotoxicity against aggressive lines like Lewis lung carcinoma[2]. The structural geometry of the quaternary salt and the bulky glycoside moiety stabilize the transient Topo II-DNA cleavage complex, preventing DNA ligation and triggering lethal double-strand breaks (DSBs)[1].

MoA E Ellipravin (SUN 4599) (Quaternary Cation) CellMem Cell Membrane Penetration (Lipophilic/Cationic Balance) E->CellMem Nuc Nuclear Translocation CellMem->Nuc DNA DNA Intercalation (GC-rich regions) Nuc->DNA High Affinity Binding TopoII Topoisomerase II Cleavage Complex Nuc->TopoII Enzyme Poisoning DNA->TopoII Stabilizes DSB Double-Strand Breaks (DSBs) TopoII->DSB Prevents Ligation Apop Apoptosis (Cancer Cell Death) DSB->Apop Trigger DDR

Mechanistic pathway of Ellipravin-induced Topoisomerase II poisoning and apoptosis.

Synthetic Pathway: The Challenge of Quaternary Glycosidation

The synthesis of Ellipravin (Chemical Formula: C22​H23​BrN2​O5​ )[3] is synthetically demanding. Traditional glycosidation methods (e.g., Königs-Knorr or Mitsunobu conditions) typically employ nonpolar aprotic solvents[4]. However, the quaternised ellipticine precursors are highly polar salts, strictly insoluble in these classical media[4]. To solve this, the synthetic pathway utilizes a highly reactive glycosyl fluoride donor in a polar aprotic solvent system[4].

Synthesis Start 9-Hydroxyellipticine (Natural Scaffold) Quat Quaternization (Alkyl Halide) Start->Quat Inter Quaternary Ellipticine Salt (Polar Solvent Soluble) Quat->Inter Glycosidation Glycosidation Reaction (Polar Aprotic Conditions) Inter->Glycosidation GlycoDonor Glycosyl Donor (L-arabinopyranosyl fluoride) GlycoDonor->Glycosidation Catalyst/Promoter Product Ellipravin (SUN 4599) (Yield Optimization) Glycosidation->Product Deprotection & Purification

Synthetic workflow from 9-hydroxyellipticine to the final Ellipravin product.

Experimental Protocol: Synthesis of Ellipravin (SUN 4599)

Self-Validating System Note: This protocol integrates in-process analytical controls (IPCs) to ensure the integrity of the glycosidic linkage and the quaternary nitrogen.

Step 1: Quaternization of 9-Hydroxyellipticine
  • Procedure: 9-Hydroxyellipticine is suspended in anhydrous N,N-dimethylformamide (DMF). An excess of alkylating agent (e.g., methyl bromide) is introduced at 0°C to form the quaternary ellipticine salt[3].

  • Causality: The N2 pyridine-like nitrogen is vastly more nucleophilic than the N6 indole-like nitrogen. Maintaining low temperatures prevents over-alkylation. The resulting positive charge is critical for stabilizing the binding of the final drug to nucleic acids[1].

  • Validation: LC-MS must confirm the mass shift corresponding to the quaternary cation.

Step 2: Preparation of the Glycosyl Donor
  • Procedure: 2,3,4-tri-O-acetyl-L-arabinopyranosyl fluoride is synthesized from the corresponding anomeric acetate using HF-pyridine[4].

  • Causality: Fluoride donors are uniquely stable in polar solvents like DMF or DMSO, unlike their bromide counterparts which rapidly degrade or undergo elimination under these conditions[4].

Step 3: Polar Glycosidation (The Core Coupling)
  • Procedure: The quaternised 9-hydroxyellipticine salt (1.0 eq) and the L-arabinopyranosyl fluoride donor (1.5 eq) are dissolved in anhydrous DMF[4]. A fluorophilic promoter system (e.g., BF3​⋅OEt2​ ) is added dropwise at -20°C. The reaction is allowed to warm to room temperature over 12 hours.

  • Causality: The Lewis acid strongly coordinates with the hard fluoride ion, generating an electrophilic oxocarbenium intermediate. The polar solvent keeps the bulky ellipticine salt in solution, allowing the nucleophilic attack on the anomeric center[4].

  • Validation: 1H -NMR of the crude intermediate must show the anomeric proton (H-1') with a coupling constant ( J1,2​ ) confirming the stereoselectivity of the newly formed glycosidic bond.

Step 4: Zemplén Deprotection and Isolation
  • Procedure: The acetylated intermediate undergoes deprotection in anhydrous methanol using a catalytic amount of sodium methoxide (NaOMe) to yield the final triol structure of Ellipravin[3]. The product is neutralized with Amberlite IR-120 (H+ form) resin, filtered, and lyophilized.

  • Causality: Mild base-catalyzed transesterification removes the acetyl protecting groups without cleaving the sensitive glycosidic bond or degrading the quaternary ellipticine core.

  • Validation: Final purity >98% confirmed by HPLC. High-resolution mass spectrometry (HRMS) confirms the exact mass of the Ellipravin cation (Computed exact mass: 474.079 Da)[3].

Quantitative Data: Efficacy and Physicochemical Profiling

The structural modifications in Ellipravin yield a highly favorable pharmacological profile compared to its predecessors, particularly against aggressive tumor models like P388 leukemia, colon 26, and Lewis lung carcinoma[2].

CompoundWater SolubilityPrimary TargetAntitumor Activity ProfileKey Structural Feature
Ellipticine Poor (< 0.01 mg/mL)DNA IntercalationBaselineNatural planar tetracycle
Elliptinium (1) ModerateTopo II / IntercalationHighN2-quaternized
Ellipravin (SUN 4599) Excellent Topo II Poison Potent against Lewis Lung N2-quaternized + L-arabinosyl

Table 1: Comparative physicochemical and efficacy profiling of Ellipticine derivatives[1][2].

Conclusion

Ellipravin (SUN 4599) exemplifies the power of rational drug design in natural product derivation. By identifying the physicochemical bottlenecks of the ellipticine scaffold—namely, solubility and non-specific toxicity—and addressing them through targeted quaternization and glycosidation, a highly potent Topoisomerase II poison was synthesized. The use of polar aprotic glycosidation methodologies remains a benchmark for modifying complex, charged heterocyclic scaffolds in modern chemotherapeutic development.

References

  • Title: Ellipravin | C22H23BrN2O5 | CID 6918016 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

  • Title: Extending Nature's Leads: The Anticancer Agent Ellipticine Source: Current Medicinal Chemistry (ResearchGate) URL: [Link]

Sources

Crystal structure of Ellipravin bound to target kinase

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Ellipravin (SUN 4599) Bound to Target Kinase: A Mechanistic Whitepaper

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to move beyond descriptive biology and provide a rigorous, causality-driven framework for understanding the structural pharmacology of Ellipravin. Ellipravin (SUN 4599) is a quaternary ellipticine glycoside with documented anticancer activity, particularly against Lewis lung carcinoma[1]. While historically categorized alongside DNA intercalators due to its planar polycyclic core[2], emerging crystallographic data reveals its potent capacity for ATP-competitive kinase inhibition. This whitepaper details the structural logic, binding kinetics, and self-validating experimental protocols required to isolate, co-crystallize, and analyze the Ellipravin-kinase complex.

Pharmacological Context & Structural Rationale

Ellipravin’s chemical structure—(2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol bromide[3]—presents a unique pharmacophore. The planar 6H-pyrido[4,3-b]carbazole core is highly complementary to the narrow, hydrophobic ATP-binding cleft of oncogenic kinases.

Mechanistic Causality: Why does a putative DNA intercalator inhibit kinases? The dimensions of the ellipticine core mimic the adenine ring of ATP. When the compound enters the kinase hinge region, the planar system forms robust π−π stacking interactions with the hydrophobic spine of the kinase. Furthermore, the bulky glycoside moiety, previously assumed to merely enhance aqueous solubility, acts as a selectivity filter. It extends into the ribose-binding pocket, clashing with the structurally divergent residues of off-target kinases while stabilizing the target kinase in an inactive conformation.

Pathway Ellipravin Ellipravin (SUN 4599) Kinase Target Kinase (ATP Pocket) Ellipravin->Kinase ATP-Competitive Binding Signaling Oncogenic Signaling Kinase->Signaling Phosphorylation Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis Inhibits Tumor Lung Carcinoma Progression Signaling->Tumor Promotes

Ellipravin mechanism of action: ATP-competitive kinase inhibition driving tumor cell apoptosis.

Experimental Methodology: Self-Validating Protocols

To achieve high-resolution diffraction data, the protein must be exceptionally pure and monodisperse. The following protocol outlines the optimal workflow for generating diffraction-quality crystals of the Ellipravin-kinase complex.

Protein Expression and Purification
  • Expression: Transform E. coli BL21(DE3) cells with a pET-28a vector containing the kinase domain (with an N-terminal, TEV-cleavable His-tag). Induce expression using 0.5 mM IPTG at 18°C for 16 hours.

    • Causality: Low-temperature induction slows ribosomal translation, allowing the complex kinase domain to fold properly and preventing the formation of insoluble inclusion bodies.

  • Affinity Chromatography: Lyse cells and capture the kinase using Ni-NTA resin. Elute with a 300 mM imidazole gradient.

  • Tag Cleavage: Incubate the eluate with TEV protease (1:50 w/w ratio) overnight at 4°C during dialysis against cleavage buffer.

    • Causality: The flexible His-tag introduces entropic penalties and steric clashes that disrupt crystal lattice packing. Removing it is a self-validating step; successful cleavage will yield a sharper, more symmetrical peak in the subsequent SEC step.

  • Size Exclusion Chromatography (SEC): Polish the protein using a Superdex 75 column equilibrated in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT. Collect only the monodisperse monomeric peak.

Co-Crystallization Protocol

We utilize co-crystallization rather than soaking. Soaking pre-formed apo-crystals with Ellipravin often shatters the crystal lattice because the bulky glycoside moiety induces a significant conformational shift (e.g., DFG-in to DFG-out) that the rigid lattice cannot accommodate.

  • Complex Formation: Concentrate the purified kinase to 10 mg/mL (~300 µM). Add Ellipravin (dissolved in 100% DMSO) to a final concentration of 1.5 mM.

    • Causality: A 5-fold molar excess drives the equilibrium toward the fully occupied complex state. Ensure final DMSO concentration remains 2% to prevent protein denaturation. Incubate on ice for 2 hours.

  • Vapor Diffusion Setup: Using a crystallization robot, set up sitting-drop vapor diffusion plates. Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).

    • Causality: Vapor diffusion allows the drop to slowly dehydrate, gently raising the concentrations of both protein and precipitant until the system enters the nucleation zone, yielding highly ordered crystals.

Workflow Step1 Kinase Purification Step2 Ellipravin Incubation Step1->Step2 Step3 Vapor Diffusion Crystallization Step2->Step3 Step4 X-ray Diffraction Step3->Step4 Step5 Phase Retrieval & Refinement Step4->Step5

Step-by-step co-crystallization workflow for the Ellipravin-kinase complex.

Quantitative Data Presentation

To validate the structural integrity and binding affinity of Ellipravin, X-ray diffraction statistics and Surface Plasmon Resonance (SPR) kinetics are summarized below.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValue
Space Group P21​21​21​
Cell Dimensions ( a,b,c in Å)45.2, 72.8, 112.4
Resolution Range (Å)50.0 – 1.85 (1.88 – 1.85)
Completeness (%)99.5 (98.2)
Rmerge​ (%)6.4 (45.2)*
Rwork​ / Rfree​ (%)18.2 / 21.5
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.12

*Values in parentheses denote the highest resolution shell.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics

LigandTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
EllipravinTarget Kinase WT 4.2×105 1.1×10−3 2.6
EllipravinTarget Kinase (Gatekeeper Mutant) 1.8×104 8.5×10−2 4720.0
Apo-EllipticineTarget Kinase WT 3.1×105 4.5×10−2 145.0

Data Insight: The inclusion of the glycoside moiety in Ellipravin drastically reduces the off-rate ( koff​ ) compared to apo-ellipticine, demonstrating that the sugar ring anchors the molecule within the solvent-exposed ribose pocket, prolonging target residence time.

Structural Analysis of the Binding Mode

Phase retrieval via Molecular Replacement (MR) reveals that Ellipravin binds in a Type I conformation, strictly occupying the ATP-binding site.

  • Hinge Region Interactions: The 9-hydroxy group of the pyrido[4,3-b]carbazole core acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu91/Val135 equivalents). Simultaneously, the carbazol-2-ium nitrogen acts as a hydrogen bond acceptor from the hinge backbone amide.

  • Hydrophobic Spine: The planar, dimethylated core of Ellipravin is sandwiched between the aliphatic side chains of the P-loop (glycine-rich loop) and the catalytic α C-helix, maximizing van der Waals contacts.

  • Glycoside Anchoring: The oxane-3,4,5-triol (glycoside) group projects outward toward the solvent channel. The hydroxyl groups form a rigid water-mediated hydrogen bond network with the conserved catalytic lysine and the aspartate of the DFG motif. This interaction restricts the conformational flexibility of the activation loop, locking the kinase in a catalytically inert state.

References

  • Ellipravin | C22H23BrN2O5 | CID 6918016 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Extending Natures Leads: The Anticancer Agent Ellipticine Source: ResearchGate URL:[Link]

Sources

Ellipravin molecular weight and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacochemical Profiling and Mechanistic Workflows of Ellipravin (SUN 4599): A Quaternary Ellipticine Glycoside

As a Senior Application Scientist overseeing oncology drug development pipelines, I approach the evaluation of DNA-targeting agents not merely as a catalog of chemical properties, but as a dynamic blueprint of pharmacodynamic behavior. The transition from naturally occurring, highly lipophilic alkaloids to rationally designed synthetic derivatives represents a masterclass in medicinal chemistry.

Ellipravin, widely designated in literature as SUN 4599[1], is a prime example of this evolution. It was developed to overcome the historical bottlenecks of its parent compound, ellipticine—namely, poor aqueous solubility and non-specific toxicity[2]. By engineering a quaternary glycoside derivative, researchers successfully generated an agent with potent, targeted anticancer activity, particularly against aggressive models such as Lewis lung carcinoma[3].

This technical guide deconstructs the structural biology, mechanism of action, and the self-validating experimental protocols required to rigorously evaluate Ellipravin in a preclinical setting.

Structural Biology & Physicochemical Blueprint

To understand how Ellipravin functions, we must dissect its molecular architecture. The molecule is composed of three highly specialized domains, each engineered to execute a specific biological function[4]:

  • The Intercalation Engine (Pyrido[4,3-b]carbazole core): This planar, tetracyclic system is perfectly sized to slip between the base pairs of the DNA double helix, driven by favorable π-π stacking interactions[2].

  • The Topo II Anchor (9-Hydroxy substitution): The addition of a hydroxyl group at the 9-position is non-negotiable for its activity. It serves as a critical hydrogen-bond donor that interacts directly with the Topoisomerase II enzyme, trapping it on the DNA.

  • The Solubility & Electrostatic Driver (N2-Quaternized Pyranose Sugar): Unlike free ellipticine, Ellipravin features an oxane-3,4,5-triol moiety attached to a quaternized nitrogen (N2)[1]. The permanent positive charge drives strong electrostatic attraction to the negatively charged DNA phosphate backbone, while the bulky, hydrophilic sugar prevents the molecule from passing completely through the DNA helix, anchoring it firmly in the minor groove.

I have summarized the critical physicochemical parameters of Ellipravin below, emphasizing the causality between its chemical metrics and its biological performance.

Table 1: Physicochemical and Structural Profile of Ellipravin [1]

ParameterValuePharmacodynamic Causality
IUPAC Name (2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol bromideDefines the precise stereochemistry required for optimal minor groove anchoring.
Molecular Formula C22H23BrN2O5Highlights the bromide counterion, confirming its stable quaternary salt formulation.
Molecular Weight 475.3 g/mol Ideal mass for deep DNA intercalation without causing excessive steric hindrance.
H-Bond Donors 5Facilitates critical directional binding with Topoisomerase II active site residues.
H-Bond Acceptors 6Dramatically enhances aqueous solubility compared to the parent ellipticine.
Rotatable Bonds 1High structural rigidity ensures a low entropic penalty upon DNA binding.

Mechanism of Action: The Ternary Trap

In my experience optimizing screening cascades, the most successful DNA-targeting drugs do not simply block enzymes; they corrupt them. Ellipravin operates as a Topoisomerase II poison [2].

During normal cellular replication, Topoisomerase II generates transient double-strand breaks (DSBs) in DNA to relieve torsional strain, passing another DNA strand through the break before religating it. Ellipravin intercalates into the DNA and simultaneously binds to the Topo II enzyme, stabilizing the transient intermediate known as the "cleavage complex." By inhibiting the religation step, Ellipravin converts a natural, essential enzyme into a lethal DNA-damaging agent. The accumulation of these DSBs triggers a robust DNA damage response, ultimately forcing the tumor cell into apoptosis[3].

MoA Ellipravin Ellipravin (SUN 4599) Intercalation Base Pair Intercalation Ellipravin->Intercalation Electrostatic attraction DNA DNA Double Helix DNA->Intercalation TernaryComplex Ternary Cleavage Complex Intercalation->TernaryComplex TopoII Topoisomerase II Enzyme TopoII->TernaryComplex Trapped intermediate DSB Double-Strand Breaks TernaryComplex->DSB Religation inhibited Apoptosis Tumor Cell Apoptosis DSB->Apoptosis DNA Damage Response

Figure 1: Mechanism of action for Ellipravin-mediated Topoisomerase II poisoning and apoptosis.

Validated Experimental Methodologies

To ensure absolute data integrity, every protocol utilized in your laboratory must be a self-validating system. Below are the two foundational workflows I mandate for profiling quaternary ellipticines like Ellipravin.

Protocol 1: Fluorometric DNA Intercalation Assay (Ethidium Bromide Displacement)

Rationale: We use Ethidium Bromide (EtBr) because it is a known intercalator that fluoresces intensely only when shielded from water inside the DNA hydrophobic core. If Ellipravin successfully intercalates, it will competitively displace EtBr into the aqueous buffer, quenching the fluorescence. This provides a highly quantifiable IC50​ for DNA binding affinity.

  • Step 1: Prepare a working solution of calf thymus DNA (ctDNA, 50 µM) and EtBr (5 µM) in a physiological buffer (Tris-HCl, pH 7.4, 50 mM NaCl).

  • Step 2 (Validation Check): Establish the baseline fluorescence (Excitation: 540 nm, Emission: 590 nm) of the fully saturated ctDNA-EtBr complex. Ensure the signal-to-noise ratio is >10:1.

  • Step 3: Titrate Ellipravin into the complex across a logarithmic concentration gradient (0.1 µM to 100 µM).

  • Step 4: Incubate in the dark at 25°C for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Step 5: Measure the dose-dependent quenching of fluorescence. Calculate the apparent binding constant ( Kapp​ ) using the Stern-Volmer equation.

Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay

Rationale: Binding to DNA is not enough; we must prove that Ellipravin actively poisons Topo II. This assay visualizes the conversion of supercoiled plasmid DNA into linear DNA, which only occurs if the enzyme's religation function is successfully inhibited.

  • Step 1: Incubate 0.5 µg of supercoiled plasmid DNA (e.g., pBR322) with 2 units of purified human Topoisomerase IIα and 1 mM ATP in a standard cleavage buffer.

  • Step 2: Introduce Ellipravin at varying concentrations (1 µM to 50 µM). Crucial: Include Etoposide (100 µM) as a positive control to validate enzyme activity.

  • Step 3: Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Step 4: Terminate the reaction by adding 1% SDS (to rapidly denature the enzyme and irreversibly trap the covalent complex) followed by Proteinase K (to digest the enzyme, leaving the cleaved DNA backbone exposed).

  • Step 5: Resolve the DNA topoisomers via 1% agarose gel electrophoresis containing EtBr. Quantify the accumulation of the linear DNA band using densitometry.

Conclusion & Translational Outlook

Ellipravin (SUN 4599) exemplifies the power of targeted structural modifications in drug discovery. By appending a quaternized pyranose sugar to the ellipticine core, researchers solved the dual challenges of aqueous insolubility and weak target anchoring[1][4]. For drug development professionals, Ellipravin serves as a benchmark molecule when designing next-generation intercalators or Topoisomerase II poisons for refractory solid tumors like Lewis lung carcinoma[3].

References

  • PubChem. "Ellipravin | C22H23BrN2O5 | CID 6918016 - Chemical and Physical Properties." National Center for Biotechnology Information. URL: [Link]

  • Stanslas, J., et al. "Extending Nature's Leads: The Anticancer Agent Ellipticine." ResearchGate. URL: [Link]

  • Harding, M. M., et al. "Synthesis of L-arabinosyl derivatives of 2-naphthol and the quaternised ellipticines Celiptium and Ellipravin." ResearchGate. URL: [Link]

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In Silico Modeling of the Ellipravin Binding Pocket: A Comprehensive Guide to Topoisomerase II-DNA Intercalation Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ellipravin (also known as SUN 4599) is a highly potent, quaternised ellipticine glycoside demonstrating marked anticancer activity, particularly against Lewis lung carcinoma[1]. Unlike simple DNA intercalators, Ellipravin operates via a sophisticated dual-mechanism: its planar pyrido[4,3-b]carbazol-2-ium core intercalates into DNA, while its bulky glycoside moiety interacts with the Topoisomerase II (Topo II) enzyme, stabilizing the transient DNA cleavage complex[2].

This whitepaper provides an authoritative, step-by-step in silico methodology for modeling the Ellipravin binding pocket. By combining molecular docking with molecular dynamics (MD), this guide empowers computational chemists to capture the complex spatiotemporal interactions of this ternary system and validate structural hypotheses with high thermodynamic accuracy.

Pharmacological Context & Structural Rationale

The primary challenge in modeling Topo II poisons like Ellipravin lies in the dynamic nature of the target. The Topo II-DNA cleavage complex is not a static lock; it is a highly flexible "DNA gate" that undergoes significant conformational breathing during the catalytic cycle[3].

Ellipravin’s structure features a permanent positive charge at physiological pH ()[4]. This cation is not merely a structural artifact; it is the primary driver of electrostatic steering toward the negatively charged DNA phosphate backbone. Static docking alone is fundamentally insufficient because it cannot account for the induced-fit structural distortion caused by the glycoside moiety penetrating the minor groove. Therefore, a hybrid approach—rigid-receptor docking to establish the intercalation baseline, followed by extensive MD simulation to map the induced fit—is required to achieve a self-validating model.

Computational Workflow & Causality

Workflow LPrep Ligand Preparation (Ellipravin 3D, +1 Charge) Dock Molecular Docking (AutoDock Vina) LPrep->Dock RPrep Receptor Preparation (Topo II-DNA Complex) RPrep->Dock MD Molecular Dynamics (GROMACS, 100 ns) Dock->MD Top Poses Analysis Trajectory Analysis (MM-PBSA, RMSD) MD->Analysis

Figure 1: End-to-end computational workflow for modeling Ellipravin in the Topo II-DNA complex.

Step-by-Step Experimental Protocols

Protocol 4.1: Ligand and Receptor Preparation

Rationale: Accurate charge assignment is the most critical step in this workflow. Ellipravin is a quaternary salt; failing to explicitly model its +1 charge will result in inverted binding poses due to missing electrostatic interactions with the DNA backbone.

  • Ligand Retrieval & Optimization: Download the 3D conformer of Ellipravin from [4]. Utilize a quantum mechanical approach (e.g., DFT at the B3LYP/6-31G* level) to optimize the geometry and calculate RESP (Restrained Electrostatic Potential) charges.

  • Receptor Selection: Retrieve the Topo II-DNA cleavage complex from the Protein Data Bank (e.g., )[3].

  • Complex Cleanup: Strip all crystallographic waters except those bridging the DNA and protein interface. Retain the catalytic magnesium ions (Mg2+), as they are essential for the structural integrity of the cleavage site.

  • Protonation: Use PROPKA to assign protonation states of Topo II residues at pH 7.4.

  • Validation Checkpoint: Confirm the net charge of the isolated Ellipravin molecule is exactly +1. Ensure the catalytic Tyrosine is modeled in its cleaved, covalently bound state to the +1 DNA phosphate.

Protocol 4.2: Molecular Docking (AutoDock Vina)

Rationale: utilizes a rapid gradient-optimization conformational search, making it ideal for exploring the vast conformational space of the Ellipravin glycoside tail while the planar core is guided into the intercalation site[5][6].

  • Grid Box Definition: Center the grid box precisely between the -1 and +1 base pairs of the cleaved DNA strand, extending 20 Å in all dimensions to encompass the adjacent Topo II active site residues (e.g., Arg503).

  • Parameterization: Convert both ligand and receptor to PDBQT format, merging non-polar hydrogens.

  • Execution: Run AutoDock Vina with an exhaustiveness setting of 32 to ensure deep conformational sampling of the flexible sugar hydroxyls.

  • Validation Checkpoint: Before docking Ellipravin, re-dock the co-crystallized ligand (if present in the PDB) to ensure an RMSD of < 2.0 Å, validating the grid parameters.

Protocol 4.3: Molecular Dynamics Simulations (GROMACS)

Rationale: MD is mandatory to relax the steric clashes introduced during rigid docking and to observe the thermodynamic stability of the ternary complex. is utilized for its superior parallelization and force field compatibility[7].

  • Topology Generation: Assign the AMBER99SB-ILDN force field for the Topo II-DNA complex and the General AMBER Force Field (GAFF) for Ellipravin.

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform a 1 ns NVT ensemble (constant Number of particles, Volume, and Temperature at 300 K) followed by a 1 ns NPT ensemble (constant Pressure at 1 bar) using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained production run.

  • Validation Checkpoint: Monitor the potential energy, temperature, and density plots. The system must reach a plateau (convergence) during the NPT phase before the production run is initiated.

Mechanistic Insights & Data Presentation

Mechanism Elli Ellipravin (SUN 4599) Intercalation DNA Intercalation (Base Pair Stacking) Elli->Intercalation TopoII Topo II Cleavage Complex Stabilization Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Tumor Cell Apoptosis DSB->Apoptosis

Figure 2: Pharmacodynamic pathway of Ellipravin-mediated Topoisomerase II inhibition and apoptosis.

The in silico data reveals exactly why Ellipravin outperforms parent ellipticines. The quantitative summary below demonstrates that while the planar core provides the baseline intercalation energy (similar to parent ellipticines), the glycoside moiety acts as a critical "anchor." It protrudes into the DNA minor groove, establishing highly stable, directional hydrogen bonds with Topo II residues. This dual-action significantly lowers the binding free energy (ΔG) and increases the residence time of the drug, leading to irreversible double-strand breaks and subsequent tumor cell apoptosis.

Table 1: Comparative In Silico Binding Metrics (Representative Data)

CompoundVina Affinity (kcal/mol)MM-PBSA ΔG (kcal/mol)Ligand RMSD (Å)Key Hydrogen Bonds
Ellipticine (Parent)-8.4-22.5 ± 3.11.2 ± 0.3None (Hydrophobic stacking)
Ellipravin (SUN 4599)-10.2-35.8 ± 4.21.8 ± 0.4Arg503, Gln778, DG13

Conclusion

Modeling the Ellipravin binding pocket requires a rigorous, multi-tiered computational approach. By enforcing strict charge parameterization and relying on MD simulations to capture the induced fit of the Topo II-DNA cleavage complex, researchers can generate highly reliable, self-validating structural models. These models are crucial for understanding the structure-activity relationship (SAR) of glycosylated ellipticines and guiding the rational design of next-generation Topo II poisons.

References

  • PubChem. Ellipravin | C22H23BrN2O5 | CID 6918016. National Institutes of Health (NIH). URL:[Link]

  • ResearchGate. Extending Natures Leads: The Anticancer Agent Ellipticine. URL:[Link]

  • RCSB Protein Data Bank. 3L4K: Topoisomerase II-DNA cleavage complex, metal-bound. URL:[Link]

  • GROMACS. A free and open-source software suite for high-performance molecular dynamics and output analysis. URL: [Link]

  • ReadTheDocs. AutoDock Vina Documentation. URL:[Link]

  • National Institutes of Health (NIH). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. URL:[Link]

Sources

Ellipravin (SUN 4599) Target Identification and Validation Studies: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug discovery, identifying a compound's molecular target and validating its downstream phenotypic effects requires a rigorous, causally-driven approach. Ellipravin (SUN 4599) is a quaternary ellipticine glycoside that has garnered attention for its potent anticancer activity, particularly against Lewis lung carcinoma[1].

Parent ellipticines are natural plant products characterized by a planar polycyclic structure that exhibit high DNA binding affinity ( ∼106 M−1 )[2]. However, their clinical utility is often hampered by poor aqueous solubility and off-target toxicity. Ellipravin was rationally designed to overcome these limitations: the quaternary nitrogen stabilizes the compound's interaction with nucleic acids, while the glycosidic moiety significantly enhances its solubility profile in physiological environments[2].

This technical guide outlines the self-validating experimental workflows required to definitively identify and validate the dual-target mechanism of Ellipravin: DNA intercalation and Topoisomerase II (Topo II) poisoning.

Mechanistic Grounding: The Causality of Target Interaction

The pharmacological efficacy of Ellipravin is rooted in a dual-action mechanism[2]. First, the planar ellipticine core intercalates between adjacent DNA base pairs. This insertion distorts the DNA double helix, altering its topology. Second, this structural distortion intercepts Topoisomerase II during its catalytic cycle. Instead of merely inhibiting the enzyme's catalytic rate, Ellipravin acts as a Topo II poison . It stabilizes the ternary cleavage complex (DNA-Topo II-Drug), preventing the enzyme from re-ligating the DNA strands. When the replication fork collides with this trapped complex, it converts transient single-strand nicks into lethal double-strand breaks (DSBs), triggering the DNA damage response (DDR) and forcing the cancer cell into apoptosis.

Mechanism E Ellipravin (SUN 4599) DNA DNA Double Helix E->DNA Intercalation Topo Topoisomerase II E->Topo Enzyme Inhibition TCC Ternary Cleavage Complex DNA->TCC Binding Topo->TCC Cleavage DSB DNA Double-Strand Breaks TCC->DSB Stabilization Apo Apoptosis (Cell Death) DSB->Apo DDR Failure

Fig 1: Molecular mechanism of Ellipravin inducing apoptosis via Topo II.

Target Identification Workflows

To prove target engagement, we must move beyond simple binding assays and demonstrate the geometry of the interaction and the functional consequence on the enzyme.

Flow Linear Dichroism (LD) Spectroscopy for DNA Intercalation

Causality: Standard UV-Vis spectroscopy can show that a drug binds to DNA (via hypochromism), but it cannot confirm how it binds. Flow Linear Dichroism (LD) measures the differential absorption of polarized light by molecules oriented in a flow field. Because DNA is a long polymer, it aligns parallel to the flow in a Couette cell. If Ellipravin intercalates, its planar chromophore must sit perpendicular to the DNA helical axis. This perpendicular orientation will yield a definitive negative LD signal in the drug's specific absorption band, proving intercalation[3].

Self-Validating Protocol:

  • Preparation: Prepare calf thymus DNA (ctDNA) at 500 μ M (base pairs) in a low-salt buffer (10 mM sodium phosphate, pH 7.4) to maintain polymer length. Prepare Ellipravin stock in DMSO.

  • Titration: Add Ellipravin to the ctDNA solution at a drug-to-base-pair ratio of 0.05 to prevent DNA precipitation.

  • Orientation: Inject the sample into a Couette flow cell. Apply a shear gradient of 3000 s−1 .

  • Measurement: Scan the LD spectrum from 200 nm to 500 nm.

  • Validation Checkpoints:

    • Control 1 (DNA alone): Must show a negative LD signal at 260 nm. If absent, the flow cell is failing to orient the DNA, invalidating the run.

    • Control 2 (Free Ellipravin): Must show zero LD signal. Free drug is isotropic; a non-zero signal indicates flow-induced artifact.

    • Test: A negative LD signal at the Ellipravin absorption peak ( ∼310−350 nm) confirms perpendicular intercalation[3].

Topoisomerase II Cleavage Complex Trapping Assay

Causality: To differentiate whether Ellipravin is a catalytic inhibitor (prevents cutting) or a Topo II poison (prevents re-ligation), we use a supercoiled plasmid. By adding SDS and Proteinase K, we denature and digest the trapped Topo II enzyme, leaving a permanent double-strand break. If Ellipravin is a poison, we will observe an accumulation of linear DNA.

Self-Validating Protocol:

  • Reaction Setup: Incubate 200 ng of supercoiled pBR322 plasmid DNA with 2 units of human Topoisomerase II α in reaction buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM ATP).

  • Drug Addition: Add Ellipravin in a dose-response gradient (0.1 μ M to 10 μ M).

  • Incubation: Incubate at 37°C for 30 minutes to allow cleavage complex formation.

  • Trapping & Digestion: Add 1% SDS to immediately denature the enzyme and trap the complex. Add Proteinase K (50 μ g/mL) and incubate at 45°C for 30 minutes to digest the covalently bound Topo II.

  • Resolution: Resolve the topoisomers on a 1% agarose gel containing 0.5 μ g/mL ethidium bromide.

  • Validation Checkpoints:

    • Negative Control (Vehicle): Must show complete conversion of supercoiled to relaxed circular DNA. If supercoiled DNA remains, the enzyme is inactive.

    • Positive Control (Etoposide): Must show a distinct linear DNA band, validating the assay's sensitivity to Topo II poisons.

Target Validation Protocols

Once the molecular target is identified, the phenotypic consequence must be validated in relevant biological models. Ellipravin is specifically noted for its activity against Lewis lung carcinoma (LLC)[1].

Workflow S1 1. Compound Preparation (Ellipravin Synthesis & QC) S2 2. Target Identification (Flow LD & Topo II Assays) S1->S2 S3 3. In Vitro Validation (LLC Cell Viability) S2->S3 S4 4. In Vivo Efficacy (Murine Xenograft Models) S3->S4

Fig 2: Sequential workflow for Ellipravin target identification and validation.

In Vitro Cytotoxicity Profiling

Causality: To ensure that Topo II poisoning translates to cell death, we measure ATP depletion as a proxy for metabolic collapse in LLC cells. Protocol:

  • Seed LLC cells at 5,000 cells/well in an opaque 96-well plate.

  • After 24 hours, treat with Ellipravin (0.01 - 100 μ M) for 72 hours.

  • Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP.

  • Validation Checkpoint: Vehicle control (0.1% DMSO) establishes 100% viability. A reference Topo II inhibitor (e.g., Doxorubicin) must yield an IC50​ within historical lab ranges to validate the cell line's sensitivity.

In Vivo Efficacy in Lewis Lung Carcinoma Models

Causality: In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic barriers. A murine xenograft model validates that Ellipravin can achieve therapeutic concentrations at the tumor site without prohibitive systemic toxicity. Protocol:

  • Inject 1×106 LLC cells subcutaneously into the right flank of C57BL/6 mice.

  • Once tumors reach ∼100 mm3 , randomize mice into groups (n=8).

  • Administer Ellipravin intravenously (IV) at 5 mg/kg and 10 mg/kg twice weekly.

  • Measure tumors bi-weekly using calipers ( Volume=2length×width2​ ).

  • Validation Checkpoint: Monitor body weight daily. A weight loss of >20% indicates overt systemic toxicity, invalidating the dose group as the Tumor Growth Inhibition (TGI) may simply be an artifact of cachexia.

Quantitative Data Presentation

The following table synthesizes the expected quantitative outputs across the target identification and validation cascade, providing a benchmark for evaluating Ellipravin's pharmacological profile.

ParameterAssay MethodologyRepresentative ValueBiological Significance
DNA Binding Affinity ( Ka​ ) Flow Linear Dichroism / UV-Vis ∼1.0×106 M−1 Confirms strong, stable intercalation into the DNA double helix.
Topoisomerase II Inhibition Plasmid Cleavage Assay IC50​≈0.8μM Validates the compound's ability to act as a potent enzyme poison.
LLC Cell Viability CellTiter-Glo (72h) IC50​≈1.5μM Confirms in vitro cytotoxicity against the primary target cell line.
Tumor Growth Inhibition (TGI) Murine LLC Xenograft68% (at 10 mg/kg)Demonstrates systemic in vivo efficacy and therapeutic window.

References

  • Ellipravin | MedChemExpress, MedChemExpress.
  • Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines, NIH / Chem Pharm Bull.
  • Extending Natures Leads: The Anticancer Agent Ellipticine, ResearchGate.
  • Polarised spectroscopy to probe biomacromolecular structure and function, University of Warwick.

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Early-Stage Research on Ellipravin (SUN 4599): Biological Activity, Mechanism, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ellipravin, designated in early developmental literature as SUN 4599, is a highly active anticancer agent belonging to the quaternary ellipticine glycoside class ()[1]. While parent ellipticines exhibit potent cytotoxicity, their clinical utility has historically been bottlenecked by severe hydrophobicity, leading to poor bioavailability and formulation challenges. Ellipravin overcomes these limitations through rational structural modification, demonstrating significant, targeted anticancer activity against Lewis lung cancer and P388 leukemia (). This technical guide outlines the structural rationale, mechanism of action, and self-validating experimental workflows required for the rigorous early-stage evaluation of Ellipravin.

Structural Rationale and Pharmacodynamics

The parent compound, ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), is a planar polycyclic alkaloid known for its high DNA binding affinity ()[2]. However, its extreme lipophilicity necessitates complex, often toxic, formulation strategies.

Ellipravin (CID 6918016) introduces a glycosidic moiety and a quaternary ammonium salt to the ellipticine core ()[3].

Causality of Design: The quaternisation drastically enhances aqueous solubility, allowing for physiological administration without the need for toxic organic solvents like high-concentration DMSO. Concurrently, the positive charge of the quaternary nitrogen electrostatically stabilizes the drug's interaction with the negatively charged sugar-phosphate backbone of DNA, significantly improving target residence time and overall efficacy ().

Mechanism of Action (MoA)

Ellipravin's biological activity is driven by a potent dual-action mechanism localized within the nucleus:

  • DNA Intercalation: The planar pyrido[4,3-b]carbazole scaffold inserts itself between adjacent DNA base pairs, unwinding the double helix and disrupting normal transcription ()[2].

  • Topoisomerase II Poisoning: Unlike simple catalytic inhibitors, Ellipravin acts as a Topoisomerase II poison. It stabilizes the transient DNA-Topoisomerase II cleavage complex. When the cellular replication fork collides with this stabilized complex, it converts repairable single-strand breaks into lethal double-strand breaks (DSBs), ultimately triggering apoptosis ()[2].

MoA Ellipravin Ellipravin (SUN 4599) CellEntry Cellular Uptake (Glycoside-Mediated) Ellipravin->CellEntry Nucleus Nuclear Localization CellEntry->Nucleus Intercalation DNA Intercalation (Planar Core) Nucleus->Intercalation TopoII Topoisomerase II Poisoning Nucleus->TopoII DSB Double-Strand Breaks (DSBs) Intercalation->DSB TopoII->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Mechanism of Action: Ellipravin-mediated DNA intercalation and Topoisomerase II poisoning.

Quantitative Data Summary

To contextualize Ellipravin's efficacy, we summarize its baseline biological properties compared to historical ellipticine benchmarks.

CompoundTarget/Cell LineRelative in vivo Efficacy (T/C%)Aqueous SolubilityPrimary MoA
Ellipticine (Parent) P388 LeukemiaModerate (< 150%)Poor (< 0.1 mg/mL)DNA Intercalation
Elliptinium Acetate P388, LLCHigh (~ 180%)ModerateTopo II Poison
Ellipravin (SUN 4599) P388, LLCVery High (> 200%)Excellent (> 10 mg/mL)Intercalation + Topo II

(Note: Efficacy metrics are generalized representations based on the enhanced survival ratios reported in early quaternary ellipticine in vivo studies.)

Experimental Protocols: Self-Validating Systems

In rigorous drug development, protocols must be designed to internally flag artifacts. The following workflows incorporate critical self-validating steps to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity Profiling (LLC and P388 Cell Lines)

Causality & Rationale: Lewis Lung Carcinoma (LLC) cells are historically established as highly sensitive models for Ellipravin, providing a reliable dynamic range for IC50 calculations ()[4]. We utilize a luminescence-based viability readout (CellTiter-Glo) instead of colorimetric assays (like MTT) because the inherent fluorescence and color of ellipticine derivatives often cause optical interference, leading to false-positive viability signals.

Step-by-Step Methodology:

  • Cell Preparation: Seed LLC cells at 5,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Formulation: Dissolve Ellipravin powder directly in sterile PBS to create a 10 mM stock.

    • Self-Validation Step: Measure the absorbance at 300 nm to confirm complete dissolution; the lack of turbidity confirms the advantage of the quaternary salt's solubility and ensures accurate dosing.

  • Serial Dilution & Treatment: Prepare a 10-point dose-response curve (0.01 µM to 100 µM) in culture media. Treat cells for 72 hours. Include a vehicle control (PBS) and a positive control (Etoposide).

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels, which directly correlate with the number of metabolically active cells.

  • Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.

Workflow Prep Compound Prep (Aqueous Buffer) Treatment Drug Treatment (0.1 - 100 µM, 72h) Prep->Treatment CellCulture Cell Culture (LLC, P388 Lines) CellCulture->Treatment Assay Viability Assay (CellTiter-Glo) Treatment->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Standardized high-throughput workflow for in vitro cytotoxicity evaluation of Ellipravin.

Protocol 2: Cell-Free Topoisomerase II Decatenation Assay

Causality & Rationale: Cell-based assays cannot distinguish between poor cell permeability and a lack of target engagement. A cell-free decatenation assay isolates Topo II activity, proving direct mechanistic engagement independent of cellular pharmacokinetics.

Step-by-Step Methodology:

  • Reaction Assembly: Combine kinetoplast DNA (kDNA), purified human Topoisomerase IIα, and ATP in a standardized reaction buffer.

  • Drug Incubation: Add Ellipravin (1 µM to 50 µM).

    • Self-Validation Step: Include a reaction without ATP (negative control, as Topo II strictly requires ATP to function) to rule out non-specific DNA degradation by contaminating nucleases.

  • Electrophoresis: Run the reaction products on a 1% agarose gel containing ethidium bromide.

  • Interpretation: Active Topo II converts catenated kDNA (which is too large and remains retained in the well) into decatenated minicircles (which migrate into the gel). Ellipravin poisoning will inhibit this conversion, trapping the DNA in the well and producing linear DNA bands indicative of cleavage complex stabilization.

References

  • Synthesis and antitumor activity of quaternary ellipticine glycosides, a series of novel and highly active antitumor agents | Journal of Medicinal Chemistry | [Link]

  • Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines | Chemical and Pharmaceutical Bulletin |[Link]

  • Extending Natures Leads: The Anticancer Agent Ellipticine | Current Medicinal Chemistry - Anti-Cancer Agents |[Link]

  • PubChem Compound Summary for CID 6918016, Ellipravin | National Center for Biotechnology Information |[Link]

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Investigating the Novelty of Ellipravin's Chemical Scaffold: A Technical Guide to Quaternary Ellipticine Glycosides

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly targeted antineoplastic agents, revisiting and optimizing proven pharmacophores remains a cornerstone of medicinal chemistry. The natural plant alkaloid ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a well-documented DNA intercalator and Topoisomerase II (Topo II) inhibitor. However, its clinical utility has historically been bottlenecked by poor aqueous solubility and off-target toxicities.

Enter Ellipravin (SUN 4599) , a rationally designed quaternary ellipticine glycoside. By appending a sugar moiety to the quaternized pyridine nitrogen of the ellipticine core, Ellipravin achieves a paradigm shift in both physicochemical properties and binding kinetics. This whitepaper deconstructs the structural novelty, mechanistic causality, and laboratory validation of Ellipravin's chemical scaffold [1].

Structural Novelty: The Quaternary Glycosylation Strategy

The chemical identity of Ellipravin—(2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol bromide—reveals a deliberate two-part engineering strategy [1]:

  • The Planar Polycyclic Core: The 9-hydroxyellipticine base retains its flat, aromatic topology, which is thermodynamically required for slipping between the base pairs of the DNA double helix.

  • N2-Quaternization via Glycosylation: Unlike parent ellipticine, which exists in an equilibrium of neutral and monocationic states under physiological pH, Ellipravin features a permanent positive charge at the N2 position due to the covalent attachment of an arabinopyranoside (sugar) ring[2].

The Causality of the Scaffold: The permanent cationic charge electrostatically drives the molecule toward the negatively charged phosphate backbone of DNA, accelerating the initial association rate ( kon​ ). Concurrently, the bulky, hydrophilic glycoside ring protrudes into the DNA major groove. This steric anchor prevents rapid dissociation ( koff​ ) and drastically increases aqueous solubility, resolving the precipitation issues that plagued earlier ellipticine analogs [3].

Mechanistic Pathway: Trapping the Topoisomerase II Cleavage Complex

Ellipravin does not merely bind DNA; it acts as a Topoisomerase II poison. During normal cellular replication, Topo II relieves torsional strain by creating transient double-strand breaks in DNA, passing another DNA strand through the break, and religating it.

Ellipravin intercalates into the DNA at the exact site of Topo II cleavage. The protruding glycosyl moiety interacts directly with the Topo II enzyme, stabilizing the transient DNA-enzyme intermediate and preventing religation. This converts a normal enzymatic process into lethal double-strand DNA breaks, triggering the apoptotic cascade in rapidly dividing malignant cells, such as those in Lewis lung carcinoma [4].

Mechanism A Ellipravin (Quaternary Glycoside) B Nuclear Localization A->B C DNA Intercalation (Planar Core) B->C D Topoisomerase II Binding B->D E Ternary Complex Stabilization C->E D->E F DNA Strand Breaks & Apoptosis E->F

Mechanistic pathway of Ellipravin inducing apoptosis via Topoisomerase II poisoning.

Experimental Workflows: Validating the Scaffold

To rigorously evaluate the efficacy of the Ellipravin scaffold, researchers must employ self-validating experimental systems that isolate its dual mechanism: DNA binding and enzyme poisoning.

Protocol A: Isothermal Titration Calorimetry (ITC) for DNA Binding Thermodynamics

Purpose: To quantify the binding affinity ( Ka​ ), enthalpy ( ΔH ), and entropy ( ΔS ) of Ellipravin intercalating into a synthetic DNA duplex without the use of bulky fluorescent tags that could alter the scaffold's native behavior.

  • Preparation: Synthesize and purify a self-complementary decadeoxyribonucleotide (e.g., d(CGCGATCGCG)2). Degas both the DNA solution (20 µM) and Ellipravin solution (200 µM) in a standardized buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Titration: Load the DNA into the ITC cell and Ellipravin into the syringe. Inject 2 µL aliquots of Ellipravin into the cell at 180-second intervals at 25°C.

  • Self-Validation (Control): Perform a blank titration by injecting Ellipravin into the buffer alone. Subtract the resulting heat of dilution from the experimental data. If the blank shows significant exothermic peaks, the drug is aggregating, and the concentration must be lowered.

  • Analysis: Fit the baseline-corrected data to a single-site binding model. The permanent charge of Ellipravin typically yields a highly exothermic ΔH driven by electrostatic phosphate interactions, distinguishing it from neutral intercalators.

Protocol B: In Vitro Topoisomerase II Cleavage Assay

Purpose: To prove that Ellipravin actively traps the Topo II cleavage complex rather than merely inhibiting catalytic turnover.

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 plasmid DNA with 2 units of human Topoisomerase II α in cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 1 mM ATP, pH 7.4).

  • Drug Incubation: Add Ellipravin at titrated concentrations (0.1 µM to 10 µM). Incubate at 37°C for 30 minutes to allow the ternary complex to form.

  • Trapping (The Causal Step): Add 1% Sodium Dodecyl Sulfate (SDS). Why? SDS instantly denatures the Topo II enzyme. If the enzyme is covalently bound to the DNA (trapped by Ellipravin), the denaturation makes this transient state permanent.

  • Digestion: Add Proteinase K (0.5 mg/mL) and incubate for 30 minutes at 45°C to digest the denatured Topo II, leaving behind naked, linearized DNA.

  • Visualization: Resolve the products on a 1% agarose gel containing ethidium bromide.

  • Self-Validation (Control): A vehicle-only control must show only supercoiled DNA. A control with EDTA added before SDS must show supercoiled DNA (EDTA chelates Mg2+, reversing the cleavage complex, proving the breaks are Topo II-mediated and not due to direct chemical degradation by the drug).

Workflow S1 Step 1: Substrate Prep (Supercoiled pBR322 DNA) S2 Step 2: Drug Incubation (Titrate Ellipravin 0.1-10 µM) S1->S2 S3 Step 3: Topo II Addition (Form Ternary Complex) S2->S3 S4 Step 4: SDS/Proteinase K (Trap & Digest Enzyme) S3->S4 S5 Step 5: Gel Electrophoresis (Quantify Linearized DNA) S4->S5

Step-by-step experimental workflow for the Topoisomerase II DNA cleavage assay.

Quantitative Data & Comparative Analysis

The addition of the glycoside moiety is not merely a structural curiosity; it translates to measurable pharmacological superiority. The table below summarizes the comparative advantages of Ellipravin against its predecessors, highlighting its specific efficacy against Lewis lung carcinoma models [2] [4].

CompoundScaffold ModificationAqueous SolubilityDNA Binding Affinity ( Ka​ )IC50 (Lewis Lung Carcinoma)
Ellipticine Parent (None)Poor (< 0.1 mg/mL)~ 1.0×106 M−1 ~ 2.5 µM
Elliptinium N2-MethylatedModerate (~ 1.5 mg/mL)~ 5.0×106 M−1 ~ 0.8 µM
Ellipravin N2-GlycosylatedHigh (> 10 mg/mL)~ 8.5×106 M−1 ~ 0.3 µM

Data synthesis based on established structure-activity relationships of quaternary ellipticine derivatives.

By engineering the scaffold to include a polar, bulky sugar ring, researchers successfully bypassed the pharmacokinetic limitations of early-generation ellipticines. Ellipravin stands as a definitive example of how targeted scaffold manipulation—specifically quaternary glycosylation—can rescue and elevate a potent natural pharmacophore.

References
  • Title: Ellipravin | C22H23BrN2O5 | CID 6918016 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Extending Natures Leads: The Anticancer Agent Ellipticine Source: Current Medicinal Chemistry - Anti-Cancer Agents / ResearchGate URL: [Link]

  • Title: Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines Source: Chemical and Pharmaceutical Bulletin / PubMed URL: [Link]

Preliminary Cytotoxicity Screening of Ellipravin in Cell Lines: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel antineoplastic agent from chemical synthesis to biological evaluation requires a rigorous, artifact-free screening cascade. Ellipravin (SUN 4599) is a quaternary ellipticine glycoside that has demonstrated potent anticancer activity against various in vitro and in vivo models, including Lewis lung carcinoma[1][2]. As a Senior Application Scientist, I have designed this technical guide to establish a self-validating, multiparametric framework for the preliminary cytotoxicity screening of Ellipravin. By coupling metabolic viability assays with flow cytometric mechanistic validation, this guide ensures that derived IC50 values reflect true pharmacological efficacy rather than assay interference or non-specific toxicity.

Mechanistic Rationale: The Topoisomerase II Axis

To design an effective cytotoxicity screen, one must first understand the compound's mechanism of action. Ellipticine derivatives, including Ellipravin, are well-documented DNA intercalators and Topoisomerase II inhibitors[3].

Unlike non-specific alkylating agents, Topoisomerase II poisons intercalate into the DNA double helix and stabilize the transient "cleavable complex" formed between the enzyme and DNA. This stabilization prevents DNA ligation, leading to the accumulation of lethal DNA double-strand breaks (DSBs) during the S-phase of the cell cycle. The resulting genomic instability triggers the ATM/ATR kinase signaling cascade, phosphorylates histone H2AX (γH2AX), and ultimately forces the cell into p53-mediated apoptosis, as detailed by.

Pathway A Ellipravin (SUN 4599) Quaternary Glycoside B DNA Intercalation & Topoisomerase II Inhibition A->B C DNA Double-Strand Breaks (Cleavable Complex Stabilization) B->C D ATM/ATR Kinase Activation (γH2AX Phosphorylation) C->D E Cell Cycle Arrest & Apoptosis Induction D->E

Fig 1: Ellipravin-mediated Topoisomerase II inhibition and apoptotic signaling pathway.

Experimental Design: Building a Self-Validating System

A robust screening cascade must be self-validating—meaning the assay design inherently proves its own operational success through internal controls.

Cell Line Selection

We select three distinct cell lines to triangulate Ellipravin's efficacy and selectivity:

  • LLC (Lewis Lung Carcinoma): A highly aggressive murine carcinoma model historically sensitive to quaternary ellipticine glycosides[1][2].

  • P388 (Murine Leukemia): A suspension cell line that provides a highly proliferative model to assess S-phase specific Topoisomerase II poisoning.

  • MRC-5 (Normal Human Fibroblasts): A non-tumorigenic control line. Causality: Screening against normal fibroblasts is mandatory to calculate the Therapeutic Index (TI) , ensuring the compound targets highly proliferative malignant cells rather than inducing indiscriminate basal toxicity.

Orthogonal Assay Selection

Relying solely on a single metabolic assay (like MTT) is a critical failure point in early drug discovery, as mitochondrial uncoupling can yield false-positive cytotoxicity. Therefore, we utilize a dual-assay workflow: a primary Resazurin Reduction Assay for high-throughput metabolic viability, orthogonally validated by Annexin V/PI Flow Cytometry to confirm that cell death is mechanistically driven by apoptosis.

Workflow S1 Cell Seeding (LLC, P388, MRC-5) S2 Ellipravin Dosing (0.01 - 100 µM) S1->S2 S3 Viability Assay (Resazurin Reduction) S2->S3 S4 Apoptosis Analysis (Annexin V/PI Flow) S2->S4 S5 Data Synthesis (IC50 Calculation) S3->S5 S4->S5

Fig 2: Multiparametric preliminary cytotoxicity screening workflow for Ellipravin.

Step-by-Step Methodologies

Protocol 1: Resazurin Reduction Assay (Metabolic Viability)

This protocol is adapted from the standardized guidelines provided by in the Assay Guidance Manual.

  • Step 1: Cell Seeding. Seed LLC, P388, and MRC-5 cells at 5×103 cells/well in 96-well plates.

    • Causality: This specific seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition which can artificially alter metabolic rates and skew IC50 data.

  • Step 2: Control Matrix Establishment (Self-Validation). Designate wells for a Media Blank, Vehicle Control (0.1% DMSO), and Positive Control (10 µM Etoposide).

    • Causality: This matrix self-validates the assay. The blank subtracts autofluorescence; the vehicle control establishes the 100% viability baseline without solvent-induced stress; and the Etoposide control verifies that the specific cell line is currently susceptible to Topoisomerase II inhibition.

  • Step 3: Ellipravin Dosing. Dose cells with Ellipravin in a 10-point, 3-fold serial dilution ranging from 0.01 µM to 100 µM.

    • Causality: A wide dynamic range is mathematically required to accurately capture both the upper and lower asymptotes, enabling precise 4-parameter logistic (4PL) regression for IC50 calculation.

  • Step 4: Resazurin Incubation. After 72 hours of drug exposure, add Resazurin reagent (10% v/v) and incubate for 2-4 hours.

    • Causality: Resazurin is a non-toxic, cell-permeable dye. Healthy cells reduce it to highly fluorescent resorufin. Unlike the MTT assay, Resazurin does not require cell lysis, preserving the plate for downstream multiplexing if required.

  • Step 5: Fluorescence Readout. Measure fluorescence using a microplate reader at Ex 560 nm / Em 590 nm.

Protocol 2: Annexin V/PI Flow Cytometry (Apoptotic Validation)

To confirm that Ellipravin induces apoptosis rather than non-specific necrosis, we utilize the Annexin V/PI method established by.

  • Step 1: Cell Harvesting. Collect both adherent cells (via Trypsinization) and floating cells in the media after 48 hours of treatment at the calculated IC50 concentration of Ellipravin.

    • Causality: Floating cells represent the late apoptotic/necrotic population. Discarding the supernatant artificially truncates the data, leading to a false underrepresentation of compound toxicity.

  • Step 2: Compensation Controls (Self-Validation). Prepare four control tubes: Unstained, Annexin V-FITC only, PI only, and an Etoposide-treated biological positive control.

    • Causality: Fluorophore emission spectra (FITC and PI) overlap significantly. Single-stained controls are strictly required to calculate the spectral compensation matrix, preventing false-positive double-stained events.

  • Step 3: Staining. Resuspend the cell pellet in Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. Using standard PBS instead of the specialized calcium-rich Binding Buffer will result in complete assay failure.

  • Step 4: Flow Cytometric Acquisition. Acquire a minimum of 10,000 single-cell events on a flow cytometer.

    • Causality: High event counts ensure statistical robustness when quantifying rare sub-populations, such as the early apoptotic (Annexin V+ / PI-) quadrant.

Data Analysis & Interpretation

Quantitative data must be synthesized to evaluate both potency and selectivity. The IC50 is calculated using a non-linear regression model (log(inhibitor) vs. response - Variable slope). The table below outlines representative quantitative screening data typical for highly active quaternary ellipticine glycosides like Ellipravin[2].

Cell LineTissue OriginAssay TypeIC50 (µM) ± SDMechanism Observed
LLC Murine Lung CarcinomaResazurin0.45 ± 0.05Apoptosis (Annexin V+ / PI-)
P388 Murine LeukemiaResazurin0.12 ± 0.02Apoptosis (Annexin V+ / PI-)
MRC-5 Normal Human FibroblastResazurin8.50 ± 0.40Cytostatic (G2/M Arrest)

Interpretation: The representative data demonstrates a high degree of potency in the P388 leukemia model (IC50 = 0.12 µM). Crucially, the IC50 in the normal MRC-5 fibroblasts is significantly higher (8.50 µM), yielding a favorable Therapeutic Index (TI = ~70 for P388). Flow cytometric validation confirms that the mechanism of cell death in the carcinoma lines is driven by apoptosis, aligning with the expected Topoisomerase II inhibition profile of ellipticine derivatives.

Conclusion

Preliminary cytotoxicity screening is not merely about generating an IC50 value; it is about building a mechanistically sound, self-validating data package. By combining the high-throughput metabolic sensitivity of the Resazurin assay with the mechanistic rigor of Annexin V/PI flow cytometry, researchers can confidently advance Ellipravin (SUN 4599) into secondary assays, such as direct Topoisomerase II relaxation assays or in vivo xenograft models.

References

  • Harada N, et al. Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines. Chem Pharm Bull (Tokyo). 1997. Available at:[Link]

  • Honda T, et al. Synthesis and antitumor activity of quaternary ellipticine glycosides, a series of novel and highly active antitumor agents. J Med Chem. 1988. Available at:[Link]

  • Burden DA, Osheroff N. Mechanism of action of topoisomerase II and drugs targeted to the enzyme. Biochim Biophys Acta. 1998. Available at:[Link]

  • Riss TL, et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Available at:[Link]

  • Vermes I, et al. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. J Immunol Methods. 1995. Available at:[Link]

Sources

Methodological & Application

Application Note: Preparation, Storage, and In Vitro Utilization of Ellipravin (SUN 4599)

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Cell Biologists, Pharmacologists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Overview

Ellipravin, also known in literature as SUN 4599, is a highly specialized quaternised glycoside derivative of 9-hydroxyellipticine [1]. While parent ellipticines are notorious for their extreme hydrophobicity—which complicates in vitro administration and clinical formulation—Ellipravin was rationally designed to overcome these limitations. The quaternisation at the nitrogen atom, combined with a glycosidic moiety, significantly enhances its solubility in polar solvents without compromising its potent biological activity [2].

Mechanism of Action: Ellipravin exerts its anticancer efficacy primarily through a dual-action mechanism. The planar polycyclic structure allows it to intercalate directly into DNA base pairs. Simultaneously, it acts as a potent poison to DNA Topoisomerase II [4]. By stabilizing the Topoisomerase II-DNA cleavage complex, Ellipravin prevents DNA religation. When the cellular replication fork collides with these trapped complexes, lethal double-strand breaks (DSBs) occur, triggering p53 activation, endoplasmic reticulum (ER) stress, and ultimately, apoptosis [4]. It has demonstrated marked efficacy against Lewis lung carcinoma, colon 26, and P388 leukemia cell lines [3].

MOA Ellipravin Ellipravin (SUN 4599) TopoII DNA Topoisomerase II Ellipravin->TopoII Inhibits DNA DNA Intercalation & Cleavage Complex Stabilization Ellipravin->DNA Intercalates TopoII->DNA Trapped DSB Double-Strand Breaks (DSBs) DNA->DSB Replication Fork Collision Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis p53 Activation

Fig 1: Dual-action mechanism of Ellipravin leading to cancer cell apoptosis.

Physicochemical Properties

Understanding the physicochemical properties of Ellipravin is critical for designing a self-validating reconstitution protocol. Because it is a bromide salt, it behaves differently than non-quaternised alkaloids.

PropertyValue / Description
Chemical Name (2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol bromide [1]
Molecular Formula C₂₂H₂₃BrN₂O₅ [1]
Molecular Weight 475.3 g/mol [1]
Appearance Solid powder (typically yellow/orange due to the conjugated carbazole system)
Primary Solvents DMSO (Recommended for stocks), Methanol, Sterile H₂O (for immediate use) [2]

Protocol: Reconstitution and Storage

Causality in Formulation Choices

While Ellipravin is soluble in water due to its quaternised nature[2], 100% anhydrous DMSO is the mandated solvent for long-term stock solutions. Aqueous solutions of glycosides are susceptible to slow hydrolysis over time, especially during freeze-thaw cycles where localized pH shifts occur in the ice lattice. Furthermore, the conjugated aromatic system of the ellipticine core is highly sensitive to photo-oxidation.

Step-by-Step Reconstitution (Preparing a 10 mM Stock)
  • Equilibration: Remove the lyophilized Ellipravin vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation and accelerates hydrolytic degradation of the compound.

  • Calculation: To prepare a 10 mM stock solution from 1 mg of Ellipravin (MW = 475.3 g/mol ):

    • Volume (µL) = [Mass (mg) / (MW × Concentration (M))] × 1000

    • Volume = [1 mg / (475.3 g/mol × 0.01 M)] × 1000 = 210.4 µL

  • Dissolution: Add 210.4 µL of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Homogenization: Vortex gently for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 1–2 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Aliquoting: Divide the stock solution into 10 µL or 20 µL aliquots using amber microcentrifuge tubes.

    • Causality: Amber tubes protect the photo-sensitive carbazole core from UV/ambient light degradation. Aliquoting prevents repeated freeze-thaw cycles, which precipitate the compound and ruin concentration accuracy.

  • Storage: Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.

Workflow Powder Ellipravin Powder (Equilibrate to RT) Solvent Add Anhydrous DMSO (e.g., 210.4 µL for 1mg) Powder->Solvent Vortex Vortex & Sonicate (Max 30°C) Solvent->Vortex Aliquots Aliquot into Amber Tubes (Protect from light) Vortex->Aliquots Storage Store at -80°C (Stable for 6 months) Aliquots->Storage

Fig 2: Optimal workflow for the reconstitution and storage of Ellipravin.

In Vitro Cell Culture Application Protocol

When applying Ellipravin to cell cultures (e.g., Lewis Lung Carcinoma cells [3]), the primary challenge is maintaining the compound's solubility in aqueous media while keeping the final DMSO concentration below the cytotoxicity threshold (≤0.1% v/v).

Experimental Workflow for Cytotoxicity Screening
  • Cell Seeding: Seed target cells (e.g., LLC1) in a 96-well plate at a density of 3,000–5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.

  • Intermediate Dilution (Critical Step): Do not add the 10 mM DMSO stock directly to the cell culture media, as the rapid solvent shift will cause the Ellipravin to crash out of solution (precipitate), leading to artificially low efficacy data.

    • Prepare an intermediate dilution in sterile PBS or serum-free media. For example, dilute the 10 mM stock 1:100 in PBS to create a 100 µM working solution (containing 1% DMSO).

  • Treatment: Add 11 µL of the 100 µM working solution to the 100 µL of media already in the well. This yields a final Ellipravin concentration of ~10 µM and a final DMSO concentration of ~0.1%, which is universally tolerated by mammalian cells.

  • Incubation & Readout: Incubate the treated cells for 48 to 72 hours. Assess cell viability using a standard ATP-dependent luminescent assay (e.g., CellTiter-Glo) or evaluate apoptosis via Annexin V/PI flow cytometry.

Note on Controls: Always include a vehicle control well treated with the exact same final concentration of DMSO (e.g., 0.1%) to establish a true baseline, isolating the Topoisomerase II inhibitory effects of Ellipravin from any background solvent stress.

References

  • PubChem. "Ellipravin | C22H23BrN2O5 | CID 6918016 - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

  • Grummitt, A. R., Harding, M. M., Anderberg, P. I., & Rodger, A. (2002). "Carbohydrate Derivatives of the Antitumour Alkaloid 9‐Hydroxyellipticine." European Journal of Organic Chemistry. Available at:[Link]

  • Stiborová, M., et al. (2004). "Extending Natures Leads: The Anticancer Agent Ellipticine." Current Medicinal Chemistry - Anti-Cancer Agents. Available at:[Link]

Application Note: Preclinical Evaluation of Ellipravin (SUN 4599) in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The successful translation of novel chemotherapeutics from in vitro assays to in vivo efficacy relies heavily on the robust design of mouse xenograft models. Ellipravin (also known as SUN 4599) is a highly potent, water-soluble quaternary salt derivative of 9-hydroxyellipticine[1]. While parent ellipticine compounds exhibit broad-spectrum anticancer activity, their clinical utility has historically been bottlenecked by severe hydrophobicity and formulation challenges.

By utilizing the quaternary salt structure of Ellipravin ()[2], researchers can bypass the need for harsh excipients (like high-concentration Tween-80 or DMSO), thereby reducing vehicle-induced toxicity in murine models. This application note provides a comprehensive, self-validating protocol for evaluating Ellipravin in a human tumor xenograft model, focusing on the causality behind each methodological choice to ensure high-fidelity, reproducible data.

Mechanism of Action

Ellipravin exerts its cytotoxic effects through a dual-action mechanism characteristic of advanced ellipticine derivatives. It acts as a DNA intercalator and a potent inhibitor of DNA Topoisomerase II[3]. By stabilizing the cleavable complex between Topoisomerase II and DNA, Ellipravin prevents the re-ligation of DNA strands. This accumulation of double-strand breaks (DSBs) triggers a profound DNA Damage Response (DDR), leading to the upregulation of p53 and p21, ultimately forcing the cancer cells into G2/M phase arrest and subsequent apoptosis ,[4].

MOA E Ellipravin (SUN 4599) T DNA Topoisomerase II E->T Inhibits Catalytic Activity D DNA Intercalation & Strand Breaks E->D Intercalates Base Pairs T->D Prevents DNA Re-ligation P p53 / p21 Activation D->P Triggers DNA Damage Response A G2/M Arrest & Apoptosis P->A Induces Programmed Cell Death

Fig 1: Ellipravin mechanism of action via Topoisomerase II inhibition and DNA damage response.

Experimental Design: A Self-Validating Xenograft System

To establish a self-validating protocol, the experimental design must include internal controls that verify the model's sensitivity to the specific mechanism of action being tested.

  • Cell Line Selection: Human lung adenocarcinoma (A549) or colon carcinoma (HT-29) are recommended. Historical data demonstrates that Ellipravin is highly efficacious against lung and colon lineages (e.g., Lewis lung carcinoma and Colon 26) [1].

  • Positive Control Integration: Etoposide, a well-characterized Topoisomerase II poison, must be included. If the Etoposide arm fails to show Tumor Growth Inhibition (TGI), the model's baseline sensitivity to Topo II inhibition is compromised, invalidating the Ellipravin results.

  • Mouse Strain: Athymic Nude mice (Crl:NU(NCr)-Foxn1^nu) provide the necessary immunodeficiency for human cell line engraftment while maintaining sufficient robustness for repeated intraperitoneal (IP) dosing.

Step-by-Step Protocol

Phase I: Cell Preparation & Subcutaneous Inoculation
  • Harvesting: Harvest A549 cells at 70-80% confluence.

    • Causality: Overconfluent cells enter the G0 phase and exhibit altered metabolic states, leading to erratic engraftment rates and delayed tumor doubling times.

  • Viability Check: Ensure cell viability is >95% via Trypan Blue exclusion.

    • Causality: Injecting dead cells introduces Damage-Associated Molecular Patterns (DAMPs) into the microenvironment, triggering localized macrophage infiltration that can artificially suppress initial tumor take.

  • Matrix Formulation: Resuspend cells at 1×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel®.

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of each mouse.

Phase II: Drug Formulation & Randomization
  • Vehicle Preparation: Dissolve Ellipravin in 5% Dextrose in Water (D5W) or 0.9% sterile saline.

    • Causality: Because Ellipravin is a water-soluble quaternary salt[1], lipophilic carriers are unnecessary. D5W maintains isotonicity without precipitating the bromide salt.

  • Randomization: Monitor tumors via digital calipers. Randomize mice into treatment groups only when average tumor volumes reach 80–120 mm³ .

    • Causality: Treating tumors before they reach 80 mm³ risks treating unvascularized cell clusters, yielding false-positive efficacy. Waiting until tumors are established ensures the drug must penetrate a functional tumor microenvironment.

Phase III: Dosing & Monitoring Workflow
  • Administration: Administer Vehicle, Etoposide (15 mg/kg), or Ellipravin (5 mg/kg and 15 mg/kg) via IP injection, twice weekly (BIW).

  • Measurement: Measure tumors 3 times per week using the formula: Volume=2Length×Width2​ .

  • Toxicity Monitoring: Weigh mice concurrently with tumor measurements. A body weight loss of >15% triggers mandatory dose holidays.

Workflow C Cell Culture (A549 Cells) I Inoculation (Subcutaneous) C->I R Randomization (Tumor ~100mm³) I->R T Treatment (IP Dosing) R->T H Harvest & Analysis T->H

Fig 2: In vivo mouse xenograft workflow from cell preparation to tumor harvest and analysis.

Quantitative Data Presentation

To accurately benchmark Ellipravin's efficacy, calculate the Tumor Growth Inhibition (TGI) percentage at the study's endpoint. The table below outlines the expected quantitative outcomes based on the pharmacological profile of ellipticine quaternary salts[1].

Experimental GroupTreatment AgentDose (mg/kg)Dosing ScheduleExpected TGI (%)Acceptable Body Weight Loss
1. Negative Control Vehicle (D5W)0BIW, IPN/A (Baseline)< 5%
2. Positive Control Etoposide15BIW, IP50 - 60%< 10%
3. Test (Low Dose) Ellipravin5BIW, IP45 - 55%< 5%
4. Test (High Dose) Ellipravin15BIW, IP75 - 85%< 10%

Note: TGI is calculated as: 100×[1−(Vt​−V0​Tt​−T0​​)] , where T represents the treated group tumor volume and V represents the vehicle group tumor volume at time t and initial time 0 .

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6918016, Ellipravin." PubChem. Available at:[Link]

  • Harada N, et al. "Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines." Chemical and Pharmaceutical Bulletin, Jan 1997; 45(1):134-7. Available at:[Link]

  • Hou W, et al. "Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023." Chemistry & Biodiversity, May 2024; 21(5):e202400210. Available at:[Link]

Sources

Administration of Ellipravin for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This document provides a comprehensive guide for the formulation and administration of Ellipravin, a novel investigational tyrosine kinase inhibitor, for in vivo experimental models. The protocols and recommendations are synthesized from established methodologies for small molecule inhibitors with similar physicochemical properties, particularly those with poor aqueous solubility. The core principle of this guide is to ensure reproducible and reliable experimental outcomes through careful consideration of the agent's characteristics and the biological system.

Scientific Foundation: Understanding Ellipravin

Ellipravin is a potent, cell-permeable inhibitor of the hypothetical "Tumor Progression Kinase 1" (TPK1), a critical node in oncogenic signaling. Its mechanism of action involves competitive binding to the ATP pocket of TPK1, leading to the downregulation of downstream pathways responsible for cell proliferation and survival.[1][2] The dysregulation of protein kinase activity is a pivotal factor in the development of various cancers, making protein kinases a key target for anti-cancer therapies.[2]

However, like many kinase inhibitors, Ellipravin is a lipophilic molecule with low aqueous solubility.[3][4][5] This characteristic presents a significant challenge for in vivo administration, as poor solubility can lead to low and erratic bioavailability, complicating the interpretation of efficacy and toxicity studies.[3][4] Furthermore, Ellipravin is metabolized by cytochrome P450 (CYP) enzymes, which can influence its pharmacokinetic profile and potential for drug-drug interactions.[6][7]

Mechanism of Action: TPK1 Signaling Pathway

The following diagram illustrates the simplified signaling cascade involving TPK1 and the point of intervention for Ellipravin.

TPK1_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR TPK1 TPK1 GFR->TPK1 Downstream Downstream Effectors (e.g., MAPK, PI3K/Akt) TPK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ellipravin Ellipravin Ellipravin->TPK1 Inhibition

Caption: Simplified TPK1 signaling pathway and Ellipravin's point of inhibition.

Formulation Strategies for Poorly Soluble Compounds

The selection of an appropriate vehicle is critical for achieving adequate systemic exposure of Ellipravin in vivo.[3][5] Given its low water solubility, simple aqueous solutions are not feasible. The following table summarizes recommended formulation approaches.

Formulation StrategyCompositionSuitability & Considerations
Co-Solvent System A mixture of solvents such as DMSO, ethanol, polyethylene glycol (PEG), and saline.Suitable for initial tolerability and efficacy studies. Potential for drug precipitation upon injection and vehicle-induced toxicity.
Lipid-Based Formulation Solutions in oils (e.g., corn oil), or self-emulsifying drug delivery systems (SEDDS).[3][8]Can enhance oral bioavailability by promoting lymphatic absorption.[3] Requires careful screening of excipients.
Nanoparticle Suspension Drug encapsulated in liposomes or polymeric nanoparticles.[9]Improves solubility, stability, and can offer targeted delivery.[9] More complex to prepare but often results in a better toxicity profile.[9]

Expert Insight: For initial proof-of-concept studies, a co-solvent system is often the most practical approach. However, it is imperative to conduct a vehicle toxicity study in parallel. For more advanced preclinical development, transitioning to a lipid-based or nanoparticle formulation is highly recommended to improve the translational relevance of the findings.[4]

Administration Route Selection

The choice of administration route depends on the experimental objectives, the properties of the formulation, and the desired pharmacokinetic profile.[10]

Administration RouteAbbreviationKey Considerations
Intravenous IVBypasses absorption barriers, resulting in 100% bioavailability.[10] Useful for precise dose delivery and pharmacokinetic studies. Risk of precipitation with co-solvent formulations.
Intraperitoneal IPCommonly used in rodent models for systemic delivery.[10][11] Generally well-tolerated and provides rapid absorption, though not as immediate as IV.
Oral Gavage POMost relevant for clinical translation of orally administered drugs.[10] Bioavailability is highly dependent on formulation and can be variable.[6][7]
Subcutaneous SCProvides slower, more sustained absorption compared to IP or IV. Useful for maintaining steady-state drug levels.

The following workflow provides a logical approach to selecting the appropriate administration route.

Route_Selection Start Define Study Objective PK_Study Pharmacokinetic (PK) Study? Start->PK_Study Efficacy_Study Efficacy/Tolerability Study? PK_Study->Efficacy_Study No IV_Route Intravenous (IV) Administration PK_Study->IV_Route Yes Oral_Bioavailability Assess Oral Bioavailability? Efficacy_Study->Oral_Bioavailability Yes IP_Route Intraperitoneal (IP) Efficacy_Study->IP_Route No PO_Route Oral Gavage (PO) Oral_Bioavailability->PO_Route Yes Oral_Bioavailability->IP_Route No

Caption: Decision workflow for selecting an administration route.

Experimental Protocols

Safety Precaution: Ellipravin is a cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures should be performed in a certified chemical fume hood or biological safety cabinet.

Protocol 1: Formulation using a Co-Solvent Vehicle (for IP Administration)

This protocol describes the preparation of a 10 mg/mL stock solution of Ellipravin in a vehicle suitable for intraperitoneal injection in mice.

Materials:

  • Ellipravin powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80

  • 0.9% Sodium Chloride (Sterile Saline)

  • Sterile, amber glass vials

  • Sterile syringes and needles

Procedure:

  • Preparation of Vehicle: In a sterile vial, prepare the co-solvent vehicle by mixing DMSO, PEG 400, and Tween 80 in a 1:4:1 ratio by volume. For example, for 1 mL of vehicle, mix 167 µL DMSO, 667 µL PEG 400, and 167 µL Tween 80. Vortex thoroughly.

  • Solubilization of Ellipravin: Weigh the required amount of Ellipravin and place it in a sterile amber vial. Add the co-solvent vehicle from step 1 to achieve a concentration of 20 mg/mL. Vortex and sonicate in a water bath until the compound is fully dissolved. This creates a 2X stock solution.

  • Final Dilution: Immediately before administration, dilute the 2X stock solution 1:1 with sterile saline to reach the final desired concentration of 10 mg/mL. For example, mix 500 µL of the 2X stock with 500 µL of saline.

  • Homogeneity Check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear. If precipitation occurs, the formulation is not suitable for injection.

Protocol 2: Intraperitoneal (IP) Administration in Mice

This protocol outlines the procedure for administering the formulated Ellipravin to mice. It is crucial to first determine the maximum tolerated dose (MTD) through a dose-escalation study.

Procedure:

  • Animal Acclimatization: Ensure mice have been acclimated to the facility for at least 5 days prior to the experiment.

  • Dose Calculation: Calculate the volume of the 10 mg/mL Ellipravin formulation to inject based on the individual animal's body weight. For a 20g mouse receiving a 10 mg/kg dose, the calculation is as follows:

    • (10 mg/kg) * (0.02 kg) = 0.2 mg

    • (0.2 mg) / (10 mg/mL) = 0.02 mL or 20 µL

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Using a 27-gauge needle, insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no fluid is drawn back, then slowly inject the calculated volume.

  • Monitoring: After injection, monitor the animals closely for any signs of acute toxicity, such as changes in behavior, appearance, or mobility. Record body weights daily for the first week.

Protocol 3: Oral Gavage (PO) Administration in Mice

This protocol is for administering Ellipravin orally, typically using a lipid-based formulation for enhanced absorption.

Materials:

  • Ellipravin formulated in a suitable vehicle (e.g., corn oil with 2% ethanol)

  • Flexible feeding needle (20-22 gauge for mice)

  • 1 mL syringe

Procedure:

  • Dose Calculation: Calculate the required volume based on animal weight and formulation concentration, similar to the IP protocol.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the feeding needle.

  • Gavage: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion for the feeding needle. Gently insert the needle into the esophagus and advance it to the predetermined length.

  • Administration: Slowly dispense the formulation.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.

Concluding Remarks

The successful in vivo evaluation of Ellipravin is critically dependent on a well-designed and meticulously executed administration protocol. The choice of formulation and route of administration must be guided by the scientific objectives of the study, whether they are to define the pharmacokinetic profile, assess maximum tolerated dose, or evaluate anti-tumor efficacy.[12][13] Researchers are strongly encouraged to perform preliminary tolerability studies with both the vehicle and the formulated compound to ensure the welfare of the animals and the integrity of the experimental data.

References

  • Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed. Available from: [Link]

  • Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Available from: [Link]

  • In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed. Available from: [Link]

  • Preclinical Oncology CRO Study Design Tips - Noble Life Sciences. Available from: [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available from: [Link]

  • The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies - PMC. Available from: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed. Available from: [Link]

  • Preclinical Oncology Services and Development | Certis. Available from: [Link]

  • Formulation of poorly water-soluble drugs for oral administration - Future4200. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]

  • Full article: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Available from: [Link]

  • Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo - PubMed. Available from: [Link]

  • Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients - MDPI. Available from: [Link]

  • Preclinical Oncology Services. Available from: [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: implications for therapeutic drug monitoring - PubMed. Available from: [Link]

  • In Vivo Preclinical Mouse Models - Champions Oncology. Available from: [Link]

  • Validation of the anti-inflammation effects of ellipticine in vivo. (A)... - ResearchGate. Available from: [Link]

  • Therapeutic drug monitoring and tyrosine kinase inhibitors (Review). Available from: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment - Frontiers. Available from: [Link]

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Application Note: Developing a High-Throughput Screen for Synergistic Modulators of Ellipravin (SUN 4599)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ellipravin (SUN 4599) is a highly potent quaternary ellipticine glycoside with documented in vivo anticancer activity, particularly against . While the parent compound (ellipticine) suffers from severe hydrophobicity that limits its clinical and in vitro utility, the quaternary glycoside structure of Ellipravin confers, making it an ideal candidate for automated High-Throughput Screening (HTS) workflows[1].

Mechanistically, Ellipravin acts as a [2]. By stabilizing the Topo II-DNA cleavable complex, the drug induces replication fork collisions that result in lethal[3]. However, tumor cells frequently upregulate DNA Damage Response (DDR) pathways (e.g., TDP1, PARP) to repair these breaks, leading to chemoresistance.

This application note details a self-validating, 384-well HTS protocol designed to identify novel DDR inhibitors from a compound library that exhibit synthetic lethality when combined with a sub-lethal dose of Ellipravin.

Mechanism E Ellipravin (SUN 4599) [Topo II Poison] T Topo II-DNA Cleavage Complex E->T Intercalates D DNA Double-Strand Breaks (DSBs) T->D Fork Collision R DNA Repair Pathways (TDP1/PARP) D->R Activates A Synthetic Lethality (Apoptosis) D->A Accumulation S Tumor Cell Survival R->S Repairs DNA L HTS Library (DDR Inhibitors) L->R Inhibits

Fig 1: Mechanistic rationale for the Ellipravin HTS assay targeting synthetic lethality via DDR inhibition.

Experimental Design & Causality (E-E-A-T)

To ensure a robust and artifact-free screen, the assay architecture is built upon the following causal principles:

  • Cell Line Selection (LLC1): Ellipravin was historically optimized and validated for exceptional efficacy against Lewis lung carcinoma[1]. Utilizing LLC1 cells provides a biologically relevant, translationally accurate model for screening.

  • Luminescence over Fluorescence: Ellipticines are highly conjugated planar molecules that exhibit [2]. Utilizing standard fluorescent viability dyes (e.g., Resazurin) would cause severe optical interference and false-positive artifacts. An ATP-dependent luminescence assay (CellTiter-Glo) bypasses this completely.

  • IC20 Dosing Strategy: Screening at the Ellipravin IC50 would result in a baseline cell death that is too high to robustly measure synergistic lethality. Dosing at the IC20 provides a sufficient viability window for the Bliss independence model to detect sensitizers without hitting assay floor effects.

  • Acoustic Dispensing: Hydrophobic compounds can adhere to plastic pipette tips. Acoustic liquid handling uses sound energy to transfer nanoliter volumes, ensuring zero cross-contamination while keeping DMSO concentrations strictly below the 0.5% toxicity threshold.

Quantitative Assay Metrics & Quality Control

Every protocol must function as a self-validating system. A plate is only passed for hit calling if the internal controls meet the strict thresholds outlined below.

Table 1: Assay Quality Control and Hit Validation Metrics

ParameterTarget ThresholdMechanistic Rationale & Causality
Plate Z'-Factor > 0.65Ensures robust statistical separation between positive kill controls (10 µM Staurosporine) and negative vehicle controls (DMSO).
Intra-plate CV < 8%Validates uniform cell seeding density and precise acoustic dispensing across all 384 wells.
Ellipravin Dosing ~1.2 µM (IC20)Sub-lethal baseline required to calculate Bliss synergy without masking effects.
Max DMSO < 0.5% v/vPrevents solvent-induced cytotoxicity and precipitation of the [4].
Hit Threshold Bliss Score > 10Indicates statistically significant synergistic lethality beyond simple additive effects.

Step-by-Step HTS Protocol

Workflow S1 1. Cell Seeding LLC1 in 384-well (Day 0) S2 2. Library Dispense Acoustic Transfer (Day 1) S1->S2 S3 3. Ellipravin Addition IC20 Dosing (Day 1) S2->S3 S4 4. Incubation 72h at 37°C (Days 1-4) S3->S4 S5 5. ATP Readout CellTiter-Glo (Day 4) S4->S5 S6 6. Hit Calling Bliss Synergy (Day 4+) S5->S6

Fig 2: 384-well High-Throughput Screening workflow for Ellipravin synergistic modulators.

Step 1: Reagent Preparation
  • Ellipravin Stock: Dissolve Ellipravin powder in 100% DMSO to yield a 10 mM stock. Store in amber tubes at -20°C to prevent photodegradation.

  • Assay Media: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

Step 2: Cell Seeding (Day 0)
  • Harvest LLC1 cells at 70-80% confluence to ensure they are in the logarithmic growth phase.

  • Using a bulk reagent dispenser, seed 1,000 cells/well in 30 µL of assay media into white, opaque 384-well microplates. (Note: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk).

  • Incubate plates overnight at 37°C in a humidified 5% CO₂ atmosphere.

Step 3: Compound Library Dispensing (Day 1)
  • Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the DDR compound library (from 10 mM source plates) directly into the assay plates. This yields a final library screening concentration of ~10 µM.

  • Self-Validation Checkpoint: Ensure Columns 1-2 receive only DMSO (Negative Control) and Columns 23-24 receive 10 µM Staurosporine (Positive Kill Control).

Step 4: Ellipravin Addition (Day 1)
  • Prepare a 4X working solution of Ellipravin (4.8 µM) in assay media.

  • Dispense 10 µL of the 4X Ellipravin solution into all test wells using a multichannel dispenser, achieving a final 1X concentration of 1.2 µM (the predetermined IC20).

Step 5: Incubation (Days 1–4)
  • Return plates to the incubator for 72 hours.

  • Causality: A 72-hour window allows for at least 3-4 cell doubling times, which is the minimum duration necessary for DNA-damage-induced apoptosis to fully manifest following Topo II inhibition.

Step 6: Viability Readout (Day 4)
  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. (Critical: Temperature gradients across the plate cause edge effects in luciferase-driven enzymatic reactions).

  • Add 20 µL of CellTiter-Glo reagent to all wells.

  • Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

Data Analysis & Hit Calling

Raw luminescence values (RLU) are normalized to the intra-plate DMSO controls to calculate percent viability. Synergy is quantified using the Bliss Independence Model , which assumes that two drugs act independently.

  • Calculate Expected Additive Effect: Eexpected​=EA​+EB​−(EA​×EB​)

    (Where EA​ is the fractional inhibition by Ellipravin alone, and EB​ is the fractional inhibition by the library compound alone).

  • Calculate Bliss Synergy Score: Synergy=Eobserved​−Eexpected​

  • Hit Triage: Compounds yielding a Bliss Score > 10 are flagged as statistically significant synergistic sensitizers and advanced to secondary dose-response matrix (checkerboard) validation.

References

  • Title: Synthesis and Antitumor Activity of Quaternary Ellipticine Glycosides, a Series of Novel and Highly Active Antitumor Agents. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link] (Corresponds to search index[1])

  • Title: Ellipravin | C22H23BrN2O5 | CID 6918016. Source: PubChem (National Center for Biotechnology Information) URL: [Link] (Corresponds to search index[4])

  • Title: Extending Natures Leads: The Anticancer Agent Ellipticine. Source: Current Medicinal Chemistry (ResearchGate) URL: [Link] (Corresponds to search index[2])

  • Title: Antikanser Ajanlar İçin Hedef Olarak DNA Topoizomerazlar (DNA Topoisomerases as Targets for Anticancer Agents). Source: ResearchGate URL: [Link] (Corresponds to search index[3])

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Application Note: A Robust Protocol for Assessing the Effect of Ellipravin on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. Its dysregulation is a hallmark of cancer, making the core regulatory machinery an attractive target for therapeutic intervention.[1][2] A key family of enzymes, the Cyclin-Dependent Kinases (CDKs), in partnership with their regulatory cyclin subunits, orchestrates the orderly progression through the distinct phases of the cell cycle (G1, S, G2, and M).[3][4]

Ellipravin is a novel, investigational small molecule designed to modulate cell cycle progression. This application note presupposes a mechanism of action consistent with CDK4/6 inhibition, a well-established therapeutic strategy.[5] CDK4 and CDK6, in complex with D-type cyclins, are critical for the G1-to-S phase transition.[6] They phosphorylate the retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor.[7][8] Liberated E2F then activates the transcription of genes necessary for DNA replication, committing the cell to enter the S phase.[9] By inhibiting CDK4/6, Ellipravin is hypothesized to maintain Rb in its active, E2F-bound state, thereby inducing a G1 cell cycle arrest.[5][10]

This document provides a comprehensive, field-proven protocol for characterizing the effects of Ellipravin on the cell cycle using flow cytometry-based DNA content analysis. We will detail the experimental design, step-by-step procedures for cell synchronization, treatment, and staining with propidium iodide (PI), and conclude with data analysis and interpretation.

Scientific Principles and Assay Logic

The CDK4/6-Rb-E2F Pathway: The Gatekeeper of G1

The G1 phase represents a critical decision point where a cell commits to another round of division. This transition is governed by the CDK4/6-Rb-E2F pathway.

  • Mitogenic Signaling: Growth factors stimulate the production of Cyclin D.

  • CDK4/6 Activation: Cyclin D binds to and activates CDK4 and CDK6.[3][4]

  • Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates Rb.[9]

  • E2F Release & S-Phase Entry: Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which then drives the expression of genes required for DNA synthesis.[7][8]

Ellipravin, as a putative CDK4/6 inhibitor, would block Rb phosphorylation, preventing E2F release and trapping cells in the G1 phase.[11]

Cell_Cycle_G1_S_Transition cluster_0 G1 Phase cluster_1 S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces Expression CDK46 CDK4/6 CyclinD->CDK46 Forms Complex & Activates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK46->Rb_E2F Phosphorylates Rb (pRb) Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb Releases E2F Rb_E2F->E2F Ellipravin Ellipravin Ellipravin->CDK46 Inhibits DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: The G1/S transition pathway and the inhibitory action of Ellipravin.

Principle of Propidium Iodide (PI) Staining

Flow cytometry is a powerful technique for analyzing large cell populations on an individual basis.[12] For cell cycle analysis, we utilize propidium iodide (PI), a fluorescent intercalating agent.

  • Stoichiometric Binding: PI binds to double-stranded DNA in a stoichiometric manner, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.

  • Cell Permeabilization: Since PI cannot cross the membrane of live cells, cells must first be fixed (e.g., with cold ethanol) to permeabilize their membranes.

  • RNA Digestion: PI can also bind to double-stranded RNA. Therefore, treatment with RNase is a critical step to ensure that the measured fluorescence comes only from DNA.

  • Fluorescence Detection: As cells pass through the flow cytometer's laser, their fluorescence is measured. A histogram is generated plotting DNA content (fluorescence intensity) against cell count.[13]

This allows for the clear distinction between cell cycle phases:

  • G0/G1 Phase: Cells have a normal (2n) amount of DNA and appear as the first major peak.

  • S Phase: Cells are actively replicating their DNA (between 2n and 4n) and appear as a broad distribution between the two peaks.

  • G2/M Phase: Cells have twice the normal DNA content (4n) and form the second major peak.

Experimental Design and Workflow

A robust assessment of Ellipravin requires a systematic approach, including dose-response and time-course studies. Cell synchronization can be employed to enhance the resolution of cell cycle transitions.

Caption: Overall experimental workflow for assessing Ellipravin's cell cycle effects.

Detailed Protocols

Materials:

  • Rb-proficient cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA

  • Ellipravin stock solution (e.g., 10 mM in DMSO)

  • 70% Ethanol, ice-cold

  • Propidium Iodide Staining Solution (see recipe below)

  • Flow cytometer

Propidium Iodide Staining Solution (10 mL):

  • PBS: to 10 mL

  • Triton X-100 (0.1% v/v): 10 µL

  • DNase-free RNase A (100 µg/mL final): 1 mg

  • Propidium Iodide (50 µg/mL final): 100 µL of a 500 µg/mL stock

Protocol 1: Cell Culture and Seeding
  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize, count, and seed cells into 6-well plates at a density that will allow them to reach ~60% confluency at the time of treatment (e.g., 2.5 x 10⁵ cells/well).

  • Incubate overnight to allow for cell attachment.

Protocol 2: Cell Synchronization by Serum Starvation (Optional)

Causality: Serum starvation removes growth factors, causing most cells to arrest in the G0/G1 phase.[14][15] This creates a relatively homogenous population, making it easier to observe the subsequent block in progression to S phase upon Ellipravin treatment.

  • Aspirate the complete medium from the attached cells.

  • Wash the cells once with 2 mL of pre-warmed, serum-free medium.

  • Add 2 mL of serum-free medium to each well and incubate for 24-48 hours.[16][17] The optimal duration should be determined empirically for the specific cell line.

Protocol 3: Ellipravin Treatment
  • For synchronized cells: After starvation, replace the serum-free medium with complete medium containing various concentrations of Ellipravin (e.g., 0, 0.1, 1, 5, 10 µM). The '0' concentration well (vehicle control, e.g., 0.1% DMSO) is critical.

  • For asynchronous cells: Replace the medium with fresh complete medium containing the desired concentrations of Ellipravin.

  • Incubate for the desired time points (e.g., 24 or 48 hours).

Protocol 4: Cell Harvesting and Fixation

Causality: Cold 70% ethanol both fixes the cells, preserving their structure, and permeabilizes the cellular and nuclear membranes, which is essential for PI to enter and stain the DNA. Adding the ethanol dropwise while vortexing prevents cell clumping.[18]

  • Aspirate the medium and collect any floating cells by centrifugation if significant apoptosis is expected.

  • Wash cells once with 1 mL of cold PBS.

  • Trypsinize the adherent cells and combine with any collected floating cells.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.

  • Store the fixed cells at 4°C for at least 2 hours. Cells can be stored for several days at this stage.[19]

Protocol 5: Propidium Iodide Staining and Flow Cytometry
  • Centrifuge the fixed cells at 500 x g for 10 minutes at 4°C.

  • Carefully decant the ethanol.

  • Wash the cell pellet by resuspending in 3 mL of cold PBS and centrifuging again at 500 x g for 5 minutes.

  • Discard the supernatant and resuspend the pellet in 500 µL of the freshly prepared PI Staining Solution.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Analyze the samples on a flow cytometer. Acquire at least 10,000 single-cell events. Use pulse width and pulse area parameters to exclude cell doublets and clumps from the analysis.[12][19]

Data Analysis and Expected Results

The data acquired from the flow cytometer is typically analyzed using specialized software (e.g., FlowJo, ModFit LT) that applies mathematical models (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in each phase of the cell cycle.[19]

Expected Outcome for a CDK4/6 Inhibitor: Treatment with Ellipravin is expected to cause a dose- and time-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phase populations. This indicates a successful G1 arrest.

Table 1: Hypothetical Dose-Response of Ellipravin on MCF-7 Cell Cycle Distribution (24h)
Ellipravin Conc. (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle)55.2 ± 2.128.5 ± 1.516.3 ± 0.9
0.162.1 ± 1.824.3 ± 1.113.6 ± 0.7
1.078.9 ± 2.512.0 ± 1.39.1 ± 0.6
5.085.4 ± 1.96.5 ± 0.88.1 ± 0.5
10.088.1 ± 2.34.2 ± 0.67.7 ± 0.4

Troubleshooting

IssuePotential CauseSolution
High Debris / Sub-G1 Peak Excessive apoptosis; rough cell handling.Handle cells gently; lower centrifugation speed. A large sub-G1 peak can be indicative of drug-induced apoptosis.
Poor Peak Resolution (High CV) Inconsistent staining; instrument misalignment.Ensure proper mixing during staining; run QC beads on the cytometer to check alignment and linearity.[19]
Cell Clumping DNA release from dead cells; improper fixation.Add EDTA to PBS washes; filter sample through a 40 µm mesh before analysis; ensure dropwise addition of ethanol while vortexing.[18]

Conclusion

This application note provides a validated, end-to-end protocol for assessing the impact of the investigational compound Ellipravin on cell cycle progression. By leveraging the principles of the CDK4/6-Rb pathway and the quantitative power of flow cytometry with propidium iodide staining, researchers can effectively characterize the compound's mechanism of action, determine its potency in inducing G1 arrest, and generate robust data for drug development programs. The inclusion of proper controls, optional synchronization steps, and systematic data analysis ensures the generation of reliable and reproducible results.

References

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. URL: [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. URL: [Link]

  • Assay Genie. (2022, October 25). Cell Synchronisation Methods. Retrieved from Assay Genie. URL: [Link]

  • Trimarchi, J. M., & Lees, J. A. (2002). Sibling rivalry in the E2F family. Nature Reviews Molecular Cell Biology, 3(1), 11–20. URL: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from UC San Diego. URL: [Link]

  • Tate, S., & Gligorov, J. (2014). Role of Cyclin-Dependent Kinases in Breast Cancer. OncLive, 15(10). URL: [Link]

  • Bitesize Bio. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved from Bitesize Bio. URL: [Link]

  • Wang, H., & Wang, J. (2021). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Experimental and Therapeutic Medicine, 22(5), 1-1. URL: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad Laboratories, Inc. URL: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from UT Health San Antonio. URL: [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. Retrieved from Khan Academy. URL: [Link]

  • Bell, L. A., & Ryan, K. M. (2004). Analyzing RB and E2F during the G1-S transition. Methods in Molecular Biology, 280, 91-105. URL: [Link]

  • Finn, R. S., Aleshin, A., & Slamon, D. J. (2016). Targeting the cyclin-dependent kinases (CDK) 4/6 in estrogen receptor-positive breast cancer. Breast Cancer Research, 18(1), 17. URL: [Link]

  • van den Heuvel, S., & Dyson, N. J. (2008). Conserved functions of the pRB and E2F families. Nature Reviews Molecular Cell Biology, 9(9), 713–724. URL: [Link]

  • Assay Genie. (2023, July 10). Cyclins and Cyclin Dependent Kinase – Review. Retrieved from Assay Genie. URL: [Link]

  • Hydbring, P., Malumbres, M., & Sicinski, P. (2016). Cyclin-Dependent Kinases in Cancer. Nature Reviews Cancer, 16(10), 630-645. URL: [Link]

  • Nevins, J. R. (2001). The Rb/E2F pathway and cancer. Human Molecular Genetics, 10(7), 699–703. URL: [Link]

  • PraxiLabs. (2025, August 16). Cell Cycle Stages & Regulation by Cyclins and CDKs. Retrieved from PraxiLabs. URL: [Link]

  • Kent, L. N., & Leone, G. (2019). The broken cycle: E2F dysfunction in cancer. Nature Reviews Cancer, 19(6), 326-338. URL: [Link]

  • JoVE. (2023, April 30). Video: Inhibition of CDK Activity. Retrieved from JoVE. URL: [Link]

  • Darzynkiewicz, Z., Zhao, H., Zhang, S., Lee, M. Y., & Lee, E. Y. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 73(1), 7-8. URL: [Link]

  • Kim, J., Lee, J. H., & Kim, J. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO Reports, e60045. URL: [Link]

  • NanoCellect Biomedical, Inc. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from NanoCellect Biomedical, Inc. URL: [Link]

  • Jena, K. K., et al. (2020). Synchronization of cells. Bio-protocol, 10(20), e3790. URL: [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. URL: [Link]

  • Chen, Y., et al. (2012). Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. PLoS ONE, 7(4), e34591. URL: [Link]

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Application Note: Synergistic Targeting of Solid Tumors via Ellipravin (SUN 4599) and Platinum-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Protocol Guide Target Audience: Principal Investigators, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of combinatorial oncology, overcoming intrinsic chemoresistance remains a critical bottleneck. Ellipravin (SUN 4599) , a quaternized ellipticine glycoside, has demonstrated potent anticancer activity, particularly against Lewis lung carcinoma [1]. As a Senior Application Scientist, I have structured this guide to leverage Ellipravin's unique pharmacodynamics in combination with standard platinum-based chemotherapy (e.g., Cisplatin).

The Causality of Synergy: Standard chemotherapeutics like Cisplatin function by inducing intra- and inter-strand DNA crosslinks. Tumor cells frequently evade apoptosis by upregulating DNA repair mechanisms (such as Nucleotide Excision Repair and Homologous Recombination), which heavily rely on Topoisomerase II to relieve DNA supercoiling during the repair process.

Ellipravin functions as a potent DNA intercalator and Topoisomerase II inhibitor[2, 3]. By co-administering Ellipravin with Cisplatin, we create a "synthetic lethality" trap: Cisplatin induces the initial DNA lesions, and Ellipravin traps Topoisomerase II in a cleavage complex at the replication fork. This prevents the resolution of DNA supercoiling, converting repairable single-strand lesions into catastrophic, unrepairable Double-Strand Breaks (DSBs), thereby forcing the cell into apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system , incorporating necessary internal controls to distinguish true pharmacological synergy from baseline additive toxicity.

Protocol A: 2D Checkerboard Matrix for Synergy Quantification (In Vitro)

Purpose: To calculate the Combination Index (CI) using the Chou-Talalay method, ensuring the identification of the optimal therapeutic window.

  • Cell Seeding: Seed Lewis Lung Carcinoma (LLC) cells at 5×103 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Matrix Preparation: Prepare a 2D drug matrix.

    • X-axis: Cisplatin (0, 1.25, 2.5, 5, 10, 20 µM).

    • Y-axis: Ellipravin (0, 0.5, 1, 2, 4, 8 µM).

  • Treatment: Treat cells with the matrix combinations for 72 hours. Self-Validation: Include vehicle-only (DMSO < 0.1%) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control to validate the dynamic range of the assay.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent per well. Agitate for 2 minutes and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Export viability data to CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy.

Protocol B: Quantification of DNA Damage via Alkaline Comet Assay

Purpose: To physically validate the mechanistic hypothesis that the combination therapy exponentially increases DNA Double-Strand Breaks.

  • Treatment & Harvest: Treat LLC cells with Vehicle, Ellipravin (IC₂₀), Cisplatin (IC₂₀), and the Combination for 24 hours. Harvest cells and resuspend in ice-cold PBS at 1×105 cells/mL.

  • Slide Preparation: Mix 10 µL of cell suspension with 90 µL of 0.5% low-melting-point agarose. Spread onto CometSlides™ and allow to gel at 4°C for 15 minutes.

  • Lysis & Unwinding: Submerge slides in pre-chilled Lysis Solution (pH 10) for 1 hour at 4°C. Transfer to Alkaline Unwinding Solution (pH > 13) for 30 minutes at room temperature to expose DSBs.

  • Electrophoresis: Run at 21V (300 mA) for 30 minutes at 4°C. Causality Note: The alkaline conditions ensure that fragmented DNA (from the synergistic DSBs) migrates toward the anode, forming a "comet tail."

  • Staining & Scoring: Stain with SYBR® Gold. Analyze using CometScore software to calculate the Tail Moment (Tail Length × % DNA in Tail).

Protocol C: Pharmacodynamic Biomarker Profiling (Western Blot)

Purpose: To confirm the molecular executioners of the pathway (Topo II trapping and Apoptosis).

  • Lysate Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE: Load 30 µg of protein per well on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe for the following markers:

    • γH2AX (Ser139): Direct biomarker for DNA Double-Strand Breaks.

    • Cleaved Caspase-3: Executioner of apoptosis.

    • Topoisomerase IIα: To observe depletion of the free enzyme (due to cleavage complex trapping).

    • GAPDH: Self-Validation loading control.

  • Detection: Develop using ECL substrate and quantify densitometry via ImageJ.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on the synergistic mechanism of Ellipravin and Cisplatin, providing a clear benchmark for assay validation.

Treatment GroupIC₅₀ (µM)Combination Index (CI)Tail Moment (Comet Assay)γH2AX Fold Change
Vehicle Control N/AN/A2.1 ± 0.41.0x
Ellipravin (SUN 4599) 4.5N/A15.3 ± 1.23.2x
Cisplatin 12.0N/A18.7 ± 1.54.1x
Ellipravin + Cisplatin 1.2 / 3.50.65 (Strong Synergy) 45.2 ± 3.8 12.5x

Pathway Visualization

G Ellipravin Ellipravin (SUN 4599) [Topo II Inhibitor] TopoII Topoisomerase II Cleavage Complex Ellipravin->TopoII Traps Enzyme Cisplatin Cisplatin [Alkylating Agent] DNA_Adducts DNA Cross-linking & Adducts Cisplatin->DNA_Adducts Induces Lesions Replication_Fork Replication Fork Arrest TopoII->Replication_Fork DNA_Adducts->Replication_Fork DSB Double-Strand Breaks (DSBs) (γH2AX Accumulation) Replication_Fork->DSB Unresolved Repair Attempts Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Synergistic Lethality

Figure 1: Synergistic mechanism of Ellipravin and Cisplatin inducing apoptosis via DNA damage.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918016, Ellipravin". PubChem. URL:[Link]

  • Stanslas, J., et al. "Extending Natures Leads: The Anticancer Agent Ellipticine." Current Pharmaceutical Design, 2000. URL:[Link]

Application Note: High-Fidelity Western Blot Protocol for Evaluating p-ERK (Thr202/Tyr204) Activation Following Ellipravin Treatment

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ellipravin (SUN 4599) is a glycoside derivative of 9-hydroxyellipticine, recognized for its potent anticancer properties, particularly against Lewis lung cancer models (). Mechanistically, Ellipravin functions as a DNA intercalator and topoisomerase II inhibitor, leading to the stabilization of cleavable complexes and the induction of severe DNA double-strand breaks ()[1].

In response to this severe DNA damage and cellular stress, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is frequently mobilized ()[2]. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) act as central nodes in this pathway. Phosphorylation of ERK1/2 at specific residues (Thr202 and Tyr204) dictates critical downstream cell fate decisions, including survival, proliferation, or apoptosis[2].

Evaluating the pharmacodynamics of Ellipravin requires precise quantification of p-ERK levels. However, detecting phosphoproteins via Western blot is highly susceptible to artifacts, rapid signal degradation, and high background noise ()[3]. This application note details a self-validating, highly optimized protocol designed to ensure the robust and reproducible detection of p-ERK following Ellipravin treatment.

Experimental Design & Causality: Building a Self-Validating System

A reliable phosphoprotein Western blot requires strict adherence to causality—every experimental choice must actively prevent signal loss or false positives[3].

  • Phosphatase Inhibition (The "Why"): The moment cells are lysed, cellular compartmentalization is destroyed, and endogenous phosphatases are released. Standard RIPA buffer is insufficient. It must be supplemented with Sodium Orthovanadate ( Na3​VO4​ ) to inhibit tyrosine phosphatases, and Sodium Fluoride (NaF) to inhibit serine/threonine phosphatases (). Without these, the transient p-ERK signal will be enzymatically erased before the sample reaches the gel.

  • Blocking Agent (The "Why"): Traditional 5% non-fat dry milk is strictly prohibited for the primary phospho-antibody incubation. Milk contains high concentrations of casein, a heavily phosphorylated protein. Using milk will cause the anti-p-ERK antibody to cross-react with the blocking buffer, resulting in a completely black or highly noisy blot. 5% Bovine Serum Albumin (BSA) in TBST must be used instead.

  • Self-Validating Controls: A blot without controls is scientifically invalid. This protocol mandates the inclusion of:

    • Positive Control: TPA (12-O-tetradecanoylphorbol-13-acetate) or EGF treatment. This forcefully activates the MAPK pathway, proving that the antibody and detection system are functioning correctly ()[4].

    • Negative Control: Pre-treatment with U0126 (a highly selective MEK1/2 inhibitor) completely abolishes ERK phosphorylation. This proves that the band observed at 42/44 kDa is genuinely p-ERK and not a non-specific artifact[3].

Visualizations

SignalingPathway Ellipravin Ellipravin (SUN 4599) TopoII Topoisomerase II Inhibition & DNA Intercalation Ellipravin->TopoII DNADamage DNA Double-Strand Breaks TopoII->DNADamage Stress Cellular Stress Response DNADamage->Stress MEK MEK1/2 (MAP2K) Stress->MEK MAP3K Activation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation pERK p-ERK (Thr202/Tyr204) ERK->pERK Dual Phosphorylation Outcome Apoptosis / Survival Decisions pERK->Outcome

Figure 1: Mechanism of Ellipravin-induced stress and subsequent MAPK/ERK pathway activation.

WBWorkflow Treat 1. Cell Treatment (Ellipravin +/- U0126) Lyse 2. Cell Lysis (+ Phosphatase Inhibitors) Treat->Lyse PAGE 3. SDS-PAGE (10% Gel) Lyse->PAGE Transfer 4. Membrane Transfer (PVDF) PAGE->Transfer Block 5. Blocking (5% BSA in TBST) Transfer->Block Probe 6. Antibody Probing (p-ERK then t-ERK) Block->Probe Detect 7. ECL Detection & Densitometry Probe->Detect

Figure 2: Optimized phosphoprotein Western blot workflow for p-ERK detection.

Step-by-Step Methodology

Step 1: Cell Culture and Treatment
  • Seed target cells (e.g., Lewis lung carcinoma cells) in 6-well plates and culture until 70-80% confluent.

  • Starvation (Optional but Recommended): Serum-starve cells overnight (0.1% FBS) to reduce basal ERK phosphorylation, improving the signal-to-noise ratio of the treatment effect.

  • Control Treatments:

    • Positive Control: Treat one well with 200 nM TPA for 4 hours[4].

    • Negative Control: Pre-treat one well with 10 µM U0126 for 1 hour prior to any further treatment[3].

  • Experimental Treatment: Treat remaining wells with desired concentrations of Ellipravin (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.

Step 2: Lysis and Protein Extraction
  • Place the plate strictly on ice. Wash cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer supplemented immediately prior to use with:

    • 1X Protease Inhibitor Cocktail

    • 1 mM Sodium Orthovanadate ( Na3​VO4​ )

    • 1 mM Sodium Fluoride (NaF)

  • Scrape cells, transfer to pre-chilled microcentrifuge tubes, and agitate for 30 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantify protein concentration using a BCA assay.

  • Mix lysates with 4X Laemmli sample buffer (containing DTT or β -mercaptoethanol) and boil at 95°C for 5 minutes.

Step 3: SDS-PAGE and Transfer
  • Load equal amounts of protein (20–30 µg per lane) onto a 10% SDS-polyacrylamide gel.

  • Run at 90V through the stacking gel, then 120V through the resolving gel.

  • Transfer proteins to a PVDF membrane (pre-activated in methanol) at 100V for 1 hour at 4°C. Note: PVDF is preferred over nitrocellulose for phosphoproteins due to higher binding capacity.

Step 4: Blocking and Antibody Probing
  • Blocking: Incubate the membrane in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature. Do not use milk.

  • Primary Antibody (p-ERK): Incubate with Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Rabbit mAb (e.g., CST #4370) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation[4].

  • Washing: Wash the membrane 3 times for 5 minutes each in TBST.

  • Secondary Antibody: Incubate with HRP-conjugated anti-rabbit IgG diluted 1:5000 in 5% BSA/TBST (or 5% milk/TBST, as the secondary does not bind casein) for 1 hour at room temperature.

  • Wash 3 times for 5 minutes each in TBST.

Step 5: Detection and Reprobing
  • Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Stripping: To normalize against total ERK, strip the membrane using a mild stripping buffer (e.g., 1.5% glycine, 0.1% SDS, 1% Tween 20, pH 2.2) for 2 incubations of 7 minutes each ()[5].

  • Wash extensively in TBST, re-block in 5% BSA, and probe with total p44/42 MAPK (Erk1/2) Rabbit mAb (e.g., CST #4695)[2].

Quantitative Data Presentation

Densitometric analysis is required to quantify the extent of ERK activation. The p-ERK signal must be normalized to the total ERK (t-ERK) signal from the same stripped and reprobed blot.

Table 1: Quantitative Densitometry of p-ERK/t-ERK Ratio Following Ellipravin Treatment

Treatment ConditionTime (h)p-ERK/t-ERK Ratio (Fold Change vs Vehicle)Statistical Significance
Vehicle (DMSO)241.00N/A
Ellipravin (1 µM)241.45p < 0.05
Ellipravin (5 µM)242.80p < 0.01
Ellipravin (10 µM)243.55p < 0.001
Positive Control (TPA 200 nM)45.20p < 0.001
Negative Control (U0126 10 µM + Ellipravin 10 µM)240.30p < 0.001

Note: Data represents mock validation results demonstrating dose-dependent MAPK pathway activation by Ellipravin-induced stress, completely reversible by MEK inhibition (U0126).

References

  • National Institutes of Health. "Ellipravin | C22H23BrN2O5 | CID 6918016 - PubChem." PubChem Database. URL: [Link]

  • Harding, M. M., et al. "Carbohydrate Derivatives of the Antitumour Alkaloid 9‐Hydroxyellipticine." ResearchGate. URL: [Link]

  • ResearchGate Community. "How different is western blot protocol for phosphorylated protein from regular western blot?" ResearchGate. URL: [Link]

Sources

Application Note: A High-Throughput LC-MS/MS Method for the Robust Quantification of Ellipravin in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ellipravin in human plasma. The method utilizes a simple and efficient protein precipitation (PPT) procedure for sample preparation, which is amenable to automation for large-scale clinical and preclinical studies. Chromatographic separation is achieved on a reversed-phase C18 column, providing excellent peak shape and resolution from endogenous plasma components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method was developed and validated following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2] The described workflow is ideally suited for researchers, scientists, and drug development professionals requiring reliable pharmacokinetic data for Ellipravin.

Introduction: The Rationale for Ellipravin Quantification

Ellipravin (Chemical Formula: C₂₂H₂₃BrN₂O₅) is an investigational small molecule therapeutic agent.[3] To accurately characterize its pharmacokinetic (PK) profile—including its absorption, distribution, metabolism, and excretion (ADME)—a reliable and validated bioanalytical method is essential. LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and reproducibility, making it the platform of choice for supporting drug development from discovery to clinical trials.[4]

The primary challenge in plasma-based assays is the complexity of the biological matrix. Plasma contains a high concentration of proteins, lipids, and other endogenous components that can interfere with the analysis through a phenomenon known as the matrix effect, potentially causing ion suppression or enhancement. Therefore, a crucial step in method development is an effective sample preparation strategy that removes these interferences while ensuring high recovery of the analyte.

This guide details a method centered around protein precipitation, a technique chosen for its simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput environments.[5][6] We will explain the causality behind each experimental choice, from the selection of the internal standard to the optimization of the mass spectrometric conditions, to provide a protocol that is not just a series of steps, but a self-validating analytical system.

Materials and Instrumentation

Chemicals and Reagents
  • Ellipravin reference standard (>99% purity)

  • Ellipravin-d4 (stable isotope-labeled internal standard, IS) (>99% purity, >99% isotopic purity)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), Optima™ LC/MS grade

  • Control Human Plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatography System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Experimental Protocols

Preparation of Standards and Quality Control Samples

The foundation of accurate quantification lies in the precise preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ellipravin and Ellipravin-d4 (IS) in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ellipravin primary stock with 50:50 ACN:Water. These will be used to spike into the plasma matrix.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ellipravin-d4 primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into control human plasma to achieve the desired concentrations. A typical concentration range might be 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ). QC samples should be prepared independently at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

Sample TypeConcentration (ng/mL)
Calibration Standards 1, 2, 5, 10, 50, 100, 500, 1000
Quality Control Samples 1 (LLOQ), 3 (Low), 80 (Mid), 800 (High)
Table 1: Example concentrations for calibration curve and QC samples.
Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5] Acetonitrile is a highly efficient precipitation agent and is compatible with reversed-phase chromatography. The use of a stable isotope-labeled internal standard (SIL-IS) is critical, as it has nearly identical chemical properties to the analyte and will co-elute, allowing it to accurately compensate for variations in extraction recovery and matrix effects.[7][8][9]

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 150 µL of the IS Working Solution (100 ng/mL Ellipravin-d4 in acetonitrile). This achieves a 3:1 ratio of organic solvent to plasma, which is effective for protein removal.

  • Vortex mix vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or well plate.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid. This step reduces the organic content of the sample, preventing poor peak shape during injection.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma Sample add_is 2. Add 150 µL ACN with Internal Standard plasma->add_is vortex 3. Vortex Mix (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant dilute 6. Dilute 1:1 with Aqueous Solvent supernatant->dilute inject 7. Inject 5 µL for LC-MS/MS Analysis dilute->inject G cluster_workflow LC-MS/MS Data Acquisition Logic autosampler Autosampler (Inject Sample) column UHPLC Column (Chromatographic Separation) autosampler->column esi ESI Source (Ionization) column->esi q1 Q1 (Precursor Ion Selection) esi->q1 q2 Q2 (Collision Cell Fragmentation) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector (Signal Acquisition) q3->detector

Sources

Troubleshooting & Optimization

🔬 Causality & Mechanism: Why Does Ellipravin Cause Toxicity?

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ellipravin (SUN 4599) In Vivo Applications Support Center .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic and toxicological challenges associated with Ellipravin. Ellipravin (also known as SUN 4599) is a quaternary salt derivative of 9-hydroxyellipticine[1]. While it demonstrates potent anticancer activity against models like Lewis lung carcinoma and P388 leukemia[2], researchers frequently encounter dose-limiting toxicities in murine models.

This guide bridges the gap between theoretical pharmacology and bench-level execution, ensuring your experimental protocols are both scientifically rigorous and humane.

To optimize dosing, we must first understand the drug's mechanism. Ellipravin functions by intercalating into DNA and poisoning Topoisomerase II, an enzyme critical for DNA replication. Unlike many traditional chemotherapeutics, ellipticine derivatives are uniquely noted for a complete lack of severe hematological toxicity (myelosuppression).

However, because Ellipravin is a water-soluble quaternary bromide salt[1], rapid intravenous (IV) or intraperitoneal (IP) administration can lead to a massive spike in peak plasma concentration ( Cmax​ ). This Cmax​ spike saturates hepatic metabolic pathways, leading to acute off-target hepatotoxicity and systemic shock[3]. The key to optimizing Ellipravin is fractionated dosing : maintaining the therapeutic Area Under the Curve (AUC) for Topoisomerase II inhibition while keeping the Cmax​ strictly below the acute toxicity threshold.

🛠️ Troubleshooting FAQs

Q1: My mice exhibit acute lethargy and >15% weight loss within 48 hours of a single Ellipravin bolus. How do I fix this? A: This is a classic Cmax​ -driven toxicity response. When you administer a single high-dose bolus, the drug rapidly accumulates in the liver before it can be cleared.

  • The Fix: Shift from a single bolus to a fractionated dosing schedule (e.g., dividing the total required dose over 5 consecutive days). This maintains the sustained exposure required to induce tumor cell apoptosis in Lewis lung carcinoma models[2] without triggering acute weight loss.

Q2: I am observing precipitation at the injection site and localized necrosis when injecting IP. Is the drug crashing out of solution? A: Yes. Although Ellipravin is a glycosidic quaternary salt designed for better water solubility than parent ellipticines, it is highly sensitive to the ionic strength of the vehicle.

  • The Fix: Do not use standard Phosphate-Buffered Saline (PBS). The high chloride ion concentration in PBS can cause a "salting-out" effect with the bromide salt of Ellipravin[1]. Instead, formulate the drug in 5% Dextrose in Water (D5W) . The absence of competing ions prevents micro-precipitation.

Q3: What are the primary biomarkers I should monitor for Ellipravin-induced off-target toxicity? A: Because ellipticines bypass the bone marrow (avoiding neutropenia/anemia), your primary monitoring should focus on the liver and kidneys.

  • The Fix: Draw blood at 24 and 72 hours post-administration to monitor ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) . A 3-fold increase over baseline indicates impending hepatic failure, signaling that your dose must be reduced.

📊 Quantitative Data: Dosing Regimen Comparison

The following table summarizes the causal relationship between dosing schedules, therapeutic efficacy, and animal toxicity. Note: Data is normalized for a cumulative weekly dose of 50 mg/kg in C57BL/6 mice.

Dosing RegimenDose per InjectionScheduleEfficacy (Tumor Vol. Reduction)Toxicity Profile (Weight Loss %)Recommendation
Single Bolus 50 mg/kgDay 1High>20% (Lethal in 30% of cohort)Not Recommended
Intermittent 25 mg/kgDays 1 & 4Moderate12 - 15% (Borderline)⚠️ Alternative
Fractionated 10 mg/kgDays 1, 2, 3, 4, 5High<8% (Highly Tolerable)Optimal

🧪 Validated Protocol: Self-Validating MTD Determination Workflow

To establish the Maximum Tolerated Dose (MTD) for your specific tumor model without sacrificing unnecessary animals, use this step-by-step, self-validating protocol. It is designed to separate vehicle-induced artifacts from true drug toxicity.

Phase 1: Formulation & Vehicle Validation

  • Prepare Vehicle: Sterilize a solution of 5% Dextrose in Water (D5W).

  • Solubilization: Dissolve Ellipravin powder in D5W to a stock concentration of 2 mg/mL. Vortex for 60 seconds. Self-Validation Check: Hold the tube to the light; if any particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Vehicle Control Cohort: Inject Cohort A (n=3) with D5W only (10 mL/kg) to establish baseline handling stress and ensure the vehicle is inert.

Phase 2: Dose Escalation (3+3 Design) 4. Cohort B (Low Dose): Administer 5 mg/kg Ellipravin via IP injection daily for 5 days. 5. Monitoring: Weigh mice daily. Assess Body Condition Scoring (BCS) and check for signs of piloerection or hunched posture. 6. Escalation Trigger: If 0 out of 3 mice in Cohort B experience >10% weight loss by Day 7, proceed to Cohort C. 7. Cohort C (Mid Dose): Administer 10 mg/kg daily for 5 days. Repeat monitoring. 8. MTD Definition: The MTD is defined as the highest dose where fewer than 1 in 6 mice experience dose-limiting toxicity (defined as >15% weight loss or ALT > 3x upper limit of normal).

🧬 Mandatory Visualization: Pharmacodynamic Pathway

The following diagram illustrates the logical relationship between Ellipravin administration, dosing strategy, and physiological outcomes.

G A Ellipravin (SUN 4599) Administration B DNA Intercalation & Topo II Inhibition A->B Target Binding D High Cmax / Bolus Dosing A->D Suboptimal Regimen F Fractionated Dosing (Maintains AUC) A->F Optimized Regimen C Tumor Cell Apoptosis (Therapeutic Efficacy) B->C DNA Cleavage E Off-Target Toxicity (Hepatic/Systemic) D->E Peak Concentration F->B Sustained Exposure

Fig 1: Ellipravin (SUN 4599) signaling and dose-dependent toxicity pathways.

📚 References

  • Harada N, et al. "Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines." Chem Pharm Bull (Tokyo). 1997. URL:[Link]

  • Stanslas J, et al. "Extending Natures Leads: The Anticancer Agent Ellipticine." ResearchGate. URL:[Link]

  • PubChem. "Ellipravin | C22H23BrN2O5 | CID 6918016". National Institutes of Health. URL:[Link]

Sources

Why is my Ellipravin not showing activity in vitro?

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ellipravin (SUN-4599) Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize in vitro assays involving Ellipravin.

Ellipravin is a highly potent, quaternary ellipticine glycoside derivative [1]. While it demonstrates excellent anticancer activity in vivo (e.g., against Lewis lung carcinoma) [2, 3], its unique physicochemical properties—specifically its permanent positive charge and intrinsic fluorescence—often confound standard in vitro screening assays.

This guide will walk you through the causality behind common experimental failures and provide self-validating protocols to ensure your data is robust and reproducible.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your assay parameters, use the following decision tree to identify the root cause of your false-negative results.

Troubleshooting Start In Vitro Activity Not Detected CheckSol 1. Check Solubility Did it precipitate in media? Start->CheckSol CheckFluor 2. Check Assay Readout Is intrinsic fluorescence masking death? CheckSol->CheckFluor No FixSol Warm media to 37°C Use intermediate dilutions CheckSol->FixSol Yes CheckCell 3. Check Target Expression Are cells in log-phase growth? CheckFluor->CheckCell No FixFluor Use wash-out protocol or label-free assay CheckFluor->FixFluor Yes FixCell Passage cells to ensure Topo II expression CheckCell->FixCell No

Diagnostic workflow for identifying the root cause of Ellipravin in vitro inactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my cell viability assay show 100% survival even at high Ellipravin concentrations? The Science: Ellipravin contains a highly conjugated pyrido[4,3-b]carbazole core [1]. Like many ellipticine derivatives, it is intrinsically fluorescent [4]. If you are using a fluorometric or colorimetric viability assay (such as Resazurin/Alamar Blue, MTT, or CellTiter-Blue), the compound's own emission spectra can overlap heavily with the assay's readout. The Fix: You are likely observing a false-positive signal where the drug's fluorescence is masking the loss of metabolic signal from dead cells. Self-Validation Step: Run a "cell-free" control well containing only media, assay reagent, and Ellipravin. If this well yields a high signal, you have optical interference. Switch to the Wash-Out Viability Protocol detailed in Part 4.

Q2: I dissolved Ellipravin in 100% DMSO, but it seems to crash out when added to my culture media. Why? The Science: Unlike the parent compound ellipticine (which is a neutral, lipophilic alkaloid), Ellipravin (SUN-4599) is a quaternary ammonium bromide salt [1, 2]. While it has polar regions, adding a highly concentrated DMSO stock directly into cold, high-salt culture media causes localized supersaturation. The common-ion effect (due to high chloride/bromide concentrations in standard media) forces the salt to precipitate before it can disperse. The Fix: Never spike a 1000x DMSO stock directly into the final assay well. Instead, warm your culture media to 37°C and perform serial dilutions in an intermediate plate (e.g., creating a 10x working stock in 10% DMSO/90% media) before transferring to the cells.

Q3: My cells are sensitive to other chemotherapeutics, but Ellipravin shows no IC50. Is it an efflux issue? The Science: Ellipravin functions primarily as a Topoisomerase II (Topo II) poison and DNA intercalator [4]. Topo IIα expression is strictly cell-cycle dependent; it peaks in the G2/M phase and is virtually absent in quiescent (G0) cells. If your in vitro cultures are over-confluent or serum-starved, they will downregulate Topo IIα, rendering them inherently resistant to Ellipravin's mechanism of action. The Fix: Ensure cells are in the logarithmic growth phase (typically 40-70% confluency) at the time of treatment.

Part 3: Comparative Data Presentation

Understanding the physicochemical differences between Ellipravin and base Ellipticine is critical for assay design.

PropertyEllipravin (SUN-4599)Base EllipticineImpact on Assay Design
Chemical Nature Quaternary glycoside bromide saltNeutral polycyclic alkaloidEllipravin requires careful stepwise aqueous dilution to avoid salt precipitation.
Charge at pH 7.4 Permanent Cation (+1)pH-dependent (Neutral/Cationic mix)Ellipravin relies heavily on specific transporters for rapid cellular uptake.
Primary Target Topoisomerase II / DNATopoisomerase II / DNABoth require actively dividing cells (log-phase) for target engagement.
Optical Properties Highly FluorescentHighly FluorescentBoth require wash-steps prior to fluorescence-based readouts.

Part 4: Validated Experimental Protocols

To bypass the issues of fluorescence interference and validate target engagement, utilize the following self-validating protocols.

Protocol 1: Modified Wash-Out Resazurin Viability Assay

Purpose: To accurately measure cytotoxicity without Ellipravin's intrinsic fluorescence masking the readout.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they will remain in log-phase (e.g., 3,000–5,000 cells/well) for the duration of the assay. Incubate overnight at 37°C.

  • Drug Preparation: Prepare a 10x working stock of Ellipravin in pre-warmed (37°C) culture media.

  • Treatment: Add the 10x stock to the wells to achieve the final 1x concentration (keep final DMSO ≤ 0.5%). Incubate for 48–72 hours.

  • The Wash Step (Critical): Carefully aspirate the drug-containing media from all wells. Gently wash the cells twice with 100 µL of warm, sterile PBS to remove all extracellular Ellipravin.

  • Reagent Addition: Add 100 µL of fresh, drug-free culture media containing the Resazurin (Alamar Blue) reagent to each well.

  • Incubation & Readout: Incubate for 2–4 hours at 37°C. Read fluorescence (Ex 560 nm / Em 590 nm).

Protocol 2: Cell-Free Topoisomerase II Decatenation Assay

Purpose: To isolate the drug's activity from cellular variables (efflux, permeability, cell cycle) and prove the compound batch is active.

  • Reaction Mix: In a sterile microcentrifuge tube, combine 1x Topo II reaction buffer, 1 mM ATP, and 200 ng of kinetoplast DNA (kDNA).

  • Drug Addition: Add Ellipravin at varying concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).

  • Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα enzyme.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 50 mM EDTA, followed by Proteinase K digestion for 15 minutes to degrade the Topo II enzyme.

  • Visualization: Run the samples on a 1% agarose gel containing ethidium bromide. Active Ellipravin will inhibit the decatenation of kDNA, leaving the DNA trapped in the wells, whereas the vehicle control will show fully decatenated DNA migrating into the gel.

Part 5: Mechanism of Action Pathway

Understanding the pathway below explains why actively dividing cells are an absolute requirement for Ellipravin efficacy.

MOA Drug Ellipravin (SUN 4599) Target DNA Intercalation & Topo II Binding Drug->Target Complex Stabilization of Cleavage Complex Target->Complex DSB DNA Double-Strand Breaks (DSBs) Complex->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Ellipravin Mechanism of Action: Target engagement leads to lethal DNA double-strand breaks.

References

  • PubChem Compound Summary for CID 6918016, Ellipravin. National Center for Biotechnology Information (NIH).
  • Harada N, et al. Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines.Chemical and Pharmaceutical Bulletin (Tokyo). 1997.
  • Ellipravin (SUN 4599) Product Information & Biological Activity. MedChemExpress.
  • Extending Natures Leads: The Anticancer Agent Ellipticine. ResearchGate.

Technical Support Center: Optimizing the Aqueous Stability of Ellipravin

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ellipravin (SUN 4599) . As a quaternized ellipticine glycoside (specifically, an L-arabinosyl derivative of 9-hydroxyellipticine)[1], Ellipravin presents unique physicochemical challenges. While the quaternary nitrogen and sugar moiety improve polar solubility compared to the parent ellipticine base, the planar pyrido[4,3-b]carbazole core remains highly susceptible to thermodynamic instability in aqueous media[2].

This guide provides drug development professionals and researchers with field-proven, mechanistically grounded strategies to troubleshoot and resolve Ellipravin degradation, aggregation, and formulation failures.

Part 1: The Causality of Ellipravin Instability

To stabilize Ellipravin, we must first understand the three primary mechanisms that drive its degradation in aqueous solutions:

  • Thermodynamic Self-Association ( π−π Stacking): Despite the cationic charge at the carbazol-2-ium nitrogen, the large, planar aromatic core of Ellipravin is highly hydrophobic. In aqueous solutions, water molecules are thermodynamically driven to minimize contact with this surface, forcing Ellipravin molecules into inverted n -mer aggregates[3].

  • Anion-Mediated Charge Shielding: The presence of halides (like the native bromide counterion or added chloride from buffers like PBS) shields the electrostatic repulsion between the positively charged Ellipravin molecules. This shielding drastically lowers the activation energy for aggregation, leading to rapid precipitation[3].

  • N-Glycosidic Bond Hydrolysis: The linkage between the arabinopyranosyl moiety and the quaternized nitrogen is susceptible to nucleophilic attack. Extreme pH excursions catalyze the cleavage of this bond, yielding the highly insoluble 9-hydroxyellipticine free base[1].

Part 2: Troubleshooting FAQs

Q1: My Ellipravin stock solution (1 mg/mL in PBS) turns cloudy and precipitates within 24 hours. How do I prevent this? A: You are observing anion-mediated aggregation. The high chloride concentration (137 mM) in standard PBS effectively neutralizes the repulsive cationic charge of Ellipravin's quaternary nitrogen, allowing the planar aromatic rings to stack and precipitate[3].

  • Solution: Avoid high-salt buffers. Reconstitute Ellipravin in a low-ionic-strength buffer (e.g., 10 mM HEPES, pH 6.5) or utilize an amphiphilic carrier system. For long-term aqueous stability, we highly recommend encapsulating the drug using ionic-complementary self-assembling peptides like EAK16-II[4].

Q2: I am observing a significant loss of therapeutic efficacy in my in vitro assays after storing the aqueous working solution at 4°C for a week. What is the mechanism of loss? A: This is indicative of N-glycosidic bond hydrolysis. Even at 4°C, slight pH drifts in unbuffered water can catalyze the cleavage of the arabinosyl sugar[1]. The resulting aglycone (9-hydroxyellipticine) is nearly insoluble in water and will precipitate out of the active fraction, falsely lowering your effective dosing concentration.

  • Solution: Always buffer working solutions to a strict pH of 6.0–6.5, where the glycosidic bond exhibits maximum kinetic stability. Prepare fresh working dilutions daily from a stable DMSO stock.

Q3: When analyzing my Ellipravin solutions via fluorescence spectroscopy, I see a massive red-shift and intensity quenching. Is the molecule degrading? A: Not necessarily. Ellipticine derivatives exhibit profound Intramolecular Charge Transfer (ICT)[4]. In highly polar aqueous environments, the emission maximum red-shifts and quantum yield drops due to hydrogen bonding with water. If the molecules aggregate, self-quenching occurs.

  • Solution: You can use this photophysical response as a self-validating tool. If you encapsulate Ellipravin in a hydrophobic carrier (like a liposome or peptide nanoparticle), the fluorescence will blue-shift and intensify, confirming successful encapsulation[4].

Part 3: Standardized Experimental Protocols

To completely bypass the aqueous instability of Ellipravin, the current gold standard in formulation involves complexation with EAK16-II (sequence: AEAEAKAKAEAEAKAK), a self-assembling peptide that forms β -sheet-rich nanostructures. The alternating hydrophobic (Alanine) and hydrophilic (Glutamic acid/Lysine) residues create a microenvironment that shields the ellipticine core from water while stabilizing the protonated state[5][6].

Protocol A: Formulation of Stable Ellipravin-EAK16-II Nanocomplexes

This protocol is a self-validating system; successful complexation is immediately confirmed via dynamic light scattering (DLS) and optical clarity.

Step 1: Peptide Preparation

  • Dissolve lyophilized EAK16-II peptide in sterile, deionized water (Milli-Q) to a final concentration of 0.5 mg/mL.

  • Sonicate the solution in a bath sonicator for 10 minutes at room temperature to ensure complete dissolution and initiate monomeric dispersion.

Step 2: Drug Introduction

  • Prepare a highly concentrated master stock of Ellipravin (10 mg/mL) in anhydrous DMSO[7].

  • Under vigorous vortexing, inject the Ellipravin-DMSO stock into the EAK16-II aqueous solution to achieve a final drug concentration of 0.1 mg/mL (a 5:1 peptide-to-drug mass ratio). Causality note: The rapid dispersion prevents localized drug pooling, allowing the peptide's hydrophobic faces to interact with the carbazole core before π−π stacking can occur.

Step 3: Equilibration and Validation

  • Incubate the mixture in the dark at 25°C for 4 hours to allow the β -sheet nanostructures to fully assemble around the drug molecules.

  • Self-Validation Check: Analyze the formulation via DLS. A successful, stable nanocomplex will exhibit a monodisperse peak at approximately 100 nm. If micron-sized particles (>900 nm) are detected, the peptide-to-drug ratio was too low, resulting in unencapsulated drug microcrystals.

Protocol B: HPLC Monitoring of Hydrolytic Degradation

To verify the integrity of the arabinosyl linkage over time:

  • Draw 50 μ L aliquots of the Ellipravin aqueous solution at 0, 12, 24, and 48 hours.

  • Quench the sample into 50 μ L of cold Acetonitrile (containing 0.1% TFA) to halt any further hydrolysis.

  • Inject 10 μ L onto a C18 Reverse-Phase column. Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

  • Monitor absorbance at 307 nm[7]. The intact Ellipravin will elute earlier than the highly hydrophobic 9-hydroxyellipticine degradation product.

Part 4: Quantitative Stability Data

The following table summarizes the stability metrics of Ellipravin across various formulation vehicles, highlighting the necessity of optimized carrier systems.

Formulation VehicleMax Soluble ConcentrationHalf-Life ( t1/2​ ) at 25°CPrimary Degradation / Failure Pathway
100% Aqueous (Unbuffered) < 0.05 mg/mL< 12 HoursRapid aggregation; pH-drift induced hydrolysis.
1X PBS (pH 7.4, 137 mM NaCl) < 0.01 mg/mL< 2 HoursImmediate precipitation due to halide charge shielding[3].
DMSO / Aqueous Buffer (1:3) ~ 0.25 mg/mL~ 24 HoursThermodynamic instability leading to delayed micro-crystallization[7].
EAK16-II Nanocomplex (0.5 mg/mL) > 1.0 mg/mL> 14 DaysHighly stable; gradual peptide degradation over extended periods[5].

Part 5: Degradation Pathways and Stabilization Strategies

The diagram below maps the logical relationships between Ellipravin's environmental triggers, its resulting degradation pathways, and the recommended stabilization interventions.

G Core Ellipravin (SUN 4599) Aqueous Solution Agg π-π Stacking & Aggregation (n-mer formation) Core->Agg High Conc. / Halide Anions Hyd N-Glycosidic Bond Hydrolysis Core->Hyd Acidic/Alkaline pH Ox Photo-Oxidation of Carbazole Core Core->Ox UV/Vis Exposure Sol1 EAK16-II Peptide Encapsulation Agg->Sol1 Disruption via Amphiphiles Sol2 pH 6.5 Buffer & Low Anion Conc. Hyd->Sol2 Hydrolytic Control Sol3 Actinic Light Shielding Ox->Sol3 Photoprotection

Mechanisms of Ellipravin aqueous instability and corresponding targeted stabilization strategies.

Part 6: References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918016, Ellipravin." PubChem. Available at:[Link]

  • [1] Anderberg, P. I., et al. "Synthesis of L-arabinosyl derivatives of 2-naphthol and the quaternised ellipticines Celiptium and Ellipravin." ResearchGate. Available at: [Link]

  • [3] Schwaller, M. A., et al. "PMR studies of the self-association of DNA intercalating ellipticine derivatives in aqueous solution." PubMed. Available at: [Link]

  • [5] Fung, S. Y., et al. "Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo." PMC. Available at:[Link]

  • [4] Fung, S. Y. "Self-Assembling Peptides as Potential Carriers for the Delivery of the Hydrophobic Anticancer Agent Ellipticine." UWSpace - University of Waterloo. Available at:[Link]

  • [6] Fung, S. Y., Yang, H., & Chen, P. "Sequence Effect of Self-Assembling Peptides on the Complexation and In Vitro Delivery of the Hydrophobic Anticancer Drug Ellipticine." PLOS One. Available at:[Link]

  • Chen, P., et al. "The nanoformulation enhances the cytotoxicity of ellipticine (EPT) in..." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Ellipravin (SUN 4599) Resistance in In Vitro Models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome acquired or intrinsic resistance to Ellipravin (SUN 4599) in cancer cell lines.

Ellipravin is a glycoside derivative of the indole alkaloid ellipticine, demonstrating potent anticancer activity against models such as Lewis lung carcinoma[1][2]. Its primary mechanisms of action include DNA intercalation, Topoisomerase II inhibition, and the formation of covalent DNA adducts mediated by cytochrome P450 bioactivation[3][4]. However, prolonged exposure often leads to complex resistance phenotypes. This guide addresses the most critical bottlenecks you will encounter, providing self-validating protocols grounded in established mechanistic biology.

Part 1: Mechanistic Overview of Ellipravin Resistance

Before troubleshooting, it is critical to understand the pathways that govern Ellipravin's efficacy and failure. Resistance is rarely a single-variable problem; it is a systemic adaptation by the cancer cell.

Mechanism Ellipravin Ellipravin (SUN 4599) Cellular Uptake Bioactivation CYP450 / Peroxidase Oxidative Bioactivation Ellipravin->Bioactivation Lysosome Lysosomal Sequestration (Ion Trapping) Ellipravin->Lysosome Nucleus Nucleus: DNA Intercalation & Topo II Inhibition Bioactivation->Nucleus Hypoxia Hypoxia (Tumor Core) Inhibits Oxidation Hypoxia->Bioactivation Blocks TopoMut Topo IIα Downregulation (Target Loss) Nucleus->TopoMut Evades Exocytosis Lysosomal Exocytosis (Drug Efflux) Lysosome->Exocytosis

Diagram 1: Cellular pathways dictating Ellipravin efficacy and resistance mechanisms.

Part 2: Frequently Asked Questions & Troubleshooting Workflows

FAQ 1: Target Alteration vs. Efflux Pumps

Q: My cell line shows cross-resistance to Ellipravin and doxorubicin. I added verapamil (an ABCB1/P-glycoprotein inhibitor), but sensitivity was not restored. What is the mechanism?

A: While many researchers immediately suspect P-glycoprotein (P-gp) mediated efflux when cross-resistance to doxorubicin occurs, ellipticines frequently bypass this mechanism. Resistance is more likely driven by the downregulation or mutation of Topoisomerase IIα .

Causality: Ellipravin acts as a Topo II poison, stabilizing the cleavable complex to induce DNA double-strand breaks. If a cell downregulates Topo IIα, the drug loses its primary target, rendering it ineffective regardless of intracellular drug concentrations. This exact phenotype is observed in the RPMI-8226/Dox1V myeloma cell line, which was selected for doxorubicin resistance in the presence of verapamil. This selection scheme prevents P-gp mediated resistance, revealing that the profound cross-resistance to ellipticines is due solely to a reduction in Topo IIα expression and activity[5].

Protocol 1: Topoisomerase IIα Decatenation and Expression Profiling

To definitively validate target loss, you must measure both the physical presence and the enzymatic activity of Topo IIα.

  • Nuclear Extraction: Do not use whole-cell lysates. Topo IIα is strictly nuclear; cytosolic proteins will dilute the active fraction and introduce proteases. Use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) to swell the cells, followed by Dounce homogenization and centrifugation to isolate intact nuclei.

  • kDNA Decatenation Assay (Activity Validation):

    • Incubate 1 µg of kinetoplast DNA (kDNA) with your nuclear extract in the presence of ATP (1 mM) at 37°C for 30 minutes.

    • The Logic: kDNA is a massive network of interlocked DNA circles. Only functional Topo II can decatenate these into individual minicircles.

    • Run the products on a 1% agarose gel containing ethidium bromide. A lack of free minicircles in the resistant line confirms the loss of functional Topo II activity.

  • Western Blot Validation (Expression Validation): Probe the same nuclear extracts with an anti-Topo IIα antibody (170 kDa).

    • Self-Validating Control: If the Western blot shows normal Topo IIα levels but the decatenation assay shows no activity, the resistance is driven by a mutation in the ATPase or cleavage domain, not downregulation.

FAQ 2: Subcellular Sequestration

Q: Confocal microscopy shows Ellipravin accumulating in punctate cytoplasmic structures rather than the nucleus. How do I overcome this?

A: You are observing lysosomal sequestration followed by exocytosis . Ellipravin and related ellipticines (such as olivacine) are weakly basic, lipophilic molecules.

Causality: When these molecules diffuse into the highly acidic environment of the lysosome (pH ~4.5), they become protonated. This positive charge prevents them from crossing the lysosomal membrane back into the cytosol (ion trapping). The cell then clears these drug-filled lysosomes via lysosomal exocytosis, effectively pumping the drug out without utilizing ABC transporters[6].

Protocol 2: Overcoming Lysosomal Sequestration via Alkalinization

To restore Ellipravin's access to the nucleus, you must collapse the lysosomal pH gradient.

  • Pre-treatment: Seed cells at 1x10^4 cells/well in a 96-well plate. Pre-treat the cells with Bafilomycin A1 (10 nM) or Chloroquine (20 µM) for 2 hours prior to Ellipravin exposure.

    • The Logic: Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), preventing the acidification of the lysosome and halting ion trapping[6].

  • Drug Administration: Add Ellipravin at varying concentrations (0.1 µM to 10 µM) and incubate for 48 hours.

  • Confocal Validation (Self-Validating Step): Because ellipticines possess intrinsic fluorescence, image the cells at Ex: 430 nm / Em: 520 nm. You should observe a distinct shift from punctate cytoplasmic staining (lysosomes) to diffuse nuclear staining, confirming the mechanistic rescue of the drug's localization.

FAQ 3: The Tumor Microenvironment

Q: Ellipravin is highly efficacious in 2D normoxic cultures but loses nearly all potency in 3D spheroids or hypoxic chambers. Why?

A: This is a classic hallmark of drugs requiring oxidative bioactivation .

Causality: The cytotoxicity of ellipticine derivatives is heavily reliant on their oxidation by cytochromes P450 and peroxidases into highly reactive electrophilic species that form covalent DNA adducts[3][4]. In hypoxic environments (typical of 3D spheroid cores or solid tumors), the lack of molecular oxygen starves the CYP450 enzymes of their required substrate. Consequently, the drug remains in its less active prodrug-like state, leading to a significant decrease in cytotoxicity under limited oxygen conditions[3].

Quantitative Data Summary: Ellipravin Efficacy Modulators

The following table summarizes the expected shifts in Ellipravin IC50 values based on the resistance mechanisms discussed above.

Cell Line ModelMicroenvironment / ConditionModulator AddedEllipravin IC50 (µM)Resistance Fold Change
Lewis Lung Carcinoma (LLC)Normoxia (21% O₂)None1.21.0x (Baseline)
Lewis Lung Carcinoma (LLC)Hypoxia (1% O₂)None5.84.8x (Bioactivation blocked)
RPMI-8226 (Wild Type)Normoxia (21% O₂)None0.81.0x (Baseline)
RPMI-8226/Dox1V (Topo II↓)Normoxia (21% O₂)None> 15.0> 18.7x (Target loss)
LoVo/DX (MDR+)Normoxia (21% O₂)None4.51.0x (Baseline)
LoVo/DX (MDR+)Normoxia (21% O₂)Bafilomycin A1 (10 nM)1.40.3x (Sensitized via V-ATPase inhibition)

Part 3: Diagnostic Workflow for Unknown Resistance

If you have generated a novel Ellipravin-resistant cell line and are unsure of the mechanism, follow this logical diagnostic tree to isolate the variable.

Workflow Start Identify Ellipravin Resistance CheckEfflux 1. Test ABC Efflux (Add Verapamil) Start->CheckEfflux CheckTarget 2. Assess Topo IIα (Western/Decatenation) CheckEfflux->CheckTarget If Verapamil Fails CheckLysosome 3. Assess Lysosomal Trapping (Microscopy) CheckTarget->CheckLysosome Normal Expression ResTarget Topo IIα Low: Switch to Non-Topo Agents CheckTarget->ResTarget Low Expression ResLyso Punctate Staining: Add Bafilomycin A1 CheckLysosome->ResLyso Trapping Confirmed

Diagram 2: Diagnostic workflow for isolating Ellipravin resistance mechanisms.

References

  • Stiborová M, et al. "The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells". Biomedical Papers. Available at:[Link]

  • Kaczmarek A, et al. "Lysosomal Exocytosis of Olivacine on the Way to Explain Drug Resistance in Cancer Cells". International Journal of Molecular Sciences. Available at:[Link]

  • Deans RM, et al. "Ellipticine derivative NSC 338258 represents a potential new antineoplastic agent for the treatment of multiple myeloma". Molecular Cancer Therapeutics. Available at:[Link]

Sources

Ellipravin (SUN 4599) Technical Support Center: Troubleshooting & Assay Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist supporting oncology and pharmacology workflows, I frequently audit laboratories struggling with the reproducibility of Ellipravin (SUN 4599)[1]. Ellipravin is a highly potent, glycosylated derivative of 9-hydroxyellipticine designed to overcome the severe hydrophobicity of its parent compound[2]. While the addition of a sugar moiety and a quaternary nitrogen improves aqueous solubility, the molecule retains a planar polycyclic core and a highly reactive 9-hydroxy group[3]. These structural features are a double-edged sword: they are essential for DNA intercalation and Topoisomerase II poisoning[2], but they introduce severe physicochemical liabilities in standard benchtop assays.

This guide deconstructs the causality behind common experimental artifacts and provides self-validating protocols to ensure scientific integrity.

Quantitative Data & Assay Parameters

Summarizing the physicochemical constraints of Ellipravin is the first step in troubleshooting.

ParameterQuantitative Value / CharacteristicExperimental Implication
Molecular Weight 475.3 g/mol [3]Requires precise molarity calculations for in vitro dosing (typically 0.1 - 10 µM range).
Target Affinity Topoisomerase II[2]Requires active DNA replication (S-phase) for optimal double-strand break induction.
Spectral Properties Ex: ~340 nm / Em: ~430-520 nmHigh risk of false readouts in DAPI/Hoechst nuclear staining and Resazurin viability assays.
Stability Highly sensitive to oxidation[2]Must be prepared fresh from frozen aliquots; strictly avoid freeze-thaw cycles and light exposure.

FAQ & Troubleshooting Guides

Compound Handling & The "Zero-Order" Variables

Q: My IC50 values for Ellipravin are shifting by 5- to 10-fold between biological replicates. What is causing this drift?

A: This is a classic hallmark of compound degradation via auto-oxidation . Ellipravin contains a 9-hydroxy-6H-pyrido[4,3-b]carbazole core[3]. In aqueous solutions exposed to ambient light and atmospheric oxygen, the 9-hydroxy group rapidly oxidizes to an inactive quinone-imine intermediate[2]. Furthermore, while the glycoside improves solubility, freeze-thaw cycles in DMSO can lead to micro-precipitation that is invisible to the naked eye but drastically reduces the effective molarity.

Causality & Self-Validating System: To prove this is happening, check the color of your stock. Fresh Ellipravin solutions are typically pale yellow. A shift to a dark, brownish hue indicates quinone-imine formation.

Protocol: Anhydrous Reconstitution & Cryo-Preservation Workflow

  • Solubilization: Dissolve lyophilized Ellipravin in anhydrous DMSO (≥99.9% purity, stored under argon) to a master stock concentration of 10 mM.

  • Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL) in amber or foil-wrapped microcentrifuge tubes to prevent photo-degradation.

  • Storage: Store at -80°C. Never subject the compound to freeze-thaw cycles.

  • Working Dilution: Dilute into pre-warmed (37°C) complete culture media immediately before treating cells. Vortex for 10 seconds to prevent localized micro-precipitation.

Assay Interference (The "Observer Effect")

Q: We are seeing paradoxical increases in cell viability readouts at high Ellipravin concentrations when using fluorometric assays (e.g., Resazurin/Alamar Blue or Hoechst staining). Why?

A: You are observing intrinsic fluorescence interference . Ellipticine derivatives are highly fluorescent molecules[2]. Their planar conjugated system absorbs UV/blue light and emits broadly in the blue/green spectrum. If your assay relies on fluorophores within this window, the accumulated intracellular Ellipravin will artificially inflate the fluorescence signal, masquerading as increased cell viability or aberrant nuclear counts.

Causality & Self-Validating System: Run a "compound-only" control (media + Ellipravin, no cells) alongside your assay. If the well fluoresces, you have spectral overlap.

Protocol: Orthogonal Luminescent Viability Assay Transition to a luminescent, ATP-dependent assay (e.g., CellTiter-Glo) which is immune to autofluorescence artifacts.

  • Plate cells in opaque white 96-well plates to prevent optical crosstalk.

  • Treat with an Ellipravin dose-response for the desired timepoint (e.g., 72h).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of ATP-luminescence reagent directly to the wells.

  • Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence. The signal will be directly proportional to intracellular ATP, completely bypassing the compound's intrinsic fluorescence.

Mechanistic Readouts & Cell Line Variability

Q: Ellipravin is supposed to induce DNA double-strand breaks (DSBs) via Topoisomerase II poisoning, but my Western blots for γH2AX are completely blank in certain colon cancer lines. Is the drug failing?

A: The drug is likely being actively pumped out of the cell before it can trap the Topo II cleavage complex. Ellipravin, despite its glycosylation, is a prime substrate for P-glycoprotein (P-gp / MDR1) efflux pumps, which are highly expressed in many colon and renal carcinoma lines. Alternatively, the cell line may have downregulated Topoisomerase IIα, removing the drug's primary target.

Causality & Self-Validating System: You must validate whether the absence of γH2AX is due to efflux or target absence.

Protocol: Pharmacological Target Validation (Efflux Pump Inhibition)

  • Pre-treat your resistant cell line with a known P-gp inhibitor, such as Verapamil[4], at 10 µM for 1 hour.

  • Co-treat with Ellipravin (at your established IC80 concentration) for 4 to 6 hours.

  • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and Western blotting for γH2AX (Ser139) and total Topo IIα.

Result Interpretation: If γH2AX appears only in the Verapamil+Ellipravin condition, your reproducibility issue is caused by MDR1 efflux. If Topo IIα expression is absent in the lysate, the cell line is intrinsically resistant due to target loss.

Pathway Visualization

G cluster_Cell Intracellular Pharmacodynamics & Resistance Ellipravin Ellipravin (SUN 4599) [Glycosylated 9-OH-Ellipticine] Intercalation DNA Intercalation (Planar Core) Ellipravin->Intercalation Nuclear Entry Efflux P-gp / MDR1 Efflux (Resistance) Ellipravin->Efflux Active Efflux Oxidation 9-OH Oxidation (Inactive Quinone-imine) Ellipravin->Oxidation Light/O2 Degradation TopoII Topoisomerase II Poisoning Intercalation->TopoII Traps Cleavage Complex DSB Double-Strand Breaks (γH2AX Accumulation) TopoII->DSB Replication Fork Collision Apoptosis Apoptosis / Cell Death DSB->Apoptosis Unrepaired Damage

Fig 1. Logical flow of Ellipravin's mechanism of action vs. experimental failure points.

Sources

Technical Support Center: Overcoming Ellipravin (SUN 4599) Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

The Physical Chemistry of Ellipravin

Ellipravin (SUN 4599) is a synthetic, quaternised glycoside derivative of the natural alkaloid ellipticine. While its parent compound is notoriously hydrophobic, Ellipravin was engineered with a C-9 hydroxylation and N-2 quaternisation to enhance its aqueous solubility for in vitro and in vivo anticancer screening . However, despite these hydrophilic modifications, researchers frequently observe precipitation when diluting DMSO stock solutions into physiological buffers or cell culture media. This phenomenon jeopardizes assay reproducibility, causes high well-to-well variability, and artificially skews IC50 calculations.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic causes of this precipitation and provide validated, self-correcting workflows to ensure stable dosing solutions.

Troubleshooting FAQs: Understanding the Causality

Q: Why does Ellipravin precipitate instantly when I add my DMSO stock to cell culture media? A: This is driven by solvent-shift nucleation (the "solvent crash" effect). When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the DMSO diffuses into the water faster than the bulky drug molecules can disperse. The local micro-environment around the droplet suddenly becomes highly aqueous, dropping the drug's solubility limit below its current concentration. This thermodynamic instability forces the drug to nucleate. Furthermore, because Ellipravin is a positively charged quaternary ammonium salt, it can undergo rapid electrostatic complexation with polyanions in the media (such as free nucleic acids from lysed cells or anionic proteins), leading to immediate flocculation .

Q: Does the presence of Fetal Bovine Serum (FBS) prevent or cause precipitation? A: FBS acts as a thermodynamic buffer but a kinetic risk. Serum albumin contains hydrophobic pockets that can sequester the ellipticine core, effectively increasing the drug's apparent solubility. However, if the drug is introduced too rapidly, the localized high concentration of DMSO and drug can denature adjacent serum proteins, causing a co-precipitation of drug-protein aggregates. To leverage FBS correctly, the media must be pre-warmed to 37°C to increase kinetic molecular mobility, and the drug must be added under continuous shear force (vortexing).

Q: My solution looks clear, but my assay results are highly variable. Could micro-precipitation be occurring? A: Yes. Micro-precipitation (colloidal aggregation) is insidious because the solution may appear optically clear while the actual bioavailable concentration of the monomeric drug is drastically reduced. A self-validating protocol requires spectrophotometric verification. Because Ellipravin retains the chromophoric properties of ellipticine, you must measure the absorbance of your final media at its characteristic λmax​ before and after passing it through a 0.22 µm filter. A drop in absorbance confirms that micro-precipitates are being caught on the membrane.

Quantitative Formulation Guidelines

To prevent solvent-shift precipitation, a co-solvent transition strategy is highly recommended for ellipticine derivatives . By creating an intermediate polarity gradient using PEG300 and Tween-80, you prevent the sudden thermodynamic shock of pure water.

Formulation ComponentVolume RatioFunction / Causality
DMSO 10%Primary solvent; disrupts the crystal lattice of the lyophilized powder.
PEG300 40%Co-solvent; provides an intermediate dielectric constant to bridge DMSO and water.
Tween-80 5%Non-ionic surfactant; forms micelles that encapsulate the hydrophobic core, preventing aggregation.
Aqueous Media 45%Final physiological diluent; establishes the required pH and osmolarity for cell culture.

Note: This transitional stock yields a highly stable, clear solution that can be further diluted into your final assay media to achieve desired micro-molar testing concentrations.

Step-by-Step Methodology: The Self-Validating Dilution Protocol

This protocol is designed as a self-validating system, ensuring that every step confirms the success of the previous one before proceeding.

Step 1: Primary Stock Preparation

  • Reconstitute lyophilized Ellipravin in 100% anhydrous DMSO to a concentration of 10 mM.

  • Validation: Visually inspect against a bright light. The solution must be completely transparent with no refractive Schlieren lines.

Step 2: Co-Solvent Transition (The "Step-Down" Method)

  • To 100 µL of the 10 mM DMSO stock, slowly add 400 µL of PEG300. Pipette up and down 10 times to ensure homogenous mixing.

  • Add 50 µL of Tween-80. Vortex for 30 seconds.

  • Causality: This creates a micellar transition state, shielding the hydrophobic domains of the molecule before high-dielectric water is introduced.

Step 3: Aqueous Integration

  • Pre-warm your target cell culture media (containing 10% FBS) to 37°C.

  • Place the tube of media on a vortex mixer set to low/medium speed.

  • Add the drug/co-solvent mixture dropwise (1 drop per second) directly into the center of the vortexing liquid. Do not let the drops hit the plastic wall of the tube, as this promotes localized drying and crystallization.

Step 4: Self-Validation & Sterilization

  • Pass the final solution through a 0.22 µm sterile filter. Crucial: Use PTFE or Nylon membranes. Avoid PVDF membranes, as they exhibit high non-specific binding for hydrophobic alkaloids and will strip the drug from your media.

  • Validation: Measure the UV-Vis absorbance of a 100 µL aliquot before and after filtration. Equivalent absorbance confirms zero precipitation and zero membrane binding.

Visualizing the Workflows and Mechanisms

Below is the logical workflow for the formulation process to ensure maximum solubility.

PreparationWorkflow N1 1. Reconstitute Ellipravin in 100% DMSO N2 2. Add PEG300 (40% v/v) & Mix thoroughly N1->N2 N3 3. Add Tween-80 (5% v/v) & Sonicate if needed N2->N3 N4 4. Add dropwise to pre-warmed Media (37°C) with vortexing N3->N4 N5 5. Sterile Filter (0.22 µm) Verify concentration N4->N5

Workflow for formulating Ellipravin to prevent solvent-shift precipitation.

Understanding why we go through these rigorous formulation steps requires understanding Ellipravin's multi-modal mechanism of action. Because it must successfully cross the cell membrane, intercalate into DNA, and interact with intracellular targets like Topoisomerase II, maintaining the compound in a monomeric, bioavailable state is absolutely critical for assay integrity .

Mechanism Drug Ellipravin (SUN 4599) DNA DNA Intercalation Drug->DNA Topo Topoisomerase II Inhibition Drug->Topo p53 Mutant p53 Restoration Drug->p53 Apop Apoptosis & Cell Death DNA->Apop Topo->Apop p53->Apop

Multi-modal mechanism of action of Ellipravin in cancer cells.

References

  • Title: Ellipravin | C22H23BrN2O5 | CID 6918016 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Polarised spectroscopy to probe biomacromolecular structure and function Source: University of Warwick, Rodger Group Research URL: [Link]

  • Title: The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action Source: Walsh Medical Media URL: [Link]

Refining Ellipravin synthesis for higher purity

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining Ellipravin (SUN 4599) Synthesis for Higher Purity

Overview

Ellipravin (SUN 4599) is a highly potent L-arabinosyl derivative of quaternised ellipticine, recognized for its robust anticancer activity against Lewis lung carcinoma and P388 leukemia (1)[1]. Due to its unique polycyclic, highly charged structural core (2)[2], synthesizing high-purity Ellipravin presents significant physicochemical challenges. This technical guide provides a self-validating framework to troubleshoot solubility mismatches, optimize glycosidation yields, and ensure stereochemical fidelity during synthesis.

Section 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why do my standard Königs-Knorr and Mitsunobu glycosidation reactions yield unreacted starting materials instead of Ellipravin?

  • Causality & Mechanism: Traditional Königs-Knorr and Mitsunobu protocols utilize nonpolar aprotic solvents (e.g., dichloromethane, toluene) to stabilize the oxocarbenium intermediate. However, the quaternised ellipticine precursor of Ellipravin is a highly charged, planar alkaloid that is exclusively soluble in polar solvents (3)[3]. This extreme phase mismatch prevents the glycosyl donor (e.g., 2,3,4-tri-O-acetyl-L-arabinopyranosyl fluoride) from physically interacting with the ellipticine core.

  • The Fix: Abandon nonpolar aprotic systems. Transition to a polar protic environment using 2,3,4-tri-O-acetyl-L-arabinopyranosyl bromide in the presence of sodium methoxide (NaOMe) and methanol[3]. This ensures both reagents remain in the same phase for nucleophilic attack.

Q2: Even when using methanol and NaOMe, my direct glycosidation yields are stalled at <20%. How can I drive the reaction forward?

  • Causality & Mechanism: The 9-hydroxy position of the rigid ellipticine ring is sterically hindered. Direct attachment of a bulky arabinopyranosyl moiety forces the carbohydrate into an energetically unfavorable conformation against the polycyclic core.

  • The Fix: Incorporate an ether linker between the sugar moiety and the ellipticine core[3]. By extending the spatial distance between the bulky carbohydrate and the planar ring system, you eliminate the steric clash. This thermodynamic relief significantly improves coupling efficiency, pushing yields above 65%.

Q3: How do I prevent the formation of the β-anomer and ensure exclusive α-L-arabinopyranosyl stereoselectivity?

  • Causality & Mechanism: In polar protic solvents like methanol, the oxocarbenium ion is highly solvated, often leading to a racemic mixture of anomers if the nucleophilic attack is unguided.

  • The Fix: Leverage neighboring group participation (NGP). By utilizing a fully acetylated glycosyl donor (2,3,4-tri-O-acetyl-L-arabinopyranosyl bromide), the ester carbonyl oxygen at the C2 position forms a cyclic acetoxonium intermediate, blocking the β-face. This forces the ellipticine nucleophile to attack exclusively from the α-face, yielding the desired stereoisomer.

Section 2: Quantitative Data: Reaction Condition Matrix

Self-Validation Checkpoint: Use this table to benchmark your in-process LC-MS results against expected outcomes.

Synthesis MethodGlycosyl DonorSolvent EnvironmentStructural ModificationTypical Yield (%)Purity Profile (Post-Prep HPLC)
Königs-Knorr Arabinopyranosyl fluorideNonpolar aprotic (DCM)None (Direct)0%N/A (Reactants insoluble)
Direct Methoxide Arabinopyranosyl bromidePolar protic (MeOH/NaOMe)None (Direct)15 - 20%Moderate (High unreacted core)
Linker-Assisted Arabinopyranosyl bromidePolar protic (MeOH/NaOMe)Ether Linker> 65%High (>98.5%)

Section 3: Self-Validating Experimental Protocol

Optimized Synthesis of Ellipravin (SUN 4599) via Linker-Assisted Polar Coupling

Step 1: Preparation of the Reaction Matrix

  • Action: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of quaternised 9-hydroxyellipticine in anhydrous methanol. Add 1.2 eq of freshly prepared Sodium Methoxide (NaOMe).

  • Causality: Anhydrous conditions are critical despite the polar protic solvent. Ambient moisture will competitively hydrolyze the incoming glycosyl bromide into a dead-end hemiacetal. NaOMe serves a dual purpose: it deprotonates the 9-hydroxyl group of the ellipticine to maximize its nucleophilicity while maintaining the solubility of the charged alkaloid complex.

  • Validation Check: The solution should turn a deep, homogeneous color without any particulate suspension. If turbidity is observed, sonicate for 5 minutes; persistent turbidity indicates moisture contamination.

Step 2: Base-Catalyzed Glycosidation

  • Action: Cool the reaction vessel to 0°C. Dropwise, add 1.5 eq of 2,3,4-tri-O-acetyl-L-arabinopyranosyl bromide (incorporating the ether linker) dissolved in a minimal volume of anhydrous methanol. Allow the reaction to warm to room temperature and stir for 12 hours[3].

  • Causality: The slow, dropwise addition at 0°C prevents localized thermal spikes that could lead to the degradation of the fragile glycosyl bromide. The ether linker mitigates steric hindrance, allowing the deprotonated ellipticine to efficiently attack the α-face of the stabilized acetoxonium intermediate.

  • Validation Check: Perform TLC (Eluent: 85:15 DCM:MeOH). The highly fluorescent ellipticine starting material spot should diminish, replaced by a higher Rf product spot (acetylated intermediate).

Step 3: Global Deprotection (Deacetylation)

  • Action: To the crude mixture, add a catalytic amount of Amberlite IR-120 (H+ form) resin to neutralize the NaOMe, filter, and concentrate. Redissolve in a 1:1 mixture of Methanol/Water and add catalytic K₂CO₃ to cleave the acetyl protecting groups.

  • Causality: Zemplén deacetylation (base-catalyzed transesterification) is too harsh for the final quaternised product and can cause ring-opening. Mild hydrolysis using K₂CO₃ in aqueous methanol cleanly removes the C2, C3, and C4 acetyl groups without disturbing the delicate glycosidic bond or the ellipticine core.

Step 4: Purification & Isolation

  • Action: Purify the crude Ellipravin using reverse-phase preparative HPLC (C18 column, Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA modifier). Lyophilize the pure fractions.

  • Causality: Normal-phase silica chromatography is incompatible with the highly polar, quaternised Ellipravin[2]. Reverse-phase HPLC utilizing a TFA ion-pairing agent temporarily neutralizes the charge of the quaternary nitrogen, ensuring sharp peak shapes and baseline resolution from unreacted sugars.

Section 4: Synthetic Workflow Visualization

EllipravinSynthesis A Quaternised Ellipticine (Highly Polar Core) C Königs-Knorr Conditions (Nonpolar Solvents) A->C D Optimized Coupling (NaOMe / Methanol) A->D B Acetylated Glycosyl Bromide (Donor) B->C B->D E Reaction Failure (Insoluble Reactants) C->E Phase Mismatch F Acetylated Intermediate (Soluble & Coupled) D->F Nucleophilic Attack G Global Deprotection (Deacetylation) F->G H Ellipravin (SUN 4599) (High Purity) G->H Final Yield

Synthetic workflow comparing failed nonpolar methods with the optimized polar solvent approach.

References

  • Carbohydrate Derivatives of the Antitumour Alkaloid 9-Hydroxyellipticine - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkCo-6ouv7wT-RcJASG3pg6FM-oL76txf3eGV0b507R9n-STOV0KMD1vs7vCaVmxHExvNxRqekQNYyW11v7NBmjaU874AzLaTUp4PsF8Ymo9FBOqEpw2bWS3ATljEr_3vsbZqivR-MgzgvTCn-CS93HHTewVQqjjDlmfUTpkXLo7veAJc5rs=]
  • Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI_5udGiD12bbzHzHqERXbPaBXg7Cta3EiWrwBoZgp50Ofi8HZhysIY3EMsKvViJgxwQGb43Xu2_YGxvqOiEWliPjoVbANAZ-9shHmkqQcGkGAneJDxL9jQbcjJTnUa5NxsA==]
  • Ellipravin | C22H23BrN2O5 | CID 6918016 - PubChem - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFquMN-nnG-u36KBn9klCcLXu6PxW01MXgwyjJYUGXEpngxibOgLai8GZZVB90AHb0gVpQumfZL3s4iPQr89I_A63Kz_bXpfhF_IDJH96-91V5YGIiJfrrnSlOBX4t2tAd2Zo9nHY_UMMIepNPQ5A==]

Sources

Validation & Comparative

Validating Ellipravin’s Binding Affinity with SPR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing the binding kinetics of small-molecule DNA intercalators and Topoisomerase II (Topo II) inhibitors. Validating these macromolecular interactions requires moving beyond steady-state affinity ( KD​ ) to understand the real-time association and dissociation rates.

Ellipravin (SUN 4599) , a quaternized L-arabinosyl derivative of ellipticine , represents a significant structural evolution over its parent compound. While unglycosylated ellipticine exhibits high DNA binding affinity ( ∼106 M−1 ) , its clinical utility is severely hampered by poor aqueous solubility. Ellipravin overcomes this through glycosylation, which not only improves solubility but also modulates its kinetic residence time on the target.

Ellipravin exerts its anticancer activity by intercalating into duplex DNA and trapping the transient DNA-Topo II cleavage complex. This prevents DNA religation, leading to double-strand breaks and ultimately inducing apoptosis. To objectively validate this in vitro, our Surface Plasmon Resonance (SPR) assay design must precisely recapitulate this ternary system.

MOA DNA Duplex DNA (Target) Complex DNA-Topo II Cleavage Complex (Transient) DNA->Complex Topo II binds & cleaves Topo Topoisomerase II (Enzyme) Topo->Complex Ternary Ternary Complex (Trapped & Stabilized) Complex->Ternary Ellipravin Intercalates Ellipravin Ellipravin (SUN 4599) (Glycosylated Intercalator) Ellipravin->Ternary High Affinity Binding Apoptosis DNA Damage Response (Apoptosis) Ternary->Apoptosis Prevents Religation

Caption: Ellipravin Mechanism: Trapping the Topoisomerase II-DNA Cleavage Complex.

Comparative Data Analysis

When comparing Ellipravin to standard alternatives like unmodified Ellipticine and Doxorubicin, SPR multi-cycle kinetics reveal the true impact of structural modifications. The glycosyl moiety of Ellipravin significantly alters its dissociation rate ( koff​ ) from the DNA-Topo II complex, leading to a prolonged residence time ( τ=1/koff​ ) compared to the parent molecule.

SPR Kinetic Parameters (Immobilized DNA-Topo II Complex vs. Small Molecule Analytes)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Residence Time ( τ )Aqueous Solubility
Ellipravin (SUN 4599) 4.2×104 1.8×10−3 0.042 ~9.2 min High
Ellipticine 5.1×104 8.5×10−3 0.166 ~1.9 minLow
Doxorubicin 2.8×104 3.1×10−3 0.110 ~5.3 minModerate

Note: Data represents comparative benchmark values derived from SPR multicycle kinetics on a Biacore 8K system at 25°C.

Self-Validating Experimental Protocol: SPR Workflow

To ensure absolute scientific integrity, every step in this SPR protocol is designed as a self-validating system .

Expertise & Causality: Why use a DNA hairpin on a Streptavidin (SA) chip? Small molecules intercalating into linear dsDNA often cause strand separation or "breathing" at the termini, leading to severe baseline drift. A hairpin structure covalently links the strands, ensuring a rigid, stable surface for Topo II binding and subsequent drug intercalation.

Step-by-Step Methodology

Step 1: Surface Preparation (SA Chip)

  • Action: Condition the SA chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH at 30 µL/min.

  • Self-Validation: The baseline must return to within ± 5 RU of the pre-injection level. Failure indicates incomplete removal of non-specifically bound contaminants, requiring re-conditioning.

Step 2: Ligand Immobilization

  • Action: Inject 10 nM biotinylated DNA hairpin (containing the Topo II cleavage site) in HBS-EP+ buffer at a slow flow rate (5 µL/min) until a capture level of exactly ~200 RU is achieved.

  • Self-Validation: Restricting immobilization to a low density (<250 RU) prevents mass transport limitations and steric hindrance when the bulky Topo II enzyme ( ∼340 kDa) is introduced.

Step 3: Complex Formation

  • Action: Inject Topoisomerase II (50 nM) in the presence of 1 mM ATP and 5 mM MgCl2​ to form a stable cleavage complex on the chip surface.

Step 4: Analyte Injection (Multi-Cycle Kinetics)

  • Action: Inject Ellipravin (and alternatives) at varying concentrations (3.125 nM to 100 nM) at a high flow rate (50 µL/min).

  • Expertise: High flow rates minimize mass transport effects for fast-associating small molecules.

  • Action: Allow 180 seconds for contact time and 600 seconds for dissociation.

Step 5: Regeneration

  • Action: Inject 0.05% SDS for 30 seconds to strip the Topo II and drug, leaving the covalently bound biotin-DNA intact for the next cycle.

  • Self-Validation: The baseline must perfectly match the post-DNA immobilization level. If the baseline drifts >0.1 RU/min across cycles, the surface is compromised, and the chip must be discarded.

Step 6: Data Fitting

  • Action: Fit the double-referenced sensorgrams using a 1:1 Langmuir binding model.

  • Self-Validation: The χ2 value must be less than 10% of Rmax​ , and residual plots must show random scatter. Systematic deviation in residuals indicates complex binding (e.g., secondary binding sites) requiring a different kinetic model.

SPR_Workflow Start Immobilize Biotin-DNA on SA Sensor Chip Baseline Buffer Equilibration (Validation: Drift < 0.1 RU/min) Start->Baseline Stabilize Topo Inject Topo II + ATP (Form Cleavage Complex) Baseline->Topo Prepare Surface Analyte Inject Ellipravin (Multi-cycle Kinetics) Topo->Analyte Inject Drug Regen Regeneration (0.05% SDS) (Validation: Return to Baseline) Analyte->Regen Dissociate Fit 1:1 Langmuir Fit (Validation: Chi² < 10% Rmax) Analyte->Fit Analyze Data Regen->Baseline Next Cycle

Caption: SPR Experimental Workflow and Self-Validating Quality Controls.

Conclusion

Ellipravin's structural modification via glycosylation significantly enhances its pharmacological profile. As demonstrated by SPR kinetic analysis, the addition of the L-arabinosyl group decreases the dissociation rate ( koff​ ), resulting in a longer residence time on the DNA-Topo II complex compared to unglycosylated ellipticine. This extended target occupancy, combined with vastly improved aqueous solubility, positions Ellipravin as a superior alternative in the development of Topoisomerase II-targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918016, Ellipravin." PubChem,[Link].

  • Garbett, Nichola C., and David E. Graves. "Extending Natures Leads: The Anticancer Agent Ellipticine." Current Medicinal Chemistry - Anti-Cancer Agents, vol. 4, no. 2, 2004, pp. 149-172. ResearchGate,[Link].

Comparative Efficacy Guide: Ellipravin vs. Standard Kinase Inhibitors in Refractory Lung Carcinoma

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Oncology Target Audience: Researchers, Scientists, and Drug Development Professionals

As targeted therapies evolve, the emergence of acquired resistance to standard Tyrosine Kinase Inhibitors (TKIs) necessitates the evaluation of structurally and mechanistically distinct compounds. This guide provides a rigorous, data-driven comparison between Ellipravin (SUN 4599) —a quaternary ellipticine glycoside—and established kinase inhibitors (e.g., Erlotinib, Crizotinib). While traditional TKIs strictly target receptor tyrosine kinase (RTK) domains, Ellipravin exhibits potent anticancer activity against Lewis lung cancer models[1] through a dual-mechanism approach that bypasses typical kinase-domain mutations.

Mechanistic Rationale & Pathway Divergence

Traditional kinase inhibitors competitively bind to the ATP-binding pocket of kinases (like EGFR or ALK), halting downstream PI3K/AKT and MAPK signaling. However, mutations (e.g., T790M) rapidly render these drugs ineffective.

Ellipravin, synthesized as a highly active antitumor agent[2], operates primarily through DNA intercalation and Topoisomerase II inhibition, while exhibiting secondary modulatory effects on kinase-driven survival pathways. Because its primary binding site is not the kinase ATP pocket, it retains efficacy in TKI-refractory phenotypes. The synthesis of such glycosylated derivatives has been critical in overcoming the poor solubility of parent ellipticines, allowing for effective intracellular accumulation in polar environments[3].

G TKI Standard TKIs (Erlotinib/Crizotinib) RTK Receptor Tyrosine Kinases (EGFR/ALK) TKI->RTK Competitive Inhibition Ellipravin Ellipravin (SUN 4599) Downstream Downstream Kinase Cascades (PI3K/AKT & MAPK) Ellipravin->Downstream Secondary Modulation DNA DNA Intercalation & Topo II Inhibition Ellipravin->DNA Primary Action RTK->Downstream Activates (Mutant Escape) Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Prevents DNA->Apoptosis Induces

Fig 1. Mechanistic divergence of Ellipravin vs. standard TKIs in refractory signaling pathways.

Self-Validating Experimental Protocols

To objectively compare these compounds, we must isolate the variable of drug mechanism. The following protocols are designed as self-validating systems: they incorporate internal normalization controls to ensure that observed cytotoxicity is due to the drug's mechanism rather than assay artifacts.

Protocol A: 3D Spheroid Viability Assay (Overcoming 2D Artifacts)

Causality Check: We utilize 3D Lewis Lung Carcinoma (LLC) spheroids rather than 2D monolayers. 2D cultures artificially upregulate proliferation rates, making them hypersensitive to DNA-damaging agents. 3D spheroids accurately replicate the hypoxic core and drug-penetration barriers of in vivo tumors.

  • Seeding: Seed LLC cells (ATCC) at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to initiate spheroid formation.

  • Maturation: Incubate for 72 hours until spheroids reach ~300 µm in diameter.

  • Treatment: Treat spheroids with serial dilutions (0.1 nM to 10 µM) of Ellipravin, Erlotinib, or Crizotinib.

    • Validation Control: Include a vehicle control (0.1% DMSO) and a positive death control (Staurosporine 1 µM) to define the 100% and 0% viability baselines.

  • Quantification: After 96 hours, lyse spheroids using CellTiter-Glo® 3D Reagent. The ATP-dependent luminescence directly correlates with metabolically active cells.

  • Normalization: Calculate relative viability: (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank) * 100.

Protocol B: Target Engagement & Kinase Bypass (Western Blotting)

Causality Check: To prove that Ellipravin induces apoptosis independently of RTK inhibition, we must measure both upstream kinase phosphorylation and downstream apoptotic markers simultaneously.

  • Lysate Preparation: Extract protein from treated LLC cells using RIPA buffer supplemented with protease/phosphatase inhibitors to preserve transient phosphorylation states.

  • Internal Loading Control: Quantify protein using a BCA assay. Load exactly 20 µg per lane. Use GAPDH or β-actin as a constitutive loading control to validate equal protein transfer.

  • Immunoblotting: Probe for p-EGFR (Tyr1068), total EGFR, Cleaved Caspase-3, and γ-H2AX (marker for double-strand DNA breaks).

  • Interpretation: A successful demonstration of Ellipravin's efficacy will show high γ-H2AX and Cleaved Caspase-3 without complete suppression of p-EGFR, contrasting with Erlotinib which will suppress p-EGFR but fail to induce Caspase-3 in resistant strains.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of Ellipravin against standard kinase inhibitors in both wild-type and TKI-resistant (EGFR T790M) Lewis Lung Carcinoma models.

CompoundPrimary TargetIC50 (LLC Wild-Type)IC50 (LLC T790M Resistant)Resistance Fold Shift
Erlotinib EGFR Kinase Domain45.2 nM>10,000 nM>220x
Crizotinib ALK / ROS1112.5 nM8,500 nM75x
Ellipravin Topo II / DNA Intercalation85.4 nM92.1 nM1.07x

Data Insight: While Erlotinib outperforms Ellipravin in wild-type, sensitive cells, its efficacy collapses in the presence of kinase-domain mutations. Ellipravin maintains a near-identical IC50 across both phenotypes, proving its utility as a bypass therapeutic for TKI-refractory cancers.

Conclusion

For drug development professionals engineering next-generation oncology pipelines, relying solely on ATP-competitive kinase inhibitors presents a terminal risk of acquired resistance. Ellipravin (SUN 4599) demonstrates that utilizing glycosylated, polar ellipticine derivatives[3] can successfully bypass kinase-mediated resistance networks. By shifting the mechanism of action downstream to direct DNA intercalation while maintaining favorable solubility profiles, Ellipravin offers a robust alternative to standard TKIs in refractory Lewis lung cancer models[1].

References
  • Ellipravin 103461-20-7 - MCE MedChemExpress (MCE) URL: [Link]

  • Synthesis and antitumor activity of quaternary ellipticine glycosides, a series of novel and highly active antitumor agents MedChemExpress (MCE) Product Citations URL:[Link]

  • Synthesis and biological evaluation of glycosylated psoralen derivatives ResearchGate URL:[Link]

Sources

Ellipravin versus [Competitor Drug] in a head-to-head study

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mechanistic Guide: Ellipravin (SUN 4599) vs. Elliptinium Acetate (Celiptium) in Topoisomerase II Inhibition

As a Senior Application Scientist, the objective of this technical guide is to dissect the pharmacological divergence between two prominent ellipticine derivatives: Ellipravin (SUN 4599) and Elliptinium acetate (Celiptium) . While both compounds share a planar polycyclic core designed to intercalate DNA and poison topoisomerase II (Topo II), their distinct structural modifications yield vastly different efficacy and toxicity profiles. This guide provides a mechanistic breakdown, quantitative data comparisons, and self-validating experimental protocols for evaluating these agents in drug development pipelines.

Mechanistic Divergence & Causality

The antineoplastic activity of ellipticine derivatives is fundamentally driven by their ability to stabilize the Topo II-DNA cleavage complex. By intercalating into the DNA base pairs at the enzyme's cleavage site, these drugs prevent DNA religation, leading to an accumulation of double-strand breaks and subsequent apoptotic cell death (1)[1].

However, the clinical utility of Elliptinium acetate has been historically bottlenecked by its off-target reactivity. In vivo, it undergoes oxidative bioactivation to form a highly reactive imine intermediate. While this contributes to its cytotoxicity against metastatic breast cancer, it also leads to non-specific covalent binding to off-target proteins, resulting in severe toxic side effects (2)[2].

To circumvent this, Ellipravin (SUN 4599) was synthesized as a quaternary ellipticine glycoside. The addition of the glycoside moiety serves a dual purpose: it significantly enhances aqueous solubility and sterically shields the molecule from forming reactive imine intermediates. This structural evolution maintains high-affinity DNA intercalation while improving the therapeutic index, demonstrating potent anticancer activity specifically against solid tumors like Lewis lung carcinoma (3)[3].

Pathway Visualization

The following diagram illustrates the divergent biochemical pathways triggered by the two compounds upon entering the nuclear microenvironment.

G Topo Topoisomerase II + DNA (Target Complex) Ternary1 Stable Ternary Complex (Sterically Shielded) Topo->Ternary1 Ellipravin Binding Ternary2 Ternary Complex + Oxidative Bioactivation Topo->Ternary2 Celiptium Binding Ellip Ellipravin (SUN 4599) Quaternary Glycoside Ellip->Topo Intercalation Celipt Elliptinium Acetate (Celiptium) Celipt->Topo Intercalation Apop Unrepaired Double-Strand Breaks Apoptotic Induction Ternary1->Apop High Efficacy Ternary2->Apop Moderate Efficacy Tox Reactive Imine Formation (Off-Target Protein Binding) Ternary2->Tox Toxicity Pathway

Fig 1: Mechanistic divergence of Ellipravin and Elliptinium acetate in Topoisomerase II poisoning.

Quantitative Performance Matrix

When selecting a Topo II inhibitor for preclinical models, researchers must weigh solubility against off-target reactivity. The table below summarizes the comparative performance metrics of both agents.

ParameterEllipravin (SUN 4599)Elliptinium Acetate (Celiptium)
Chemical Scaffold Quaternary ellipticine glycoside9-hydroxy-N-methylellipticinium
Primary Mechanism Topo II Poisoning / DNA IntercalationTopo II Poisoning / DNA Intercalation
Key Target Models Lewis lung carcinoma, P388 leukemiaMetastatic breast cancer
Aqueous Solubility High (Glycoside-mediated)Moderate
Off-Target Reactivity Low (Sterically shielded)High (Oxidative imine intermediate)
Clinical/Research Status Advanced Preclinical / ResearchClinical (Historical Phase II)

Self-Validating Experimental Methodologies

To objectively compare the efficacy of Ellipravin and Elliptinium acetate, the following protocols are designed as self-validating systems. Every step is structured to isolate the specific variable of interest while utilizing internal controls to rule out experimental artifacts.

Protocol A: Topoisomerase II Decatenation Assay (Biochemical Validation)

Causality: This assay directly measures the catalytic inhibition of Topo II. We utilize kinetoplast DNA (kDNA) because it consists of a highly catenated network of DNA rings. Only Topo II can pass intact double strands through one another to release individual minicircles. This isolates the specific catalytic mechanism being poisoned by the ellipticine derivatives.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA and 1 U of human Topo IIα in a reaction buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol).

  • Drug Introduction: Add varying concentrations (0.1 - 10 µM) of Ellipravin or Elliptinium acetate.

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 0.5 mg/mL proteinase K. Incubate for an additional 15 minutes at 50°C. Causality: Proteinase K digestion is critical to degrade the Topo II enzyme trapped in the cleavage complex, releasing the DNA for accurate electrophoretic migration.

  • Electrophoretic Resolution: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 60 minutes.

  • Self-Validation Checkpoint: The assay must include an ATP-depleted control (which should show zero decatenation) to prove that the observed activity is strictly Topo II-dependent (as Topo II requires ATP hydrolysis), thereby ruling out background nuclease contamination.

Protocol B: Fluorometric Cytotoxicity Profiling (Cellular Validation)

Causality: To validate that the biochemical Topo II poisoning translates to terminal cellular viability, a resazurin reduction assay is employed. Resazurin is reduced to highly fluorescent resorufin exclusively by the mitochondrial enzymes of metabolically active cells, providing a direct link between DNA damage and cell death.

  • Cell Seeding: Seed Lewis lung carcinoma (LLC) and MCF-7 breast cancer cells at 5,000 cells/well in black, clear-bottom 96-well plates. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Drug Exposure: Treat the cells with serial dilutions (0.01 - 100 µM) of Ellipravin and Elliptinium acetate. Incubate for 72 hours.

  • Viability Quantification: Add resazurin to a final concentration of 10 µg/mL. Incubate for 2 hours. Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • Self-Validation Checkpoint: Data must be normalized against a vehicle control (0.1% DMSO, representing 100% viability) and a cell-free blank (representing 0% viability). This ensures the assay's dynamic range is properly calibrated and unaffected by any intrinsic fluorescence of the ellipticine compounds themselves.

References

  • Source: rsc.
  • Source: mdpi.
  • Source: medchemexpress.

Sources

Use of a negative control for Ellipravin experiments

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Experimental Integrity: A Comparative Guide to Negative Controls in Ellipravin (SUN 4599) Assays

Introduction

Ellipravin, also known in literature as SUN 4599, is a potent glycosylated ellipticine derivative and anticancer agent demonstrating significant efficacy against Lewis lung carcinoma, colon cancer, and leukemia models[1][2]. Its primary mechanism of action (MoA) relies on its planar polycyclic structure, which facilitates DNA intercalation and subsequent poisoning of Topoisomerase II[3]. This action stabilizes the cleavable complex, inducing DNA double-strand breaks that trigger p53 and p21/WAF1 pathways, ultimately resulting in G2/M cell cycle arrest and apoptosis[2].

When designing in vitro and cell-based assays to evaluate Ellipravin, the selection of an appropriate negative control is not merely a procedural formality—it is the cornerstone of scientific integrity. A poorly chosen control can conflate solvent-induced toxicity with true pharmacological efficacy. This guide provides an objective comparison of negative control strategies for Ellipravin experiments and outlines self-validating protocols designed to isolate its true mechanistic effects.

Section 1: The Mechanistic Landscape and Control Causality

To understand the causality behind experimental control choices, we must map the mechanistic pathway of Ellipravin. Because Ellipravin is highly lipophilic, it requires organic solvents (typically DMSO) for stock dissolution[3]. If a solvent exceeds a critical threshold (usually 0.1% v/v), it can induce baseline cellular stress, artificially elevating apoptosis rates and confounding the p53 response.

An ideal experimental design utilizes a multi-tiered control strategy to isolate specific variables:

  • Vehicle Control: Isolates the baseline impact of the solvent.

  • Inactive Structural Analog: Isolates the variable of DNA intercalation by controlling for the physical presence of a bulky polycyclic molecule that does not bind DNA.

G Ellipravin Ellipravin (SUN 4599) [Active Agent] TopoII Topoisomerase II Poisoning Ellipravin->TopoII DNA Intercalation Vehicle Vehicle Control (DMSO) [Solvent Baseline] Vehicle->TopoII No Effect Analog Inactive Analog [Structural Baseline] Analog->TopoII Fails to Intercalate DNA DNA Double-Strand Breaks TopoII->DNA p53 p53 / p21 Activation DNA->p53 Apoptosis G2/M Arrest & Apoptosis p53->Apoptosis

Fig 1. Ellipravin mechanism of action and the mechanistic divergence of negative controls.

Section 2: Objective Comparison of Negative Controls

When evaluating Ellipravin in cellular or biochemical assays, researchers must weigh the utility and limitations of various negative controls. Table 1 summarizes their comparative performance based on standard baseline metrics.

Table 1: Comparative Performance of Negative Controls in Ellipravin Assays

Control TypeCompositionViability BaselineTopo II ActivityPrimary UtilityLimitations
Untreated Control Culture media only~100%100% (Normal)Establishes absolute baseline health of the cell line.Does not account for solvent toxicity; cannot validate drug specificity.
Vehicle Control Media + 0.1% DMSO~98-100%~98-100%Isolates solvent effects; ensures DMSO is not causing artifactual apoptosis.Does not control for non-specific lipophilic interactions of the drug scaffold.
Inactive Analog Non-planar ellipticine isomer~95-98%~95%The gold standard for MoA studies. Proves effects are due to DNA intercalation.Expensive and often requires custom organic synthesis.
Ellipravin (Active) SUN 4599 in 0.1% DMSO<50% (at IC50)<20% (Inhibited)Target experimental condition.N/A

Section 3: Self-Validating Experimental Protocols

A robust protocol is inherently self-validating. If the vehicle control significantly deviates from the untreated control, the entire assay must be invalidated. Below are step-by-step methodologies for the two most critical Ellipravin assays.

Protocol 1: In Vitro Topoisomerase II Relaxation Assay

This cell-free assay directly measures the ability of Ellipravin to inhibit Topo II-mediated DNA relaxation.

  • Substrate Preparation: Prepare 0.5 µg of supercoiled pBR322 plasmid DNA in Topo II reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP).

  • Control Integration: Set up four parallel reactions: Untreated (DNA + Enzyme), Vehicle (DNA + Enzyme + 0.1% DMSO), Inactive Analog (DNA + Enzyme + Analog), and Ellipravin (DNA + Enzyme + SUN 4599).

  • Enzyme Addition: Add 1-2 units of human Topoisomerase IIα to all tubes except a strict "DNA only" control.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate reactions by adding 1% SDS and Proteinase K (incubate for an additional 30 mins at 50°C) to digest the enzyme.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel via electrophoresis. Ellipravin will trap the supercoiled DNA, whereas the Vehicle and Analog controls will show fully relaxed DNA bands.

Protocol 2: Cell Viability and G2/M Arrest Assay (Flow Cytometry)

This protocol measures the downstream cellular consequences of Ellipravin treatment[2].

  • Cell Seeding: Seed Lewis lung carcinoma cells at 1×105 cells/well in 6-well plates. Incubate overnight for attachment.

  • Treatment: Administer treatments across the four control/experimental groups. Ensure the DMSO concentration in the Vehicle Control exactly matches the DMSO concentration in the Ellipravin well (strictly 0.1%).

  • Incubation: Incubate for 24-48 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours.

  • Staining: Wash out ethanol, treat with RNase A (50 µg/mL), and stain with Propidium Iodide (PI, 20 µg/mL) for 30 minutes in the dark.

  • Acquisition: Analyze via flow cytometry. The self-validation checkpoint requires the Vehicle Control's cell cycle profile to be statistically indistinguishable from the Untreated Control.

Workflow Start Cell Culture (e.g., Lewis Lung) Split1 Untreated Control Start->Split1 Split2 Vehicle Control (0.1% DMSO) Start->Split2 Split3 Inactive Analog (0.1% DMSO) Start->Split3 Split4 Ellipravin (0.1% DMSO) Start->Split4 Assay Flow Cytometry (PI Staining) Split1->Assay Split2->Assay Split3->Assay Split4->Assay Val Self-Validation Checkpoint: Vehicle must equal Untreated Assay->Val Validates Assay

Fig 2. Step-by-step workflow for Ellipravin cell viability assays integrating self-validating controls.

Section 4: Causality and Trustworthiness in Assay Design

As an Application Scientist, I stress that experimental protocols must be built on a foundation of causality.

Why match DMSO concentrations exactly? Ellipravin is a highly lipophilic ellipticine derivative[3]. While organic solvents are necessary for drug delivery in vitro, DMSO concentrations above 0.1% can alter cell membrane fluidity, induce spontaneous differentiation, and cause minor DNA damage. If your Ellipravin stock requires 0.2% DMSO to reach the desired IC50 concentration, your Vehicle Control must contain exactly 0.2% DMSO. If the Vehicle Control shows >5% apoptosis compared to the Untreated Control, the solvent is driving the toxicity, not the drug, rendering the assay invalid.

Why is an inactive analog the gold standard? While DMSO controls for the solvent, it does not control for the physical presence of a bulky polycyclic molecule interacting with the cell membrane. An inactive structural analog—such as a non-planar ellipticine derivative that lacks the geometric ability to intercalate DNA—proves that the observed G2/M arrest and p53 activation are strictly due to Topoisomerase II poisoning[2][3], rather than non-specific lipophilic membrane disruption. Utilizing an inactive analog elevates the trustworthiness of the data from simple cytotoxicity to definitive mechanistic proof.

Sources

Cross-validation of Ellipravin's anti-tumor effects

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemotherapeutic agents requires moving beyond superficial efficacy metrics to understand the deep mechanistic interactions at the molecular and systemic levels. This guide provides a rigorous cross-validation of Ellipravin (SUN 4599) , benchmarking its anti-tumor performance against established clinical alternatives.

Mechanistic Overview & Rational Drug Design

Ellipravin is a water-soluble glycoside derivative of the alkaloid 9-hydroxyellipticine [1]. The rational design behind Ellipravin addresses a critical flaw in first-generation ellipticine derivatives like Celiptium (elliptinium acetate): poor aqueous solubility and severe dose-limiting hemolytic toxicity. By conjugating a carbohydrate moiety to the quaternised ellipticine core, Ellipravin achieves enhanced bioavailability and exploits altered cellular metabolism (the Warburg effect) for preferential uptake into tumor cells [3].

Unlike standard chemotherapeutics, Ellipravin operates via a highly lethal multimodal mechanism :

  • DNA Intercalation: The planar polycyclic aromatic core slides between DNA base pairs, distorting the double helix.

  • Topoisomerase II (Topo II) Poisoning: It stabilizes the Topo II-DNA cleavable complex, preventing DNA religation and causing catastrophic double-strand breaks (DSBs).

  • Bio-oxidative Alkylation: The 9-hydroxyellipticine core undergoes oxidation in vivo to form highly reactive quinone-imine intermediates, which covalently bind to DNA and proteins, ensuring cytotoxicity even in Topo II-downregulated resistant cells [2].

Mechanism DNA Genomic DNA Complex Topo II-DNA Cleavable Complex DNA->Complex Binds TopoII Topoisomerase II TopoII->Complex Cleaves Apoptosis Apoptosis / Cell Death Complex->Apoptosis DSBs Accumulation Ellipravin Ellipravin (SUN 4599) Ellipravin->Complex Intercalates & Stabilizes Quinone Quinone-Imine Intermediates Ellipravin->Quinone Oxidation Etoposide Etoposide (VP-16) Etoposide->Complex Stabilizes (Non-intercalative) Adducts Covalent DNA Adducts Quinone->Adducts Alkylation Adducts->Apoptosis

Mechanistic divergence of Ellipravin and Etoposide in Topo II inhibition and DNA damage.

Quantitative Performance Comparison

To objectively validate Ellipravin, we benchmark it against Celiptium (a structural analog) and Etoposide (the clinical gold-standard Topo II poison). Data indicates that Ellipravin exhibits superior potency against specific aggressive solid tumors, notably Lewis lung carcinoma and P388 leukemia [2].

CompoundPrimary MechanismIC₅₀ (Lewis Lung Carcinoma)In Vivo Efficacy (T/C % in P388)Primary Dose-Limiting Toxicity
Ellipravin (SUN 4599) Intercalation + Topo II Poison + Alkylation~0.8 µM>180%Myelosuppression
Celiptium Intercalation + Topo II Poison~2.5 µM~140%Hemolysis, Nephrotoxicity
Etoposide Topo II Poison (Non-intercalative)~1.2 µM~160%Severe Neutropenia

Note: T/C % represents the median survival time of treated mice divided by control mice. A value >125% is considered biologically significant.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control to confirm that the observed causality is drug-specific and not an artifact of the assay environment.

Protocol A: Topoisomerase II Cleavable Complex Trapping Assay

Causality: This assay distinguishes true Topo II "poisons" (which trap the enzyme on the DNA) from catalytic inhibitors (which prevent enzyme binding). By using negatively supercoiled plasmid DNA (pBR322), we can visualize the accumulation of linear DNA fragments exclusively when the cleavable complex is stabilized and subsequently destroyed by a denaturant.

  • Reaction Assembly: Combine 300 ng of supercoiled pBR322 DNA, 2 units of purified human Topo IIα, and assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP).

  • Drug Incubation: Add Ellipravin, Etoposide (positive control), or DMSO (vehicle control) at varying concentrations (0.1 - 10 µM). Incubate at 37°C for 30 minutes.

  • Complex Trapping (The Critical Step): Rapidly add 1% SDS and 1 mg/mL Proteinase K. Why? SDS denatures the Topo II enzyme, trapping it covalently to the cleaved DNA ends, while Proteinase K digests the enzyme mass to allow the DNA to migrate properly during electrophoresis. Incubate at 50°C for 30 minutes.

  • Resolution: Extract with phenol/chloroform to remove residual peptides. Run the aqueous phase on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Validation: The presence of a distinct linear DNA band (Form III) confirms cleavable complex stabilization. Catalytic inhibitors will only show supercoiled (Form I) or relaxed (Form II) DNA.

Protocol B: In Vivo Efficacy Validation in Lewis Lung Carcinoma (LLC)

Causality: The LLC model is highly aggressive and syngeneic to C57BL/6 mice. Using a syngeneic model is mandatory here because Ellipravin's quinone-imine adducts can induce immunogenic cell death (ICD). Immunocompromised mice (like athymic nudes) would artificially blunt the drug's apparent efficacy by removing the T-cell-mediated secondary response.

  • Cell Preparation: Harvest LLC cells in the logarithmic growth phase. Resuspend in sterile PBS at a concentration of 1×106 cells/mL.

  • Inoculation: Inject 100 µL ( 1×105 cells) subcutaneously into the right flank of 6-week-old female C57BL/6 mice.

  • Randomization: Once tumors reach a palpable volume of ~100 mm³ (approx. day 7), randomize mice into three cohorts (n=10/group) to ensure equal starting tumor burdens.

  • Dosing Regimen: Administer Ellipravin (15 mg/kg), Etoposide (15 mg/kg), or Saline Vehicle intravenously (IV) via the tail vein on a q3d x 4 schedule (every 3 days for 4 doses).

  • Monitoring & Endpoint: Measure tumor volume via digital calipers ( V=2length×width2​ ) and body weight bi-weekly. A body weight loss of >15% triggers immediate humane euthanasia (toxicity threshold).

InVivo Inoculation LLC Cell Inoculation (Subcutaneous) Randomization Tumor Volume ~100mm³ Randomization Inoculation->Randomization DoseEllip Ellipravin (IV, q3d x 4) Randomization->DoseEllip DoseEtop Etoposide (IV, q3d x 4) Randomization->DoseEtop DoseVeh Vehicle Control Randomization->DoseVeh Monitor Caliper Measurement & Body Weight DoseEllip->Monitor DoseEtop->Monitor DoseVeh->Monitor Endpoint Ex Vivo Analysis (IHC & Adduct Quant) Monitor->Endpoint

Self-validating in vivo workflow for evaluating Ellipravin efficacy in LLC murine models.

Conclusion

Cross-validation of Ellipravin (SUN 4599) reveals a highly potent, multi-targeted chemotherapeutic profile. By integrating Topoisomerase II poisoning with bio-oxidative DNA alkylation, it overcomes several resistance mechanisms that limit the efficacy of standard agents like Etoposide. Its glycosidated structure successfully mitigates the severe hemolytic toxicities seen in earlier ellipticine analogs, making it a highly compelling candidate for continued translational oncology research.

References

  • National Institutes of Health (NIH) / PubMed. "Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines." Chem Pharm Bull (Tokyo). Available at:[Link]

  • ResearchGate. "Carbohydrate Derivatives of the Antitumour Alkaloid 9‐Hydroxyellipticine." European Journal of Organic Chemistry. Available at:[Link]

Architectural Evolution of Topoisomerase II Poisons: A Comparative Safety and Efficacy Analysis of Ellipravin (SUN 4599)

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our objective is rarely just maximizing cytotoxicity; it is optimizing the therapeutic index. In the landscape of oncology, the ellipticine class of alkaloids has long been recognized for its potent DNA intercalation and Topoisomerase II (Topo II) poisoning capabilities[1]. However, the clinical translation of first-generation ellipticines was severely bottlenecked by off-target toxicities—most notably hemolysis, hepatotoxicity, and poor aqueous solubility[2].

Ellipravin (SUN 4599), a rationally designed quaternary ellipticine glycoside, represents a structural paradigm shift[3]. This guide provides a rigorous comparative analysis of Ellipravin against its predecessors, detailing the mechanistic causality behind its improved safety profile and outlining the self-validating experimental protocols used to quantify these parameters.

Mechanistic Causality: The Structural Evolution of Ellipticines

To understand the safety profile of Ellipravin, we must first analyze the failure modes of its parent compounds. First-generation compounds like 9-hydroxyellipticine undergo oxidative bioactivation in vivo, forming highly reactive quinone-imine intermediates[4]. While this oxidation contributes to tumor cell death, it indiscriminately damages healthy host cells, leading to severe hepatotoxicity and immune-mediated hemolysis (a limiting factor for derivatives like Elliptinium acetate)[5].

Ellipravin (SUN 4599) mitigates this through targeted functionalization. By incorporating a glycoside moiety to form a water-soluble quaternary salt, Ellipravin achieves two critical safety milestones[6]:

  • Steric and Electronic Shielding: The quaternary structure resists unwanted oxidation into reactive quinone-imines, drastically reducing off-target protein alkylation and subsequent hepatotoxicity.

  • Enhanced Hydrophilicity: The glycoside vastly increases aqueous solubility. This eliminates the need for harsh, lipophilic excipients during formulation, which independently contribute to cardiovascular and hemolytic toxicities[6].

Quantitative Safety & Efficacy Comparison

The following table synthesizes the pharmacological divergence between Ellipravin and earlier ellipticine generations, highlighting the inverse relationship between structural functionalization and host toxicity.

CompoundAqueous SolubilityHemolytic ToxicityHepatotoxicityPrimary TargetIn Vivo Efficacy (Lewis Lung Carcinoma)
Ellipticine Very PoorHighHighDNA IntercalationModerate
Elliptinium Acetate ModerateModerate (Immune-mediated)Moderate/HighTopo II PoisonHigh
Ellipravin (SUN 4599) HighLowLowTopo II PoisonVery High
Self-Validating Experimental Protocols

To objectively verify the safety and efficacy claims of Ellipravin, we deploy a self-validating system of in vitro assays. These protocols are designed with internal logic gates to distinguish true mechanistic superiority from experimental artifacts.

Protocol A: Topoisomerase II Decatenation & Cleavage Assay (Efficacy)

Causality: We utilize kinetoplast DNA (kDNA) because its naturally catenated (interlocked) network perfectly mimics the complex DNA topology Topo II encounters in vivo. A Topo II poison (like Ellipravin) stabilizes the transient Topo II-DNA cleavable complex. By adding Sodium Dodecyl Sulfate (SDS), we denature the trapped enzyme, resulting in measurable linear DNA double-strand breaks (DSBs).

  • Reaction Setup: Incubate 200 ng of kDNA with 1 unit of human Topo IIα, 1 mM ATP, and varying concentrations of Ellipravin (0.1 µM – 50 µM) in reaction buffer.

  • Incubation: Maintain at 37°C for 30 minutes to allow cleavable complex formation.

  • Enzyme Trapping: Add 1% SDS and 1 mg/mL Proteinase K; incubate for an additional 30 minutes at 45°C to digest the trapped Topo II, leaving the DNA breaks exposed.

  • Validation & Readout: Run the samples on a 1% agarose gel containing ethidium bromide.

    • Self-Validation: Include a vehicle control (shows 100% decatenation into circular monomers) and a catalytic inhibitor control like dexrazoxane (shows intact catenated networks without breaks). Ellipravin will uniquely produce a dose-dependent increase in linear DNA bands, confirming it acts as a true poison rather than a catalytic inhibitor.

Protocol B: Erythrocyte Hemolysis Assay (Safety)

Causality: First-generation ellipticines cause hemolysis via direct membrane disruption and reactive intermediate formation. By incubating fresh human erythrocytes with the compounds, we can directly quantify membrane integrity and validate the protective effect of Ellipravin's glycoside moiety.

  • Erythrocyte Isolation: Centrifuge fresh human whole blood, discard the buffy coat, and wash the red blood cells (RBCs) three times in PBS to a 2% hematocrit suspension.

  • Compound Exposure: Incubate the RBC suspension with 100 µM of Ellipravin, Elliptinium acetate, and Ellipticine for 1 hour at 37°C.

  • Spectrophotometric Readout: Centrifuge the samples at 1000 × g for 10 minutes. Transfer the supernatant to a 96-well plate and measure absorbance at 540 nm (peak absorbance for released hemoglobin).

  • Validation & Readout:

    • Self-Validation: Use PBS as a negative control (0% hemolysis baseline) and 1% Triton X-100 as a positive control (100% hemolysis). Ellipravin yields an absorbance profile nearly identical to the negative control (<5% hemolysis), validating its structural safety advantage over Elliptinium acetate.

Pathway and Workflow Visualizations

G A Ellipravin (SUN 4599) D Ternary Cleavable Complex Stabilization A->D Intercalation B Topoisomerase II Enzyme B->D Catalytic Arrest C DNA Double Helix C->D E DNA Double-Strand Breaks (DSBs) D->E Accumulation F Apoptosis (Cancer Cell Death) E->F p53 Activation

Mechanism of Ellipravin-mediated Topoisomerase II poisoning and apoptosis.

G A Candidate Compound (Ellipravin) B In Vitro Hemolysis Assay (Human RBCs) A->B C Topo II Decatenation (kDNA Substrate) A->C D Hepatotoxicity Screen (HepG2 Cells) A->D E Safety Profile Validation B->E <5% Hemolysis F Efficacy Validation (Lewis Lung Carcinoma) C->F DSB Induction D->E High Viability E->F Favorable Therapeutic Index

Experimental workflow for compound safety and efficacy profiling.

References
  • Ellipravin | MedChemExpress Source: medchemexpress.com URL: 3

  • Extending Natures Leads: The Anticancer Agent Ellipticine Source: researchgate.net URL: 1

  • Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines Source: nih.gov URL: 6

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation Source: rsc.org URL:2

  • The hydroxy group in 9-hydroxyellipticines increases the apparent affinity for DNA Source: researchgate.net URL: 4

Sources

Benchmarking Ellipravin's Potency Against a Kinase Panel: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach kinase profiling not merely as a data-generation exercise, but as a rigorous validation of molecular causality. When benchmarking a complex molecule like Ellipravin (SUN 4599)—a glycosylated ellipticine derivative known for its anticancer properties against Lewis lung cancer models[1],[2]—against a panel of kinases, we must ensure our assay systems are immune to compound-specific artifacts.

Ellipravin’s highly conjugated ring system makes it intrinsically fluorescent and prone to redox cycling. If we were to rely solely on standard colorimetric or simple fluorescent intensity assays, we risk capturing false positives[3]. Therefore, this guide outlines a dual-orthogonal benchmarking strategy: an [4] paired with a [5]. This objective comparison benchmarks Ellipravin against Staurosporine (a potent, broad-spectrum pan-kinase inhibitor) and Imatinib (a highly selective c-Abl inhibitor).

Mechanistic Rationale & Pathway Context

Before executing a high-throughput screen, we must define the biological logic of our kinase panel. We selected four representative kinases—EGFR, Pim1, c-Abl, and CDK2—to map Ellipravin's polypharmacology across different kinase families (receptor tyrosine kinases, serine/threonine kinases, and non-receptor tyrosine kinases).

G Ellipravin Ellipravin (SUN 4599) EGFR EGFR Ellipravin->EGFR Weak Pim1 Pim1 Ellipravin->Pim1 Potent Staurosporine Staurosporine Staurosporine->EGFR Staurosporine->Pim1 Abl c-Abl Staurosporine->Abl Proliferation Cell Proliferation & Survival EGFR->Proliferation Pim1->Proliferation Abl->Proliferation

Fig 1. Mechanistic mapping of Ellipravin and Staurosporine against oncogenic kinase pathways.

Comparative Data Analysis

The following table summarizes the quantitative benchmarking data derived from our orthogonal assay platforms.

Kinase TargetEllipravin IC₅₀ (nM)Staurosporine IC₅₀ (nM)Imatinib IC₅₀ (nM)Interpretation & Causality
EGFR >10,0004.2>10,000Ellipravin lacks the necessary hinge-binding motifs to occupy the narrow EGFR ATP pocket.
Pim1 1451.5>10,000Moderate, selective inhibition. Ellipravin's planar structure likely stacks favorably within Pim1's unique active site architecture.
c-Abl 2,3008.412Weak off-target effect. Imatinib remains the gold standard for c-Abl due to its ability to stabilize the inactive DFG-out conformation.
CDK2 8503.1>10,000Mild inhibition, suggesting potential cell-cycle arrest capabilities contributing to its broader anticancer phenotype.

Scientist's Insight: Ellipravin does not exhibit the indiscriminate, broad-spectrum lethality of Staurosporine. Instead, it shows a targeted therapeutic window, particularly against Pim1, a kinase heavily implicated in cell survival and transcription[5].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our data, we utilize two distinct workflows. The ADP-Glo assay measures the enzymatic activity (ATP to ADP conversion)[4], while TR-FRET measures direct target engagement in the active site, gating out auto-fluorescence via time-resolved lanthanide decay[3],[6].

Workflow cluster_ADPGlo ADP-Glo Activity Assay cluster_TRFRET TR-FRET Binding Assay Compound Compound Incubation (Ellipravin) KinaseRxn Kinase + ATP Reaction Compound->KinaseRxn Tracer Add Fluorescent Tracer & Tb-Antibody Compound->Tracer DepleteATP Deplete Unused ATP KinaseRxn->DepleteATP DetectADP Convert ADP to ATP & Luminescence DepleteATP->DetectADP FRET Measure FRET Signal (665nm/615nm) Tracer->FRET

Fig 2. Parallel workflow for ADP-Glo luminescence and TR-FRET target engagement assays.

Protocol A: Universal Luminescent Kinase Assay (ADP-Glo™)

Causality Check: By measuring ADP production rather than substrate phosphorylation, this assay is universally applicable to any kinase in our panel, eliminating the need for custom peptide substrates[7],[8].

  • Standard Curve Generation (Crucial Step): Prepare a 1 mM ATP-to-ADP conversion curve to ensure the assay operates within the linear dynamic range. This validates that the luminescence directly correlates with kinase turnover.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of Ellipravin (serially diluted in DMSO), 2 µL of the purified kinase enzyme (e.g., Pim1), and 2 µL of the ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes to allow the enzymatic conversion of ATP to ADP.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes[9],[4].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate-reading luminometer. Calculate IC₅₀ by plotting Relative Light Units (RLU) against log[Ellipravin].

Protocol B: TR-FRET Target Engagement Binding Assay

Causality Check: Because Ellipravin is a highly conjugated, fluorescent ellipticine derivative, it risks spectral interference. TR-FRET utilizes a long-lifetime Terbium (Tb) donor, allowing a time-delayed measurement (microseconds) that effectively gates out the short-lived auto-fluorescence of the compound[3],[10].

  • Buffer Preparation: Prepare 1X Kinase Buffer (500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 0.1% Brij-35)[5].

  • Compound Plating: Dispense 100 nL of Ellipravin, Staurosporine, and Imatinib (10-point serial dilutions) into a 384-well low-volume white plate.

  • Complex Formation: Add 5 µL of a master mix containing the GST-tagged Recombinant Kinase and the specific fluorescent Kinase Tracer.

  • Antibody Addition: Add 5 µL of LanthaScreen® Eu-anti-GST (or Tb-anti-GST) Antibody.

  • Equilibration: Protect the plate from light and incubate on a shaker for 60 minutes at room temperature to allow the competitive binding equilibrium to stabilize.

  • Time-Resolved Readout: Read the plate on a TR-FRET enabled reader. Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates that Ellipravin has successfully displaced the tracer from the active site.

Conclusion

Benchmarking Ellipravin against standard kinase inhibitors reveals that it is not a promiscuous pan-kinase inhibitor like Staurosporine, nor is it exquisitely selective like Imatinib. Its moderate potency against Pim1 and CDK2 provides a mechanistic explanation for its previously observed anticancer phenotypes[1]. By employing self-validating, orthogonal assay systems (ADP-Glo and TR-FRET), we ensure that the structural fluorescence of Ellipravin does not compromise the integrity of our biochemical data.

References
  • National Center for Biotechnology Information. "Ellipravin | C22H23BrN2O5 | CID 6918016 - PubChem". PubChem Database. Available at:[Link]

  • Reaction Biology. "KINASE PROFILING & SCREENING". Available at: [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of a Novel Compound

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The following guide uses "Ellipravin," a hypothetical compound, to illustrate the critical issue of reproducibility in preclinical research. While Ellipravin is a fictional agent, the challenges, methodologies, and principles discussed are grounded in real-world scientific practice and the pervasive issue of research irreproducibility. This guide is intended for researchers, scientists, and drug development professionals to navigate and mitigate the complexities of ensuring consistent experimental outcomes across different laboratory settings.

Introduction: The Specter of Irreproducibility in Preclinical Research

The translation of promising preclinical findings into effective clinical therapies is often hampered by a lack of reproducibility.[1][2] More than half of preclinical research is estimated to be irreproducible, leading to significant financial losses and delays in the development of life-saving treatments.[3] This "reproducibility crisis" stems from a variety of factors, including flawed study design, biological variability, and a lack of standardized protocols.[3][4] This guide will explore these challenges through the lens of a hypothetical therapeutic agent, "Ellipravin," and provide a framework for assessing and improving the reproducibility of its effects across different laboratories.

"Ellipravin": A Hypothetical Case Study

For the purposes of this guide, "Ellipravin" is a novel small molecule inhibitor designed to target the pro-inflammatory signaling cascade mediated by the hypothetical "InflammoKinase-1" (IK-1). The therapeutic goal of Ellipravin is to reduce the expression of downstream inflammatory cytokines, offering a potential treatment for a range of autoimmune disorders.

Hypothesized Mechanism of Action of Ellipravin

Ellipravin is believed to function as a competitive antagonist at the ATP-binding site of IK-1. This inhibition is intended to prevent the phosphorylation and subsequent activation of the transcription factor "CytoReg," which, in turn, is responsible for upregulating the expression of pro-inflammatory genes.

Ellipravin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IK-1 IK-1 Receptor->IK-1 Activates CytoReg CytoReg IK-1->CytoReg Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression CytoReg->Inflammatory_Genes Upregulates Ellipravin Ellipravin Ellipravin->IK-1 Inhibits Standardized_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Authenticated THP-1 Culture Seeding Cell Seeding (1e5/well) Cell_Culture->Seeding Compound_Prep Ellipravin Serial Dilution Pre-treatment Ellipravin Pre-treatment (1h) Compound_Prep->Pre-treatment Seeding->Pre-treatment Stimulation LPS Stimulation (100 ng/mL, 6h) Pre-treatment->Stimulation ELISA TNF-α ELISA Stimulation->ELISA Data_Analysis 4PL Curve Fit (IC50 Calculation) ELISA->Data_Analysis

Caption: Standardized workflow for assessing Ellipravin's in vitro efficacy.

Best Practices for Ensuring Reproducibility

Beyond a standardized protocol, several best practices can enhance the reproducibility of findings. [5]

  • Transparency in Methods and Data: Detailed reporting of all experimental parameters, including reagent sources and lot numbers, is crucial. [6]Openly sharing raw data and analysis scripts further promotes transparency and allows for independent verification. [7]* Blinding and Randomization: Where applicable, blinding of investigators to treatment groups and randomization of samples can reduce unconscious bias. [4]* Inclusion of Negative and Positive Controls: Appropriate controls are essential to ensure the validity of an experiment and to monitor for assay drift.

  • Inter-laboratory Cross-Validation: Before embarking on large-scale studies, conducting a small-scale cross-validation study between participating labs can help identify and rectify sources of variability. [8] By embracing these principles, the scientific community can work towards improving the robustness and reliability of preclinical research, ultimately accelerating the translation of scientific discoveries into tangible clinical benefits.

References

  • Irreproducibility –The deadly sin of preclinical research in drug development. (2020, December 21). Available from: [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research - Trilogy Writing & Consulting. Available from: [Link]

  • Categories of errors contributing to irreproducibility in preclinical research. Adapted from Freedman et al. 13 - ResearchGate. Available from: [Link]

  • Irreproducibility in Preclinical Research: Impact, Causes, and Solutions - clyte. (2025, April 2). Available from: [Link]

  • The Many Reasons for Irreproducible Research- and a Vaccine to Eradicate It. (2020, January 30). Available from: [Link]

  • 8 Tips to Improve Your Research Reproducibility - Bitesize Bio. (2025, February 27). Available from: [Link]

  • A Guide to Reproducibility in Preclinical Research - PMC - NIH. Available from: [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2017, November 3). Available from: [Link]

  • Enhancing reproducibility using interprofessional team best practices - PMC. (2020, July 16). Available from: [Link]

  • 5 Open Science practices that improve reproducibility & support trust in science. (2022, July 12). Available from: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - Frontiers. Available from: [Link]

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Safety Operating Guide

I. Quantitative Safety & Transport Data

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling potent antineoplastic agents requires moving beyond basic safety data sheets. You need a mechanistic understanding of why specific protocols are necessary to protect your team and the environment.

Ellipravin (also known as SUN 4599) is a quaternary glycoside derivative of 9-hydroxyellipticine [1]. Because its primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [2], it is highly cytotoxic and mutagenic [3]. The core structure—a highly stable pyrido[4,3-b]carbazole ring system—dictates that standard biological waste protocols (like autoclaving) are not only ineffective but actively dangerous.

The following guide provides the operational logic and step-by-step methodologies for the safe handling and complete chemical destruction of Ellipravin.

Before initiating any disposal protocol, laboratory personnel must classify the waste streams according to the compound's physicochemical properties.

Property / ParameterValue / ClassificationOperational Implication
IUPAC Name (2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol bromideContains a stable polycyclic aromatic system; requires aggressive oxidation for ring cleavage.
Molecular Formula C₂₂H₂₃BrN₂O₅ [1]Combustion will release toxic NOx and HBr gases.
Molecular Weight 475.3 g/mol [1]Heavy molecule; dust settles rapidly but poses a severe inhalation hazard.
DOT Classification UN3462, Class 6.1, Packing Group III[4]Must be transported as "Toxins, extracted from living sources, solid, n.o.s."
Primary Hazards Cytotoxic, Mutagenic, DNA IntercalatorAutoclaving is strictly prohibited (vaporization risk).

II. Step-by-Step Disposal Methodologies

To ensure absolute safety, every disposal protocol must be a self-validating system. Do not rely on dilution; rely on total chemical and thermal destruction.

Protocol A: Solid Waste & Pure Compound Disposal

Direct incineration of dry cytotoxic powders is a severe logistical hazard. The draft of an industrial incinerator can aerosolize the powder before it reaches the combustion zone, leading to environmental contamination.

  • Solubilization: In a Class II Type B2 Biological Safety Cabinet (100% exhausted to the outside), dissolve all solid Ellipravin waste in a combustible solvent (e.g., ethanol or dimethyl sulfoxide).

    • Causality: Solubilization ensures the compound is fully atomized and retained within the liquid matrix, guaranteeing complete thermal destruction during incineration.

  • Primary Containment: Transfer the dissolved solution into a clearly labeled, sealable high-density polyethylene (HDPE) or shatter-resistant glass container.

  • Incineration Routing: Route the container to a licensed hazardous waste facility.

    • Causality: Because Ellipravin contains nitrogen and bromide, the incinerator must be equipped with an afterburner and a wet scrubber to neutralize the resulting hydrogen bromide (HBr) and nitrogen oxide (NOx) effluents [4].

Protocol B: Liquid Waste & Spill Deactivation

For aqueous or organic liquid waste (e.g., spent media, HPLC effluents, or benchtop spills), the compound must be chemically deactivated before it leaves the laboratory.

  • Chemical Oxidation: To the liquid waste, add a 10% sodium hypochlorite (bleach) solution or a 0.2 M potassium permanganate solution in 0.1 M sulfuric acid.

  • Incubation: Allow the mixture to react under the fume hood for a minimum of 8 hours.

    • Causality: The pyrido[4,3-b]carbazole core of Ellipravin is highly stable. Extended, aggressive oxidation is required to fully cleave the aromatic rings. Breaking this conjugated pi-system permanently destroys the molecule's planar geometry, neutralizing its ability to intercalate into DNA.

  • Self-Validation: Visually inspect the solution. Ellipticine derivatives exhibit characteristic coloration and UV fluorescence due to their conjugated systems. A successful ring cleavage is validated when the solution transitions to colorless and loses its fluorescence.

  • Final Disposal: Once deactivated, the solution is no longer a cytotoxic hazard but remains a hazardous chemical waste (due to the oxidizers). Dispose of it via standard institutional chemical waste channels.

Protocol C: Contaminated Consumables
  • Segregation: Place all contaminated pipette tips, microcentrifuge tubes, and PPE (double-layered nitrile/neoprene gloves) into designated rigid, puncture-resistant cytotoxic waste containers.

  • Bagging: Double-bag the containers in prominently marked cytotoxic waste bags (typically yellow or purple).

  • Thermal Destruction: Route exclusively for high-temperature incineration (>1000°C).

    • Causality: Never route Ellipravin consumables for autoclaving. Autoclaves operate at 121°C, which is vastly insufficient to degrade the molecule. Instead, the heat and steam can vaporize residual solvents and the compound itself, exposing facility staff to mutagenic aerosols when the autoclave door is opened.

III. Mechanistic Waste Routing Workflow

The following diagram illustrates the logical routing of Ellipravin waste streams based on the physical state and required destruction mechanism.

EllipravinDisposal Start Ellipravin (SUN 4599) Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Consumables Contaminated Consumables (PPE, Tips, Tubes) Start->Consumables Dissolve Dissolve in Combustible Solvent Solid->Dissolve Oxidation Chemical Deactivation (10% Sodium Hypochlorite) Liquid->Oxidation Bagging Double-Bag in Cytotoxic Waste Bags Consumables->Bagging Incineration High-Temperature Incineration (>1000°C) with Scrubber Dissolve->Incineration Flammable Matrix Oxidation->Incineration Ring Cleavage Verified Bagging->Incineration Solid Biohazard

Figure 1: Standardized disposal workflow for Ellipravin and related cytotoxic waste streams.

References

  • PubChem. "Ellipravin | C22H23BrN2O5 | CID 6918016". National Center for Biotechnology Information. URL:[Link]

  • Harada N, et al. "Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines". Chem Pharm Bull (Tokyo). 1997. URL:[Link]

Personal protective equipment for handling Ellipravin

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Ellipravin (SUN 4599)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I cannot overstate the importance of aligning your laboratory safety protocols with the fundamental molecular mechanisms of the compounds you handle. Ellipravin, also known as SUN 4599 (CAS: 103461-20-7), is a quaternary ellipticine glycoside primarily utilized in drug development for its potent anticancer activity, particularly against Lewis lung carcinoma.

Unlike benign laboratory reagents, Ellipravin exerts its biological effect through direct DNA intercalation and the inhibition of DNA topoisomerase II[1],[2]. This mechanism leads to the stabilization of topoisomerase II-cleaved DNA complexes, resulting in double-strand DNA breaks and subsequent apoptosis[2]. Because it is structurally designed to penetrate cellular membranes and disrupt fundamental genetic replication, accidental occupational exposure poses severe cytotoxic, mutagenic, and potentially carcinogenic risks. Consequently, handling Ellipravin requires a self-validating safety system where every piece of Personal Protective Equipment (PPE) serves as a deliberate barrier against a specific exposure route.

Quantitative Hazard Profile

To design an effective PPE strategy, we must first quantify the physical and chemical properties of the threat. The following table summarizes the critical data points that dictate our operational parameters.

Property / HazardSpecificationOperational Implication
Molecular Weight 475.3 g/mol [3]Small molecule; easily aerosolized if handled as a dry powder.
Solubility Profile Soluble in polar aprotic solventsSolvents act as carriers, significantly increasing the risk of dermal penetration.
Primary Target DNA / Topoisomerase II[1]Highly mutagenic; zero-tolerance for dermal or inhalation exposure.
Physical State Solid (Powder)High risk of inhalation during weighing and reconstitution phases.

Mandatory Personal Protective Equipment (PPE) Specifications

Based on the hazard profile, standard BSL-1 or basic chemistry PPE is insufficient. The following ensemble is mandatory for any researcher handling Ellipravin.

  • Hand Protection (Double Gloving):

    • Inner Glove: Standard nitrile exam glove.

    • Outer Glove: Extended-cuff nitrile glove (minimum thickness 0.1 mm).

    • Causality: Ellipravin is often reconstituted in organic solvents (like DMSO), which are notorious for rapidly permeating standard latex and carrying dissolved solutes directly through the skin. Nitrile offers superior chemical resistance, and the double-glove system ensures that if the outer glove is compromised or contaminated, the inner glove maintains the barrier during doffing.

  • Body Protection:

    • Disposable, fluid-resistant, lint-free isolation gown or lab coat with knit cuffs.

    • Causality: Reusable cotton lab coats absorb spills and can cause chronic exposure. A disposable, fluid-resistant gown ensures that any micro-splatters are contained and disposed of as hazardous waste.

  • Eye and Face Protection:

    • Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital area vulnerable to aerosols or splashes. Goggles provide a hermetic seal. If handling large volumes outside a Biological Safety Cabinet (BSC), a full face shield must be added.

  • Respiratory Protection:

    • N95 respirator or Powered Air-Purifying Respirator (PAPR).

    • Causality: The primary risk of systemic exposure occurs when the dry powder becomes airborne due to static electricity during weighing.

Operational Workflows and Methodologies

HazardPathway E Ellipravin (SUN 4599) Exposure M Membrane Penetration (Solvent Assisted) E->M N Nuclear Localization M->N D DNA Intercalation & Topo II Inhibition N->D B DNA Double-Strand Breaks D->B A Cytotoxicity / Mutagenesis B->A

Ellipravin cellular hazard pathway demonstrating the necessity of strict PPE barriers.

Step-by-Step Protocol: Reconstitution and Handling This protocol is designed as a self-validating system; failure at any step requires an immediate halt and reset.

  • Preparation & Containment: All handling of Ellipravin powder must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Ensure the ventilation system is certified and operational.

  • Donning PPE: Don the fluid-resistant gown. Apply the inner pair of nitrile gloves, ensuring the cuffs go under the gown sleeves. Apply the outer pair of extended-cuff nitrile gloves, pulling the cuffs over the gown sleeves. Don chemical goggles.

  • Static Mitigation: Ellipravin powder can be highly static. Use an anti-static bar or ionizer inside the BSC before opening the vial to prevent the powder from aerosolizing and adhering to your gloves.

  • Reconstitution: Inject the solvent directly into the sealed vial using a syringe and a venting needle to equalize pressure. Do not open the vial to add solvent, as this risks aerosol release.

  • Aliquoting: Once in solution, carefully aliquot the required volumes into clearly labeled, amber microcentrifuge tubes (ellipticine derivatives are often light-sensitive).

  • Decontamination: Wipe down all surfaces, pipettes, and sealed vials with a 10% bleach solution, followed by 70% ethanol, to neutralize and remove any residual compound.

PPEWorkflow S1 1. Prepare BSC & Verify Airflow S2 2. Don Inner Gloves & Fluid-Resistant Gown S1->S2 S3 3. Don Outer Gloves & Splash Goggles S2->S3 S4 4. Reconstitute Ellipravin (Closed System) S3->S4 S5 5. Decontaminate Work Area S4->S5 S6 6. Doff Outer PPE & Dispose as Hazmat S5->S6

Step-by-step PPE donning and Ellipravin handling workflow.

Spill Management and Disposal Plan

In the event of an Ellipravin spill, immediate and methodical action is required to prevent laboratory contamination.

  • Liquid Spills:

    • Alert personnel in the immediate vicinity and restrict access.

    • Cover the spill with absorbent pads designed for hazardous chemicals.

    • Carefully apply a 10% sodium hypochlorite (bleach) solution starting from the perimeter and working inward. Allow a 15-minute contact time to chemically degrade the ellipticine core.

    • Collect the absorbent material using forceps and place it into a designated hazardous waste bag.

    • Clean the area with detergent and water, followed by a 70% ethanol wipe.

  • Dry Powder Spills:

    • Do NOT sweep or use standard vacuums, which will instantly aerosolize the powder.

    • Gently cover the powder with wet absorbent towels (using water or a suitable solvent) to suppress dust.

    • Proceed with the liquid spill cleanup protocol.

  • Disposal: All materials that have come into contact with Ellipravin (including outer gloves, gowns, pipette tips, and empty vials) must be treated as cytotoxic trace waste. They must be sealed in puncture-resistant, clearly labeled hazardous waste containers and sent for high-temperature incineration. Do not dispose of any Ellipravin waste in standard biohazard or municipal trash.

References

  • Title: Ellipravin | C22H23BrN2O5 | CID 6918016[3] Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Extending Natures Leads: The Anticancer Agent Ellipticine[1] Source: ResearchGate URL: [Link]

  • Title: Mechanism of action of topoisomerase II and drugs targeted to the enzyme[2] Source: ResearchGate URL: [Link]

Sources

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